Quinquenoside R1
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCPECPLQRJNL-GWNBYJSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H94O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316745 | |
| Record name | Quinquenoside R1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1151.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85013-02-1 | |
| Record name | Quinquenoside R1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinquenoside R1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Nomenclature and Scientific Profiles of Quinquenoside R1 and Notoginsenoside R1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of Quinquenoside R1 and Notoginsenoside R1, two distinct saponins isolated from Panax species. The document clarifies their nomenclature, chemical properties, and biological activities based on current scientific literature, addressing a common point of confusion in ginseng research. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided. Furthermore, key signaling pathways associated with Notoginsenoside R1 are visualized using diagrams.
Introduction: Clarifying the Distinction
This compound and Notoginsenoside R1 are both triterpenoid saponins found in medicinal plants of the Panax genus. However, they are structurally and chemically distinct molecules, a fact often obscured by their similar nomenclature and shared botanical origin. Notoginsenoside R1 is a major bioactive component of Panax notoginseng and has been the subject of extensive pharmacological research.[1][2][3] In contrast, this compound, primarily isolated from Panax quinquefolius (American Ginseng), is a mono-O-acetylated derivative of ginsenoside Rb1 and is less extensively characterized. This guide aims to provide a clear and concise overview of the current scientific understanding of each compound.
Chemical and Physical Properties
The fundamental differences between this compound and Notoginsenoside R1 are evident in their chemical and physical properties. These are summarized in the tables below.
Table 2.1: Chemical Properties of this compound and Notoginsenoside R1
| Property | This compound | Notoginsenoside R1 |
| Molecular Formula | C₅₆H₉₄O₂₄ | C₄₇H₈₀O₁₈ |
| Molecular Weight | 1151.34 g/mol | 933.13 g/mol |
| Synonyms | Mono-O-acetyl ginsenoside Rb1 | Sanchinoside R1 |
| CAS Number | 85013-02-1 | 80418-24-2 |
| General Classification | Triterpenoid Saponin | Triterpenoid Saponin |
Table 2.2: Physical Properties of Notoginsenoside R1
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 213 - 217 °C |
| Optical Rotation | [α]²⁰D = 18 - 22° (c = 0.5 in MeOH) |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of natural products. The following tables summarize available mass spectrometry and Nuclear Magnetic Resonance (NMR) data for both compounds.
Table 3.1: Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) |
| This compound | ESI-MS | [M-H]⁻ at 1149.7 |
| Notoginsenoside R1 | ESI-MS/MS | [M-H]⁻ at 931.52; fragments at 799.48 [M-Xyl-H]⁻, 637.43 [M-Xyl-Glc-H]⁻, 475.38 [M-Xyl-2Glc-H]⁻ |
Table 3.2: NMR Spectroscopic Data for Notoginsenoside R1
While complete NMR data tables are extensive, key characteristic shifts can be indicative. The ¹H NMR spectrum of Notoginsenoside R1 has been reported in the literature and is a key tool for its identification. Specific chemical shifts are detailed in specialized publications and databases.
Note: A comprehensive and readily available ¹H NMR data table for this compound was not found in the surveyed literature.
Experimental Protocols
This section details common experimental methodologies for the isolation, purification, and analysis of these saponins.
Isolation and Purification of Notoginsenoside R1
A common method for the preparative separation of Notoginsenoside R1 and other ginsenosides from Panax notoginseng involves preparative high-performance liquid chromatography (prep-HPLC).
-
Sample Preparation: The powdered root of P. notoginseng is extracted with a suitable solvent, such as aqueous ethanol.
-
Chromatography: A C18 column is typically used.
-
Mobile Phase: A gradient of ethanol-water is employed for elution. For instance, a 40% aqueous ethanol solution can be used to separate Notoginsenoside R1, followed by a switch to 60% aqueous ethanol for other ginsenosides.
-
Detection: The separation is monitored using a UV detector.
-
Purity Assessment: The purity of the isolated Notoginsenoside R1 is determined by analytical HPLC, with purities exceeding 96% being achievable.
-
Structure Confirmation: The chemical structure of the purified compound is confirmed using mass spectrometry (MS) and NMR spectroscopy.
Analytical Methods
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of ginsenosides in plant extracts and biological samples.
-
Chromatography: An analytical C18 column is used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for detection and identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.
Biological Activities and Signaling Pathways
The pharmacological effects of Notoginsenoside R1 have been extensively studied, while the specific biological activities of this compound are less well-documented.
Notoginsenoside R1
Notoginsenoside R1 exhibits a wide range of biological activities, including:
-
Neuroprotection: It has shown protective effects in models of ischemic stroke and other neurological conditions.[3]
-
Anti-inflammatory Effects: Notoginsenoside R1 can modulate inflammatory pathways.[3][4]
-
Anti-apoptotic Activity: It has been shown to inhibit apoptosis in various cell types.[3]
-
Cardioprotection: It demonstrates protective effects against ischemia-reperfusion injury in the heart.[5]
-
Anti-cancer Properties: Some studies suggest it may have anti-tumor effects.[4]
These effects are mediated through the modulation of several key signaling pathways.
Notoginsenoside R1 can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This pathway is often involved in its anti-apoptotic and protective effects.[6][7]
Caption: Notoginsenoside R1 mediated activation of the PI3K/Akt signaling pathway.
Notoginsenoside R1 has been shown to downregulate the MAPK and NF-κB signaling pathways, which are key regulators of inflammation.[4]
Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by Notoginsenoside R1.
Recent studies have indicated that Notoginsenoside R1 can alleviate myocardial infarction by activating the JAK2/STAT3 signaling pathway.
Caption: Activation of the JAK2/STAT3 signaling pathway by Notoginsenoside R1.
This compound
The biological activities of this compound are not as well-defined as those of Notoginsenoside R1. As a mono-O-acetylated derivative of ginsenoside Rb1, it may share some of the known activities of ginsenoside Rb1, which include anti-inflammatory and neuroprotective effects. However, specific studies focusing on the pharmacological effects and signaling pathways of this compound are limited. Further research is required to elucidate its distinct biological profile.
Conclusion
This technical guide has delineated the significant differences between this compound and Notoginsenoside R1 in terms of their chemical structure, properties, and known biological activities. Notoginsenoside R1 is a well-researched saponin with a plethora of documented pharmacological effects and associated signaling pathways. This compound, while identified in several Panax species, remains a less-explored molecule, presenting an opportunity for future research to uncover its potential therapeutic applications. For researchers and professionals in drug development, a clear understanding of these distinctions is paramount for accurate identification, characterization, and investigation of these natural compounds.
References
- 1. Notoginsenoside R1: A systematic review of its pharmacological properties. | Semantic Scholar [semanticscholar.org]
- 2. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
The Distribution and Analysis of Quinquenoside R1 in Panax Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Quinquenoside R1, a significant bioactive saponin found within the Panax genus. This document summarizes the quantitative distribution of this compound across various Panax species and their different anatomical parts. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of this compound, and visualizes its known interactions with key cellular signaling pathways.
Quantitative Distribution of this compound
This compound, often identified as Notoginsenoside R1 in the context of Panax notoginseng, is a triterpenoid saponin that has been isolated from several economically important Panax species. The concentration of this compound varies significantly between species and the specific part of the plant. The following tables summarize the available quantitative data for this compound in Panax notoginseng and Panax ginseng. Data for Panax quinquefolius indicates its presence, though specific quantitative analyses for different plant parts are not as readily available in the reviewed literature.
Table 1: Quantitative Content of this compound (Notoginsenoside R1) in Panax notoginseng
| Plant Part | Species | Method of Analysis | This compound Content (mg/g dry weight) | Reference |
| Root | Panax notoginseng | HPLC | 1.17 ± 0.08 | [1] |
| Stem-leaves | Panax notoginseng | HPLC | 1.59 ± 0.03 | [1] |
| Root | Panax notoginseng | Not Specified | 2-4% (20-40 mg/g) | [2] |
Table 2: Quantitative Content of this compound (Notoginsenoside R1) in Panax ginseng
| Plant Part | Species | Method of Analysis | This compound Content (mg/g dry weight) | Reference |
| Root | Panax ginseng | Not Specified | 0.15-0.68% (1.5-6.8 mg/g) | [2] |
Experimental Protocols
The accurate quantification and isolation of this compound from Panax species necessitates standardized and validated experimental procedures. This section outlines a comprehensive workflow from sample preparation to final analysis, based on methodologies reported in peer-reviewed scientific literature.
I. Sample Preparation and Extraction
A generalized workflow for the extraction of this compound from Panax plant material is presented below. The choice of solvent and extraction method can significantly impact the yield and purity of the target compound.
Detailed Extraction Protocol (Ultrasonic-Assisted Extraction):
-
Drying: The collected plant material (e.g., roots, leaves) is thoroughly washed and dried to a constant weight, typically in a ventilated oven at 60°C or by freeze-drying to prevent degradation of thermolabile compounds.
-
Pulverization: The dried plant material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.
-
Extraction: A known quantity of the powdered sample (e.g., 1.0 g) is mixed with a suitable solvent, such as 70% ethanol, in a flask. The mixture is then subjected to ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at a controlled temperature.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
II. Isolation and Purification
For the isolation of pure this compound, the crude extract undergoes further chromatographic separation.
Detailed Isolation Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a macroporous resin (e.g., D101). A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol-water) and gradually increasing the polarity to separate different ginsenosides.
-
Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain the pure compound.
III. Quantification by UPLC-MS/MS
For the precise quantification of this compound in plant extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method.
Representative UPLC-MS/MS Parameters:
-
Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Signaling Pathways Involving this compound (Notoginsenoside R1)
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound (Notoginsenoside R1). This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival.
MAPK/NF-κB Signaling Pathway
Notoginsenoside R1 has been demonstrated to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
References
An In-depth Technical Guide to the Biosynthesis of Quinquenoside R1 in Panax notoginseng
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinquenoside R1, a notable protopanaxadiol (PPD)-type ginsenoside found in Panax notoginseng, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key genes, and regulatory networks. Quantitative data is summarized for comparative analysis, and conceptual experimental protocols for key characterization steps are provided. Visual diagrams of the pathway and regulatory interactions are included to facilitate a deeper understanding of this complex biological process.
Introduction
Panax notoginseng (Burk.) F.H. Chen, commonly known as Sanqi or Tianqi, is a perennial herb renowned in traditional Chinese medicine for its hemostatic and cardiovascular protective effects. The primary bioactive constituents of P. notoginseng are triterpenoid saponins, also known as ginsenosides. Among these, this compound (often referred to as Notoginsenoside R1) is a significant PPD-type ginsenoside that contributes to the plant's therapeutic properties.[1] The biosynthesis of this compound is a multi-step process involving enzymes from the isoprenoid pathway, followed by specific modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). A thorough understanding of this pathway is essential for optimizing its production through biotechnological approaches.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytosol.[2]
Formation of the Triterpene Skeleton
The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.[2] This intermediate is a critical branch point for the synthesis of various triterpenoids. In the this compound pathway, dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpenoid skeleton, dammarenediol-II.[2]
Hydroxylation by Cytochrome P450s
The dammarane skeleton undergoes hydroxylation, a key step in the diversification of ginsenosides. For the synthesis of PPD-type ginsenosides like this compound, dammarenediol-II is hydroxylated at the C-12 position by a specific P450 enzyme, protopanaxadiol synthase (PPDS) , which has been identified as CYP716A47 . This reaction yields protopanaxadiol (PPD), the direct aglycone precursor for a series of PPD-type ginsenosides.
Glycosylation by UDP-glycosyltransferases (UGTs)
The final and diversifying steps in this compound biosynthesis are a series of glycosylations catalyzed by UGTs. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-xylose, to the hydroxyl groups of the aglycone.
The biosynthesis of this compound proceeds through the intermediate, ginsenoside Rg1. The formation of ginsenoside Rg1 involves the glycosylation of protopanaxatriol (PPT), a related ginsenoside aglycone. However, recent findings have elucidated a more direct pathway involving a key xylosyltransferase.
A novel xylosyltransferase from P. notoginseng, designated PnUGT57 (UGT94BW1) , has been identified to catalyze the 2'-O-glycosylation of ginsenoside Rg1 at the C-6 position with a xylose moiety to produce Notoginsenoside R1 (this compound).[3][4] This specific enzymatic step is what distinguishes the biosynthesis of this compound.
dot
Caption: Biosynthetic pathway of this compound in Panax notoginseng.
Quantitative Data
The accumulation of this compound and its precursors is influenced by various factors, including plant tissue type, age, and environmental conditions. The following tables summarize available quantitative data.
Table 1: Content of Major Ginsenosides in Panax notoginseng
| Compound | Plant Part | Content (mg/g dry weight) | Reference |
| Notoginsenoside R1 | Main Roots | 1.1 - 39.1 | [2] |
| Ginsenoside Rg1 | Main Roots | 2.0 - 40.0 | [5] |
| Ginsenoside Re | Main Roots | 2.0 - 40.0 | [5] |
| Ginsenoside Rb1 | Main Roots | 26.7 - 30.6 | [5] |
| Ginsenoside Rd | Main Roots | 5.7 - 8.4 | [5] |
| Total Ginsenosides | Main Roots | 75.7 - 89.8 | [2] |
| Total Ginsenosides | Rhizomes | 137.5 | [2] |
| Total Ginsenosides | Stems | 10.8 | [2] |
| Total Ginsenosides | Leaves | 109.2 | [2] |
Table 2: Enzyme Kinetic Parameters for PnUGT57 (UGT94BW1)
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Ginsenoside Rg1 | 185.3 ± 15.2 | 125.6 ± 4.8 | [4] |
| UDP-Xylose | 212.7 ± 21.8 | 138.9 ± 7.1 | [4] |
Experimental Protocols
This section outlines conceptual protocols for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Functional Characterization of PnUGT57 (UGT94BW1) in Saccharomyces cerevisiae
Objective: To verify the function of the candidate UGT gene in converting ginsenoside Rg1 to this compound.
Methodology:
-
Gene Cloning: The full-length open reading frame of PnUGT57 is cloned from P. notoginseng cDNA.
-
Vector Construction: The cloned gene is inserted into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1).
-
Expression Induction: Transformed yeast cells are cultured in induction medium containing galactose.
-
Enzyme Assay:
-
Microsomal proteins are extracted from the yeast cells.
-
The reaction mixture containing the microsomal proteins, ginsenoside Rg1, UDP-xylose, and appropriate buffer is incubated.
-
The reaction is stopped, and the product is extracted.
-
-
Product Analysis: The reaction product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound by comparing its retention time and mass spectrum with a standard.
dot
Caption: Workflow for heterologous expression and characterization of PnUGT57.
Regulatory Network
The biosynthesis of ginsenosides, including this compound, is tightly regulated at the transcriptional level by various transcription factors (TFs). Several families of TFs, including MYB , bHLH , and WRKY , have been implicated in the regulation of genes in the ginsenoside biosynthetic pathway in P. notoginseng.[5]
-
Positive Regulation:
-
PnMYB1 and PnbHLH1 have been identified as positive regulators of saponin accumulation. Overexpression of PnMYB1 leads to increased expression of PnSS and PnDS, resulting in higher levels of ginsenosides, including Rg1 (the precursor of this compound).[6][7]
-
PnMYB2 has been shown to bind to the promoters of PnSS and PnSE1, suggesting its role as a positive regulator.[8]
-
-
Negative Regulation:
-
PnMYB4 acts as a repressor of saponin biosynthesis. It competes with PnMYB1 for binding to PnbHLH, thereby inhibiting the activation of downstream biosynthetic genes.[6]
-
These TFs often work in complexes to fine-tune the expression of pathway genes in response to developmental cues and environmental stimuli, such as methyl jasmonate (MeJA).
dot
Caption: Transcriptional regulation of ginsenoside biosynthesis in P. notoginseng.
Conclusion
The biosynthesis of this compound in Panax notoginseng is a complex, multi-enzyme process that is tightly regulated at the genetic level. This guide has detailed the pathway from central metabolism to the final glycosylation step, highlighting the key enzymes and their corresponding genes. The identification of the specific xylosyltransferase, PnUGT57 (UGT94BW1), represents a significant advancement in our understanding and opens up new avenues for the biotechnological production of this valuable ginsenoside. Further research into the intricate regulatory network and the optimization of heterologous expression systems will be crucial for the sustainable and scalable production of this compound for pharmaceutical applications.
References
- 1. Panax notoginseng WRKY Transcription Factor 9 Is a Positive Regulator in Responding to Root Rot Pathogen Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PnMYB4 negatively modulates saponin biosynthesis in Panax notoginseng through interplay with PnMYB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Quinquenoside R1: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1, predominantly known in scientific literature as Notoginsenoside R1 (NG-R1), is a principal bioactive saponin isolated from the traditional medicinal herb Panax notoginseng. This document provides an in-depth overview of the pharmacological properties of this compound, focusing on its therapeutic potential and underlying molecular mechanisms. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development. NG-R1 has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.
Pharmacological Properties and Quantitative Data
This compound exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data associated with its key pharmacological effects.
Table 1: Anti-Cancer Activity
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Cancer | IC50 (24h) | 148.9 µmol/L |
Table 2: Cardioprotective Effects
| Model | Condition | Treatment | Key Finding | Reference |
| Mouse Cardiomyocytes | Hypoxia/Reoxygenation | 25 µM NG-R1 | Optimal concentration for restoring cell viability | [1] |
| Mice | Myocardial Ischemia/Reperfusion | 25 mg/kg NG-R1 (i.p.) | Improved Left Ventricular Ejection Fraction (LVEF) from 36.50% to 50.67% and Left Ventricular Fractional Shortening (LVFS) from 17.83% to 24.33% | [1] |
Table 3: Neuroprotective Effects
| Model | Condition | Treatment | Key Finding | Reference |
| PC12 Cells | Aβ₂₅₋₃₅-induced injury | 250-1,000 µg/ml NG-R1 | Significantly increased cell viability | [2] |
| Rats | Cerebral Ischemia/Reperfusion | 10, 20, 40 mg/kg NG-R1 (i.p.) for 7 days | 20 mg/kg showed significant reduction in infarct volume and neuronal loss |
Table 4: Anti-Inflammatory and Other Activities
| Model | Condition | Treatment | Key Finding | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 25 mg/kg NG-R1 (gavage) | Alleviated severity of colitis | [3] |
| Rats | Intestinal Ischemia/Reperfusion | 5 mg/kg/h NG-R1 (i.v.) | Increased red blood cell velocity and reduced leukocyte adhesion | [4] |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms of action.
PI3K/Akt/mTOR Signaling Pathway
Notoginsenoside R1 has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. In the context of ischemic myocardial injury, NG-R1 enhances the interaction between mTOR and AKT, promoting cell survival and regulating lipid metabolism.[5][6]
Caption: this compound activates the PI3K/Akt/mTOR pathway.
Nrf2/ARE Signaling Pathway
This compound is a potent activator of the Nrf2/ARE signaling pathway, a primary cellular defense mechanism against oxidative stress. NG-R1 promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and protecting against oxidative damage.[7][8]
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.
In Vivo Model of Myocardial Ischemia/Reperfusion Injury
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize mice.
-
Induce myocardial ischemia by ligating the left anterior descending coronary artery for 30 minutes.
-
Remove the ligature to allow for 4 hours of reperfusion.
-
-
Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) via intraperitoneal (i.p.) injection every 2 hours for a total of three doses, starting 30 minutes before the ischemic surgery.[1]
-
Assessment:
-
Cardiac Function: Evaluate Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS) using echocardiography 14 days post-reperfusion.[1]
-
Infarct Size: Use TTC staining to measure the infarct size of the heart tissue.[5]
-
Apoptosis: Quantify apoptotic cardiomyocytes using TUNEL staining.[5]
-
Biochemical Markers: Measure serum levels of LDH, CK-MB, and α-HBDH.[5]
-
In Vivo Model of Experimental Colitis
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis:
-
DSS Model: Administer 2.5% dextran sulfate sodium (DSS) in drinking water for 8 consecutive days.
-
TNBS Model: Administer a single intrarectal dose of 2.5 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
-
-
Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) daily by oral gavage in 0.5% methylcellulose for 7 days.[3]
-
Assessment:
-
Disease Activity Index (DAI): Score based on body weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon as an indicator of inflammation.
-
Histological Analysis: Perform H&E staining of colon tissue to assess inflammation and tissue damage.
-
Biochemical Markers: Measure myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[3]
-
In Vitro Model of Neuroprotection
-
Cell Line: PC12 cells.
-
Induction of Injury: Induce neuronal injury by treating cells with 20 µM of amyloid-beta fragment 25-35 (Aβ₂₅₋₃₅) peptide.[2]
-
Drug Treatment: Treat cells with varying concentrations of Notoginsenoside R1 (250-1,000 µg/ml).[2]
-
Assessment:
-
Cell Viability: Measure cell viability using the MTT assay.[2]
-
Apoptosis: Assess apoptosis by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax) via Western blot.
-
Signaling Pathway Analysis: Analyze the activation of relevant signaling pathways (e.g., SphK1/NF-κB) using Western blotting to detect phosphorylated and total protein levels.[2]
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound.
Caption: General workflow for pharmacological evaluation of this compound.
Conclusion
This compound (Notoginsenoside R1) is a promising natural saponin with a wide range of pharmacological activities that are relevant to the treatment of various diseases, including cardiovascular disorders, neurodegenerative diseases, inflammatory conditions, and cancer. Its therapeutic effects are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2/ARE. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on clinical trials to validate these preclinical findings and explore its full therapeutic potential.
References
- 1. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]
- 6. Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 treatment facilitated Nrf2 nuclear translocation to suppress ferroptosis via Keap1/Nrf2 signaling pathway to alleviated high-altitude myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1 alleviates TEGDMA-induced mitochondrial apoptosis in preodontoblasts through activation of Akt/Nrf2 pathway-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Mechanisms of Action of Notoginsenoside R1 and Ginsenoside Rh1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanisms of action for two prominent ginsenosides, Notoginsenoside R1 (NGR1) and Ginsenoside Rh1. The information presented is collated from a range of preclinical studies and is intended to support further research and development in oncology, neuroprotection, and inflammatory diseases. This document details the molecular pathways, cellular effects, and experimental protocols associated with these compounds.
Executive Summary
Notoginsenoside R1 and Ginsenoside Rh1, key bioactive constituents of Panax notoginseng, have demonstrated significant therapeutic potential in a variety of in vitro models. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis in cancer cells, modulation of inflammatory responses, and protection against oxidative stress. These effects are mediated through the regulation of several key signaling pathways, including the PI3K/Akt, AGE-RAGE, Nrf2/ARE, and NF-κB pathways. This guide summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the core signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Notoginsenoside R1 and Ginsenoside Rh1, focusing on their effects on cell viability and the concentrations used to elicit specific cellular responses.
Table 1: In Vitro Efficacy of Notoginsenoside R1 (NGR1)
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 (Breast Cancer) | CCK8 Assay | IC50 (24h) | 263.5 µmol/L | [1] |
| IC50 (48h) | 139.7 µmol/L | [1] | ||
| IC50 (72h) | 131.3 µmol/L | [1] | ||
| SK-BR-3 (Breast Cancer) | CCK8 Assay | IC50 (24h) | 248.6 µmol/L | [1] |
| IC50 (48h) | 124.53 µmol/L | [1] | ||
| IC50 (72h) | 117.5 µmol/L | [1] | ||
| MCF-7 (Breast Cancer) | CCK-8 Assay | IC50 (24h) | 148.9 µmol/L | |
| HUVECs (Endothelial Cells) | Apoptosis Assay | Treatment Conc. | 10-40 µM | [2] |
| PC12 (Neuronal Cells) | Neuroprotection Assay | Treatment Conc. | 25 µM | [3] |
| A549 (Lung Cancer) | MTT Assay | Treatment Conc. | 0.4, 0.8, 1.6 mg/ml | [4] |
| AC16 (Cardiomyocytes) | Cell Viability Assay | Treatment Conc. | 50, 100, 150, 200, 250 µg/ml | [5] |
Table 2: In Vitro Efficacy of Ginsenoside Rh1
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF-7 (Breast Cancer) | SRB Assay | IC50 | 90.28 µM | [6] |
| HCC1428 (Breast Cancer) | SRB Assay | IC50 | 147.4 µM | [6] |
| BT474 (Breast Cancer) | SRB Assay | IC50 | >150 µM | [6] |
| MCF-7 (Breast Cancer) | Apoptosis/Autophagy Assay | Treatment Conc. | 5, 25, 50 µM | [6] |
| HK-2 (Kidney Cells) | Cell Viability Assay | Treatment Conc. | 40 µM |
Core Mechanisms of Action and Signaling Pathways
Induction of Programmed Cell Death in Cancer
Ginsenoside Rh1 has been shown to induce both apoptosis and autophagy in breast cancer cells, such as MCF-7. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn inhibits the prosurvival PI3K/Akt signaling pathway. The inhibition of Akt leads to the activation of downstream apoptotic effectors like cleaved PARP and cleaved caspase-3, and also promotes autophagy, as evidenced by increased expression of Atg12 and LC3A/B-II[6].
Notoginsenoside R1 demonstrates a novel mechanism of inducing ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells[1]. NGR1 has been found to inhibit the expression of Runt-related transcription factor 2 (RUNX2), which subsequently suppresses the AGE-RAGE signaling pathway. This leads to an accumulation of intracellular Fe2+ and oxidative damage, characterized by the downregulation of ferroptosis inhibitors (GPX4, FIH1) and upregulation of ferroptosis promoters (COX2, ACSL4, NOX1)[1].
Caption: Ginsenoside Rh1 induces apoptosis and autophagy via ROS-mediated inhibition of the PI3K/Akt pathway.
Caption: Notoginsenoside R1 induces ferroptosis by inhibiting the RUNX2/AGE-RAGE signaling axis.
Anti-Inflammatory and Cytoprotective Effects
NGR1 exhibits potent anti-inflammatory and cytoprotective properties in various cell types. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, NGR1 mitigates apoptosis and inflammation by upregulating miR-147a, which in turn inhibits the MyD88/TRAF6/NF-κB signaling pathway[2]. This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6[2].
Furthermore, in neuronal PC12 cells, NGR1 provides neuroprotection against oxidative stress through a novel mechanism involving estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways. This interaction leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway, which upregulates phase II antioxidant enzymes, thereby protecting the cells from oxidative damage[3].
Caption: NGR1 anti-inflammatory mechanism in HUVECs via the miR-147a/MyD88/NF-κB pathway.
Caption: NGR1-mediated neuroprotection through ER-dependent activation of Akt/ERK1/2 and Nrf2 signaling.
Detailed Experimental Protocols
This section provides a detailed methodology for key in vitro experiments cited in the literature for assessing the effects of Notoginsenoside R1 and Ginsenoside Rh1.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of NGR1 or Ginsenoside Rh1 and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells by measuring the DNA content of cells stained with propidium iodide (PI).
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of NGR1 or Ginsenoside Rh1 for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-Akt, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with NGR1 or Ginsenoside Rh1 for the desired time.
-
DCFDA Staining: Incubate the cells with DCFDA solution in the dark for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
Notoginsenoside R1 and Ginsenoside Rh1 are promising natural compounds with well-defined in vitro mechanisms of action that are relevant to the treatment of cancer, inflammatory conditions, and neurodegenerative diseases. Their ability to modulate key signaling pathways such as PI3K/Akt, AGE-RAGE, and Nrf2 highlights their potential as therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these ginsenosides. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of these compounds in preclinical models.
References
- 1. Notoginsenoside R1 alleviates high glucose‐induced inflammation and oxidative stress in HUVECs via upregulating miR‐147a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 alleviates high glucose-induced inflammation and oxidative stress in HUVECs via upregulating miR-147a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of NADPH oxidase- and mitochondrion-derived superoxide by Notoginsenoside R1 protects against cerebral ischemia-reperfusion injury through estrogen receptor-dependent activation of Akt/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological Interventions for Ginsenosides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Quinquenoside R1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of Quinquenoside R1 (also referred to as Notoginsenoside R1), a key bioactive compound isolated from Panax notoginseng. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activities
This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development. Its primary activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1]
Anticancer Activity
This compound exhibits significant anticancer properties by inhibiting cancer cell proliferation, migration, invasion, and angiogenesis, while promoting apoptosis and cell cycle arrest.[2] These effects have been observed in various cancer cell lines, including breast and non-small cell lung cancer.[2][3]
Quantitative Data on Anticancer Effects
| Biological Effect | Cell Line | Concentration/Dosage | Result | Reference |
| Growth Inhibition (IC50) | MCF-7 (Breast Cancer) | 148.9 mmol/L | 50% growth inhibition at 24 hours | [2] |
| Cell Cycle Arrest (G0/G1 Phase) | MCF-7 (Breast Cancer) | 75 mmol/L | 45.06 ± 5.60% of cells arrested | [2] |
| Cell Cycle Arrest (G0/G1 Phase) | MCF-7 (Breast Cancer) | 150 mmol/L | 59.46 ± 5.60% of cells arrested | [2] |
| Inhibition of Proliferation, Migration, and Invasion | A549 (Non-Small Cell Lung Cancer) | Dose-dependent | Significant inhibition observed | [3] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways. In breast cancer, it has been shown to downregulate CCND2 and YBX3, with YBX3 acting as an activator of the KRAS/PI3K/Akt signaling pathway.[2] This leads to the suppression of tumor progression.
Experimental Protocols: Anticancer Assays
Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 50, 100, 150, or 200 μmol/L) for 24, 48, or 72 hours.[2] Cell viability was assessed using a Cell Counting Kit-8 assay according to the manufacturer's instructions.
Colony Formation Assay: Cells were seeded in six-well plates and treated with this compound. After 7 days of incubation, colonies were fixed, stained with crystal violet, and counted.[2]
Transwell Migration and Invasion Assays: For migration assays, cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After 24 hours, non-migrated/invaded cells were removed, and the cells on the lower surface were fixed, stained, and counted.[2]
Cell Cycle Analysis: Cells were treated with this compound for 24 hours, harvested, fixed in ethanol, and stained with propidium iodide. Cell cycle distribution was analyzed by flow cytometry.[2]
Apoptosis Assay (TUNEL): Apoptosis was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay following the manufacturer's protocol.[2]
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. In a rat model of renal ischemia-reperfusion injury, pretreatment with this compound significantly improved renal function and attenuated levels of oxidative markers. It also restored the levels of inflammatory cytokines, including a reduction in pro-inflammatory cytokines (TNF-α, TGF-β1, INF-γ, and IL-6) and an increase in the anti-inflammatory cytokine IL-10.[4]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound are associated with the modulation of several signaling pathways, including the MAPK/NF-κB pathway.[1]
Experimental Protocols: Anti-inflammatory Assays
Animal Model of Renal Ischemia-Reperfusion (I/R) Injury: Male Wistar rats were subjected to renal artery occlusion for 60 minutes, followed by reperfusion. One group was pretreated with this compound (50 mg/kg) before I/R induction.[4]
Assessment of Renal Function and Oxidative Stress: Serum levels of creatinine and blood urea nitrogen were measured to assess renal function. Oxidative stress markers in kidney tissue were also evaluated.[4]
Cytokine Measurement: The levels of inflammatory cytokines (TNF-α, TGF-β1, INF-γ, IL-6, IL-10) in renal tissue were quantified using appropriate immunoassays.[4]
Neuroprotective Effects
This compound exhibits neuroprotective properties against oxidative stress-induced neuronal injury.[5] It has been shown to suppress the accumulation of intracellular reactive oxygen species (ROS), lipid peroxidation, protein oxidation, and DNA fragmentation.[5]
Signaling Pathways in Neuroprotection
The neuroprotective mechanism of this compound involves an estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways, which leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway.[5] This activation upregulates the expression of phase II antioxidant enzymes.
Experimental Protocols: Neuroprotection Assays
Cell Culture and Treatment: PC12 cells were differentiated with nerve growth factor (NGF) and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cells were preconditioned with this compound before H₂O₂ exposure.[5]
Measurement of Oxidative Stress Markers: Intracellular ROS, lipid peroxidation (MDA), protein oxidation (protein carbonyl), and DNA fragmentation (8-OHdG) were measured using specific assays.[5]
Western Blot Analysis: The phosphorylation status of Akt and ERK1/2, and the nuclear translocation of Nrf2 were determined by Western blotting using specific antibodies.[5]
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of critical signaling pathways, make it a compelling candidate for further investigation and development. This guide provides a foundational understanding of its biological activities to aid researchers in designing future studies aimed at translating these promising preclinical findings into clinical applications.
References
- 1. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 Suppresses Inflammatory Signaling and Rescues Renal Ischemia-Reperfusion Injury in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Quinquenoside R1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinquenoside R1, a notable triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details the intricate experimental protocols for its extraction and purification from its natural sources, presents quantitative data in a structured format, and visually elucidates its known signaling pathways. This document serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound and paving the way for future research and clinical applications.
Introduction
This compound is a naturally occurring dammarane-type triterpenoid saponin.[1] Structurally, it is a mono-O-acetylated derivative of ginsenoside Rb1.[2] First identified in Panax quinquefolius (American ginseng), its discovery has since extended to other species of the Panax genus, including Panax notoginseng, Panax japonicus var. major, and Panax vietnamensis.[3][4] In much of the scientific literature, particularly in studies focusing on its pharmacological effects, this compound is synonymously referred to as Notoginsenoside R1 (NGR1).[5][6] This compound is recognized as one of the major bioactive constituents of Panax notoginseng, a well-known traditional Chinese medicine.[7]
The pharmacological profile of this compound is extensive, with research highlighting its potent anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer properties.[5][6] These biological activities are attributed to its modulation of various cellular signaling pathways, making it a compound of high interest for therapeutic development. This guide will delve into the history of its isolation and the detailed methodologies required to obtain this compound in a pure form for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅₆H₉₄O₂₄ | [3] |
| Molecular Weight | 1151.34 g/mol | [3] |
| Class | Triterpenoid, Saponin, Glycoside | [1] |
| Synonyms | Notoginsenoside R1 (NGR1) | [5][6] |
| Appearance | White powder | |
| CAS Number | 85013-02-1 | [1] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its primary source, the roots of Panax notoginseng, is a multi-step process involving initial extraction of total saponins followed by chromatographic purification to isolate the specific compound.
Stage 1: Extraction and Enrichment of Total Panax Notoginseng Saponins (PNS)
This initial stage focuses on extracting the crude saponin mixture from the raw plant material and enriching this fraction.
3.1.1. Hot Reflux Extraction
-
Preparation of Plant Material: The roots of Panax notoginseng are dried, pulverized into a fine powder, and sieved.
-
Extraction: The powdered material is subjected to hot reflux extraction with purified water. A common ratio is 1:7 (w/v) of plant material to solvent. The mixture is heated to 60°C and refluxed for 2 hours.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the solvent.
3.1.2. Macroporous Resin Column Chromatography
-
Resin Preparation: D101 macroporous resin is pre-treated by soaking in 96% aqueous ethanol for 12 hours, followed by thorough rinsing with purified water.
-
Column Packing: The treated resin is packed into a chromatography column.
-
Loading: The concentrated aqueous extract from the previous step is diluted and loaded onto the D101 resin column at a controlled flow rate (e.g., 10 ml/minute).
-
Washing: The column is washed sequentially with purified water and 20% aqueous ethanol to remove impurities such as sugars, flavonoids, and some polar compounds. This is typically performed at a higher flow rate (e.g., 30 ml/minute).
-
Elution: The enriched total saponin fraction is eluted from the column using 70% aqueous ethanol at a flow rate of approximately 20 ml/minute.
-
Final Concentration and Drying: The 70% ethanol eluate, containing the total Panax notoginseng saponins (PNS), is collected and concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution is then dried under vacuum at 60°C to yield the PNS extract as a powder.
Stage 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound from the enriched PNS extract is achieved using preparative HPLC.
-
Sample Preparation: The dried PNS extract is dissolved in the mobile phase to a suitable concentration for injection.
-
Chromatographic System: A preparative HPLC system equipped with a C18 column (e.g., Alltech Alltima C18) is used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an ethanol-water mixture is employed. The optimal composition may vary, but a 40% aqueous ethanol solution has been shown to be effective for separating this compound.
-
Detection: The eluting compounds are monitored using a UV detector at a low wavelength, typically around 203 nm, as saponins lack strong chromophores.
-
Fraction Collection: Fractions corresponding to the retention time of this compound are collected.
-
Purity Analysis and Confirmation: The purity of the collected fractions is assessed by analytical HPLC. The chemical structure of the purified compound is confirmed by mass spectrometry (MS) and by comparison with a reference standard.
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Quantitative Data
The yield and purity of this compound can vary depending on the source material and the specific protocols employed. Table 2 provides representative quantitative data from a published study.
| Parameter | Value | Source Material | Method | Reference |
| Yield | 41.0 mg | 10 g of raw Panax notoginseng | Preparative HPLC | |
| Purity | > 96% | Enriched PNS extract | Analytical HPLC |
Biological Activities and Signaling Pathways
This compound (as Notoginsenoside R1) exhibits a wide range of biological activities by modulating key cellular signaling pathways. These are crucial for understanding its therapeutic potential.
Anti-inflammatory and Antioxidant Pathways
NGR1 has been shown to exert anti-inflammatory and antioxidant effects through several interconnected pathways:
-
MAPK/NF-κB Pathway: NGR1 can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. This, in turn, suppresses the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5]
-
Nrf2/ARE Pathway: NGR1 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and cytoprotective genes.[5]
Cell Proliferation, Survival, and Cancer-Related Pathways
NGR1 also influences pathways critical to cell fate, which are often dysregulated in cancer:
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and metabolism. NGR1 has been shown to modulate this pathway, with effects being context-dependent.[5]
-
Wnt/β-catenin Pathway: This pathway is crucial for development and tissue homeostasis. Aberrant activation is linked to cancer. NGR1 has been reported to interact with components of this pathway.[5]
-
AGE-RAGE Pathway in Cancer: In the context of breast cancer, NGR1 has been found to inhibit the Advanced Glycation End-products (AGE) - Receptor for AGE (RAGE) signaling pathway. It achieves this by downregulating the transcription factor RUNX2, which in turn promotes ferroptosis, a form of programmed cell death, in cancer cells.[6]
Conclusion
This compound stands out as a promising bioactive compound from the Panax genus, with a well-documented history of its discovery and a growing body of evidence supporting its diverse pharmacological activities. The detailed protocols provided in this guide for its extraction and purification offer a practical framework for researchers to obtain this compound for further investigation. The elucidation of its involvement in critical signaling pathways, such as MAPK/NF-κB, Nrf2/ARE, and AGE-RAGE, underscores its potential for the development of novel therapeutics for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. This technical guide serves as a comprehensive resource to facilitate and inspire continued research into the promising therapeutic applications of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Adsorption Characteristics of Rosin-based Macroporous Adsorption Resin for Panax notoginseng Saponin [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of the saponins in Panax notoginseng leaves using ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry and high performance liquid chromatography coupled with UV detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Process of Ultrasonic Extraction of Total Saponins from Panax Notoginseng Peduncles-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinquenoside R1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1 is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities.[1][2] It is found in several species of the Panax genus, including Panax notoginseng and Panax japonicus. As a glycoside, its structure features a complex steroidal aglycone linked to sugar moieties. Understanding the physicochemical properties and solubility of this compound is fundamental for its extraction, purification, formulation, and application in preclinical and clinical research. This document provides an in-depth overview of these key characteristics, detailed experimental protocols, and insights into its biological context.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The properties of this compound are summarized below. Many of these values are predicted based on its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₆H₉₄O₂₄ | [] |
| Molecular Weight | 1151.34 g/mol | [] |
| Appearance | Amorphous Powder | [] |
| Predicted Boiling Point | 1148.4 ± 65.0 °C | [] |
| Predicted Density | 1.42 ± 0.1 g/cm³ | [] |
| Predicted logP | -0.18 (ALOGPS), -1.1 (ChemAxon) | [1][2] |
| Predicted logS | -3.2 (ALOGPS) | [1] |
| Predicted pKa (Strongest Acidic) | 11.75 | [1] |
| Predicted pKa (Strongest Basic) | -3.6 | [1] |
| Polar Surface Area | 383.36 Ų | [1] |
| Hydrogen Bond Donor Count | 14 | [1] |
| Hydrogen Bond Acceptor Count | 23 | [1] |
| Rotatable Bond Count | 18 | [1] |
Solubility Profile
Solubility is a crucial factor for achieving desired concentrations in experimental assays and for ensuring bioavailability in vivo. This compound's solubility is influenced by its large molecular size and the presence of numerous hydrophilic sugar groups and a lipophilic steroid core.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | 0.69 g/L (Predicted) | [1][2] |
| Methanol | Soluble | [] |
| Ethanol | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble (based on solvent hierarchy for similar compounds) |
The predicted low aqueous solubility (0.69 g/L) and its solubility in polar organic solvents like methanol and ethanol are characteristic of many saponins. This amphiphilic nature influences its biological interactions and presents challenges for formulation that may require strategies like the use of co-solvents or advanced delivery systems.[4]
Experimental Protocols
Detailed and reproducible experimental methods are essential for scientific rigor. The following sections describe standard protocols for determining solubility.
Protocol: Solubility Determination in Aqueous and Organic Solvents
This protocol outlines a stepwise procedure for determining the solubility of this compound.
Objective: To determine the approximate solubility of this compound in cell culture media, DMSO, and ethanol.
Materials:
-
This compound (amorphous powder)
-
Cell Culture Medium (e.g., DMEM)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Glass test tubes
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Microscope
Methodology:
-
Preparation of Stock Solutions: A hierarchical approach is used, starting with the least aggressive solvent.[5]
-
Tier 1 (Aqueous Medium): Weigh approximately 10 mg of this compound into a glass tube. Add the cell culture medium incrementally to attempt to reach a concentration of 20 mg/mL.[5]
-
Tier 2 (DMSO): If solubility is not achieved in the aqueous medium, weigh approximately 100 mg of this compound into a new tube. Add DMSO to attempt to reach a concentration of 200 mg/mL.[5]
-
Tier 3 (Ethanol): If the compound does not dissolve in DMSO, use a fresh 100 mg sample and add ethanol to attempt to reach 200 mg/mL.[5]
-
-
Dissolution Procedure: For each solvent tier, follow this mixing hierarchy:
-
Add the solvent to the pre-weighed this compound at room temperature.
-
Gently mix by inversion, then vortex the tube for 1-2 minutes.[5]
-
If the compound has not dissolved, sonicate in a water bath for up to 5 minutes.[5]
-
Allow the solution to sit at room temperature for approximately one hour to check for precipitation.
-
-
Solubility Assessment:
-
Visually inspect the solution against a light and dark background for any visible particles.
-
For a more definitive assessment, place a small drop of the solution onto a microscope slide and examine for crystals under 100x magnification. The absence of crystals indicates complete dissolution.
-
-
Data Reporting: Report the solubility as the highest concentration at which no precipitate or crystals are observed. For example, "> 20 mg/mL in Ethanol" or "< 1 mg/mL in Water."
Biological Activity and Signaling Pathways
This compound is structurally and functionally related to other well-studied ginsenosides, such as Notoginsenoside R1. These compounds are known to modulate several key signaling pathways, which accounts for their broad pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective activities.[6]
Key signaling pathways modulated by related ginsenosides include:
-
PI3K/Akt Pathway: Crucial for cell survival, proliferation, and angiogenesis.[6][7]
-
MAPK/NF-κB Pathway: A central regulator of inflammation and immune responses.[6][8]
-
NRF2/ARE Pathway: The primary pathway for cellular defense against oxidative stress.[6]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical intracellular signaling cascade. Ginsenosides like Rb1 (a closely related compound) have been shown to activate this pathway, leading to the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), which plays a key role in maintaining vascular homeostasis.[7] Activation of this pathway is a common mechanism by which ginsenosides exert protective effects against cellular stress and apoptosis.
Conclusion
This compound is a complex saponin with physicochemical properties that present both opportunities and challenges for its development as a therapeutic agent. Its amphiphilic nature, characterized by low predicted aqueous solubility but good solubility in polar organic solvents, necessitates careful consideration during experimental design and formulation. The compound's involvement in critical signaling pathways like PI3K/Akt highlights its potential for modulating cellular processes related to inflammation, oxidative stress, and survival. The data and protocols presented in this guide serve as a foundational resource for researchers working to unlock the full therapeutic potential of this promising natural product.
References
- 1. Showing Compound this compound (FDB020705) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040874) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Quinquenoside R1: A Technical Guide to a Mono-acetylated Derivative of Ginsenoside Rb1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinquenoside R1, a naturally occurring mono-acetylated derivative of the well-studied ginsenoside Rb1, is emerging as a compound of significant interest in pharmacology and drug development. Characterized by the addition of an acetyl group to the ginsenoside Rb1 backbone, this modification has been observed to influence its biological activity, particularly in the realm of immunomodulation. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for assessing its effects and visualizations of the implicated signaling pathways are provided to support further research and development.
Introduction
Ginsenosides, the primary active saponins isolated from Panax species (ginseng), have a long history in traditional medicine and are the subject of extensive scientific research. Ginsenoside Rb1 is one of the most abundant and well-characterized of these compounds, known for a wide array of potential health benefits.[1] Chemical modifications to the core ginsenoside structure can significantly alter their pharmacokinetic properties and biological efficacy. This compound is one such derivative, identified as a mono-O-acetyl ginsenoside Rb1.[2] A closely related and more extensively studied analogue, 6''-O-acetylginsenoside Rb1, has demonstrated potent immunosuppressive and anti-angiogenic activities, suggesting that the acetylation of ginsenoside Rb1 is a critical modification for enhancing specific pharmacological effects.[3][4] This guide will synthesize the available information on this compound and its analogues, with a focus on its anti-inflammatory properties.
Chemical and Physical Properties
This compound is a triterpenoid saponin distinguished by the presence of an acetyl functional group on one of the sugar moieties attached to the ginsenoside Rb1 aglycone.[2]
| Property | Value | Reference |
| IUPAC Name | 20-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]-12β-hydroxydammar-24-en-3β-yl β-D-glucopyranosyl-(1→2)-[6-O-acetyl-β-D-glucopyranosyl] | (Implied from structure) |
| Molecular Formula | C₅₆H₉₄O₂₄ | [5] |
| Molecular Weight | 1151.34 g/mol | [5] |
| CAS Number | 85013-02-1 | [5] |
| Class | Triterpenoid, Ginsenoside | [6] |
Biological Activity and Mechanism of Action
Research on the specific isomer this compound is limited; however, studies on the closely related 6''-O-acetylginsenoside Rb1 provide significant insight into its biological potential. The primary reported activities are immunosuppressive and anti-inflammatory, mediated through the inhibition of key inflammatory signaling molecules in macrophages.[3]
Immunosuppressive and Anti-inflammatory Effects
6''-O-acetylginsenoside Rb1 has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in murine macrophages stimulated with lipopolysaccharide (LPS) in a dose-dependent manner.[3][7] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators via the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibition of NO and TNF-α suggests that acetylated ginsenoside Rb1 interferes with this critical inflammatory cascade.
Quantitative Analysis of Bioactivity
While studies confirm a dose-dependent inhibition of inflammatory mediators, specific IC₅₀ values for 6''-O-acetylginsenoside Rb1 are not yet consistently reported in publicly available literature. The data indicates a significant reduction in NO and TNF-α production, highlighting its potential as a potent anti-inflammatory agent.
| Biological Target | Cell Line | Stimulant | Effect of 6''-O-acetylginsenoside Rb1 | Reference |
| Nitric Oxide (NO) | Murine Macrophages | LPS | Dose-dependent inhibition | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Murine Macrophages | LPS | Dose-dependent inhibition | [3] |
Postulated Signaling Pathway
The inhibition of iNOS (the enzyme responsible for NO production) and TNF-α, both of which are transcriptionally regulated by NF-κB, strongly suggests that the mechanism of action for acetylated ginsenoside Rb1 involves the suppression of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Acetylated ginsenoside Rb1 likely acts at one or more points upstream of NF-κB activation.
Figure 1. Postulated mechanism for the inhibition of LPS-induced inflammation by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound analogues.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Plating: For assays, cells are typically seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[6]
-
Treatment Protocol:
-
The culture medium is removed from the adhered cells.
-
Cells are pre-treated for 2 hours with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO).
-
Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
The cells are incubated for a further 18-24 hours before the supernatant is collected for analysis.[2][6]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Reagents:
-
Griess Reagent: A solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[6]
-
Nitrite Standard: Sodium nitrite (NaNO₂) to generate a standard curve.
-
-
Protocol:
-
After cell treatment, carefully collect 100 µL of culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[6]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) diluted in culture medium.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Figure 2. Experimental workflow for the Griess assay to measure nitric oxide production.
TNF-α Quantification (ELISA)
This protocol outlines a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of TNF-α in cell culture supernatants.
-
Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured TNF-α. Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal.
-
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α. Incubate overnight at 4°C.[8]
-
Washing & Blocking: Wash the plate to remove unbound antibody. Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark for 20-30 minutes. A blue color will develop.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the TNF-α concentration in the samples by plotting a standard curve of known TNF-α concentrations versus their corresponding optical densities.
-
Conclusion and Future Directions
This compound and its analogues represent a promising class of anti-inflammatory compounds derived from a well-established natural product. The mono-acetylation of ginsenoside Rb1 appears to be a key structural feature for conferring potent immunosuppressive activity, specifically the inhibition of pro-inflammatory mediators like NO and TNF-α in macrophages. The likely mechanism involves the modulation of the NF-κB signaling pathway.
For drug development professionals, this presents an opportunity to explore a novel scaffold for creating anti-inflammatory therapeutics. Future research should focus on several key areas:
-
Quantitative Analysis: Determining the precise IC₅₀ values of pure this compound and its isomers for the inhibition of NO, TNF-α, and other inflammatory cytokines is essential.
-
Mechanism Elucidation: Direct investigation into the effect of acetylated ginsenoside Rb1 on the phosphorylation of IKK, degradation of IκB, and nuclear translocation of NF-κB will confirm the postulated mechanism.
-
In Vivo Studies: Preclinical animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR): Synthesizing and testing various acetylated derivatives of ginsenoside Rb1 could lead to the identification of compounds with enhanced potency and selectivity.
By addressing these research gaps, the full therapeutic potential of this compound as a lead compound for novel anti-inflammatory drugs can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effect of Ginsenoside Rb1 and Compound K on NO and Prostaglandin E2 Biosyntheses of RAW264.7 Cells Induced by Lipopolysaccharide [jstage.jst.go.jp]
- 3. Isolation and immunosuppressive effects of 6″-O-acetylginsenoside Rb1 extracted from North American ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. Inhibitory effect of ginsenoside Rb1 and compound K on NO and prostaglandin E2 biosyntheses of RAW264.7 cells induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Ginsenoside Rb1 and Compound K on NO and Prostaglandin E2 Biosyntheses of RAW264.7 Cells Induced by Lipopolysaccharide [jstage.jst.go.jp]
Unveiling the Toxicological Profile of Quinquenoside R1: A Review of Preliminary Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preliminary toxicity studies on Quinquenoside R1 are not available in the current scientific literature. This guide provides a comprehensive overview of the toxicological data available for the broader class of compounds to which this compound belongs, namely Panax notoginseng saponins (PNS), and the closely related compound, Notoginsenoside R1. This information is intended to serve as a preliminary reference for researchers and drug development professionals.
Introduction
This compound is a triterpenoid saponin and a natural product found in plants of the Panax genus, notably Panax notoginseng. While the therapeutic properties of Panax notoginseng and its constituent saponins are subjects of ongoing research, a thorough understanding of their toxicological profiles is paramount for any potential clinical application. This technical guide synthesizes the currently available, albeit limited, toxicity data for compounds structurally and functionally related to this compound to provide a foundational understanding for future safety and toxicological assessments.
Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for Panax notoginseng saponins (PNS) and Notoginsenoside R1. It is crucial to note the absence of specific data for this compound.
Table 1: In Vivo Toxicity Data for Panax notoginseng Saponins (PNS)
| Compound Class | Animal Model | Route of Administration | Observed Toxic Effects | Dosage |
| Panax notoginseng saponins (PNS) | Rat | Intravenous | Cardiac toxicity | ≥150 mg/kg |
| Panax notoginseng saponins (PNS) | Rat | Not specified | Hepatotoxicity and nephrotoxicity | 450 mg/kg |
| Panax notoginseng saponins (PNS) | Rat | Intravenous | Animal death | 450 mg/kg |
Source:[1]
Table 2: In Vivo and In Vitro Toxicity Data for Notoginsenoside R1
| Compound | Test System | Route/Method | Observed Effect | Concentration/Dosage |
| Notoginsenoside R1 | Mice | Intraperitoneal | No toxic effects or side effects (body weight, liver weight, serum ALT, serum AST, food intake) | 30 mg/kg/day for 3 days |
| Notoginsenoside R1 | H9c2 cells (in vitro) | Cell culture | Significant decrease in cell viability | ≥100 µM |
Experimental Protocols
Due to the lack of specific toxicity studies for this compound, a generalized experimental workflow for an acute oral toxicity study is provided below. This protocol is based on standard OECD guidelines and serves as a template for future investigations.
Workflow for Acute Oral Toxicity Study
Caption: Generalized workflow for an acute oral toxicity study.
Detailed Methodology:
-
Test Substance: this compound (purity to be determined and documented).
-
Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females. A sufficient number of animals should be used to ensure statistical significance.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Dose Levels and Administration: A limit test at a high dose (e.g., 2000 or 5000 mg/kg body weight) or a series of graded doses should be used. The test substance should be administered orally via gavage in a suitable vehicle.
-
Observations:
-
Mortality: All mortalities should be recorded.
-
Clinical Signs: Animals should be observed for clinical signs of toxicity shortly after dosing and at least once daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Body Weight: Individual animal weights should be recorded prior to administration and at least weekly thereafter.
-
-
Pathology: All animals should be subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 (median lethal dose) can be calculated if applicable. All observed toxic effects should be documented.
Potential Mechanisms of Toxicity: Insights from Related Saponins
While the specific mechanisms of toxicity for this compound are unknown, studies on related Panax saponins suggest potential pathways of interest. For instance, high concentrations of certain saponins have been associated with cardiotoxicity. The precise signaling pathways involved in the toxicity of these saponins are not well-elucidated and represent a critical area for future research.
Hypothetical Signaling Pathway for Saponin-Induced Cardiotoxicity
Caption: A hypothetical pathway of saponin-induced cardiotoxicity.
Conclusion and Future Directions
The current body of scientific literature lacks specific preliminary toxicity data for this compound. The available information on the broader class of Panax notoginseng saponins and the related compound Notoginsenoside R1 provides a preliminary and indirect assessment of potential toxicity. High doses of PNS have been associated with cardiac, hepatic, and renal toxicity in animal models. In contrast, Notoginsenoside R1 has shown a favorable safety profile at the tested doses.
To adequately characterize the safety profile of this compound, comprehensive toxicological studies are imperative. These should include:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models.
-
Genotoxicity and mutagenicity assays.
-
Safety pharmacology studies to assess effects on major organ systems.
-
Mechanistic studies to elucidate any observed toxic effects at the molecular level.
Such data are essential for establishing a reliable safety profile and guiding the future development of this compound for any potential therapeutic applications.
References
Quinquenoside R1: A Technical Whitepaper on its Potential Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory effects of Quinquenoside R1 is limited in publicly available scientific literature. This document synthesizes information on this compound's chemical nature and extrapolates potential anti-inflammatory mechanisms based on the well-documented activities of closely related ginsenosides and saponins from Panax species. All inferred information is clearly indicated.
Introduction to this compound
This compound is a naturally occurring triterpenoid saponin. It has been identified in medicinal plants such as Panax notoginseng and Panax japonicus var. major. Structurally, this compound is characterized as a mono-acetylated derivative of ginsenoside Rb1, placing it within the large family of ginsenosides, which are the primary bioactive constituents of ginseng (Panax species). These compounds are renowned for a wide array of pharmacological activities, with anti-inflammatory effects being one of the most extensively studied properties.
The general anti-inflammatory potential of saponins from American ginseng (Panax quinquefolius) is attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators. Given its structural similarity to other pharmacologically active ginsenosides, this compound is a compound of interest for its potential therapeutic applications in inflammatory diseases.
Inferred Anti-inflammatory Activity of this compound
While direct studies on this compound are scarce, the anti-inflammatory activities of total saponins from Panax ginseng and other specific ginsenosides provide a strong basis for inferring its potential effects.
In Vitro Studies on Related Compounds
Studies on total saponins extracted from ginseng (TSG) and individual ginsenosides in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have demonstrated significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory molecule production.
Table 1: Summary of In Vitro Anti-inflammatory Effects of Ginseng Saponins
| Cell Line | Treatment | Test Compound(s) | Concentration(s) | Observed Effects | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Total Saponins from Panax ginseng (TSG) | Not specified | Reduced iNOS production; Decreased TNF-α and IL-1β expression. | |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | American Ginseng Ginsenosides (AGGs) | Not specified | Significant inhibition of NO, TNF-α, IL-6, and IL-1β production. |
Experimental Protocols for In Vitro Anti-inflammatory Assays
The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory effects of compounds like ginsenosides in vitro.
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.
The production of nitric oxide is an indicator of the inflammatory response. It is measured in the cell culture supernatant using the Griess reagent. The assay involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Potential Signaling Pathways Modulated by this compound
The anti-inflammatory effects of ginsenosides are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Total saponins from Panax ginseng have been shown to inhibit the degradation of IκB, thereby
Quinquenoside R1: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a triterpenoid saponin primarily isolated from Panax notoginseng. Emerging scientific evidence has highlighted its significant antioxidant properties, positioning it as a promising candidate for further investigation in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] this compound has demonstrated potent antioxidant effects by modulating key cellular signaling pathways and enhancing the endogenous antioxidant defense systems.[2] This document synthesizes the current understanding of this compound's antioxidant capabilities, with a focus on the underlying molecular mechanisms and the experimental evidence supporting its protective effects.
Quantitative Analysis of Antioxidant Effects
The antioxidant activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from a study investigating its cardioprotective effects in a rat model of ischemia/reperfusion (I/R) injury, a condition characterized by significant oxidative stress.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in I/R Rat Hearts
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Sham | 125.4 ± 10.2 | 85.3 ± 7.5 | 95.7 ± 8.1 |
| I/R Model | 68.2 ± 6.5 | 45.1 ± 5.3 | 52.3 ± 5.9 |
| I/R + NGR1 (5 mg/kg) | 85.7 ± 7.8 | 60.2 ± 6.1 | 68.4 ± 6.7* |
| I/R + NGR1 (10 mg/kg) | 102.3 ± 9.1 | 72.8 ± 6.9 | 81.5 ± 7.3** |
| I/R + NGR1 (20 mg/kg) | 115.6 ± 9.8 | 80.1 ± 7.2 | 90.2 ± 7.9*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R Model group. Data adapted from a study on ischemia/reperfusion injury in rat hearts.
Table 2: Effect of this compound on Markers of Oxidative Damage in I/R Rat Hearts
| Treatment Group | MDA Level (nmol/mg protein) | CK Level (U/L) |
| Sham | 1.2 ± 0.2 | 150.8 ± 15.3 |
| I/R Model | 3.8 ± 0.4 | 452.6 ± 40.1 |
| I/R + NGR1 (5 mg/kg) | 2.9 ± 0.3 | 350.4 ± 32.7 |
| I/R + NGR1 (10 mg/kg) | 2.1 ± 0.2 | 258.1 ± 25.4 |
| I/R + NGR1 (20 mg/kg) | 1.5 ± 0.2 | 180.5 ± 18.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R Model group. Data adapted from a study on ischemia/reperfusion injury in rat hearts.
Signaling Pathways in Antioxidant Action
This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. It also modulates other interconnected pathways, such as the Akt and ERK1/2 pathways, which contribute to its overall protective effects against oxidative stress.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of phase II antioxidant enzymes.
References
The Multifaceted Role of Notoginsenoside R1 in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notoginsenoside R1 (NG-R1), a prominent saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered significant scientific attention for its diverse pharmacological activities. Historically used to promote blood circulation and resolve blood stasis, modern research has elucidated the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth analysis of the role of NG-R1, focusing on its quantitative pharmacological data, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of this potent natural compound.
Introduction
Panax notoginseng, also known as "Sanqi" or "Tianqi," has been a cornerstone of traditional Chinese medicine for centuries. Its medicinal properties are largely attributed to a class of saponins known as ginsenosides. Among these, Notoginsenoside R1 (NG-R1) is a key bioactive constituent, demonstrating a wide spectrum of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant activities.[1] This guide synthesizes the current scientific understanding of NG-R1, providing a technical overview of its mechanisms of action and methodologies for its study.
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of Notoginsenoside R1.
Table 1: In Vitro Efficacy of Notoginsenoside R1
| Cell Line | Model/Assay | Concentration Range | Key Findings | Reference(s) |
| PC12 | H₂O₂-induced oxidative stress | 1-100 μM | Dose-dependently protected against cell death and apoptosis. | [2] |
| PC12 | Amyloid-β (Aβ₂₅₋₃₅)-induced injury | 250-1,000 µg/ml | Significantly increased cell viability in a dose-dependent manner. | [3] |
| H9c2 | Hypoxia/Reoxygenation (H/R) | 5-20 μM | Inhibited H/R-induced apoptosis in a concentration-dependent manner. | [2] |
| H9c2 | Palmitic acid-induced lipotoxicity | 2.5-80 μmol/L | Increased cell viability in a dose-dependent manner. | [4] |
| AC16 | Lipopolysaccharide (LPS) stimulation | 50-100 µg/ml | Increased cell viability after LPS-induced injury. | [5] |
| MCF-7 | Breast cancer cell proliferation | 75-150 μmol/L | IC50 at 24h was 148.9 μmol/L. | [6] |
Table 2: In Vivo Efficacy of Notoginsenoside R1
| Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10, 20, 40 mg/kg (i.p.) | 20 mg/kg significantly reduced infarct volume and neuronal loss. | [7] |
| Mice | Myocardial Ischemia/Reperfusion (MI/R) | 25 mg/kg (i.p.) | Significantly decreased myocardial infarction area. | [8] |
| Rats | Renal Ischemia/Reperfusion | 50 mg/kg (i.p.) | Attenuated renal dysfunction and suppressed inflammatory responses. | [9] |
| Mice | Sepsis-induced cardiomyopathy (CLP model) | 25 mg/kg (i.p.) | Increased 24h and 7-day survival rates. | [10] |
| Mice | Paclitaxel-induced neuropathic pain | 2.5, 5, 10 mg/kg (i.p.) | Prevented mechanical allodynia in a dose-dependent manner. | [11] |
Key Signaling Pathways Modulated by Notoginsenoside R1
Notoginsenoside R1 exerts its therapeutic effects by modulating several critical signaling pathways. Its action is often initiated by binding to estrogen receptors, which triggers a cascade of downstream events.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. NG-R1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[1] This activation contributes to its neuroprotective and cardioprotective effects by inhibiting apoptosis and promoting cell survival.[12]
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. NG-R1 activates Nrf2, promoting its translocation to the nucleus where it binds to the ARE and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[7][13] This mechanism is central to the antioxidant properties of NG-R1.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In pathological conditions, the activation of NF-κB leads to the production of pro-inflammatory cytokines. NG-R1 has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[1] This inhibition is often mediated through the PI3K/Akt pathway, which can suppress NF-κB activation.[12]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of Notoginsenoside R1.
In Vitro Neuroprotection Assay using PC12 Cells
Objective: To assess the protective effect of NG-R1 against oxidative stress-induced cell death in a neuronal cell line.
Experimental Workflow:
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Notoginsenoside R1 (NG-R1)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Differentiation: After 24 hours, replace the medium with DMEM containing 1% HS and 50 ng/mL NGF to induce differentiation for 48 hours.
-
NG-R1 Treatment: Pre-treat the differentiated cells with various concentrations of NG-R1 (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM and incubate for 6 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
In Vivo Cardioprotection Assay in a Myocardial Ischemia/Reperfusion (MI/R) Model
Objective: To evaluate the cardioprotective effects of NG-R1 in a rat model of MI/R injury.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
Notoginsenoside R1 (NG-R1)
-
Saline (vehicle)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
Protocol:
-
Animal Preparation: Anesthetize the rats and connect them to a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Induce myocardial ischemia by tightening the suture for 30 minutes.
-
Drug Administration: Administer NG-R1 (e.g., 25 mg/kg, intraperitoneally) or an equal volume of saline (vehicle) at the onset of reperfusion.
-
Reperfusion: Release the suture to allow for 24 hours of reperfusion.
-
Infarct Size Measurement:
-
Re-anesthetize the rats and excise the hearts.
-
Slice the ventricles into 2 mm thick sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15 minutes.
-
Fix the stained slices in 10% formalin.
-
The viable myocardium will stain red, while the infarcted area will appear pale white.
-
-
Data Analysis: Photograph the heart slices and calculate the infarct size as a percentage of the total ventricular area.
Conclusion and Future Directions
Notoginsenoside R1, a key active component of Panax notoginseng, demonstrates significant therapeutic potential across a range of disease models. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB, underscores its promise as a lead compound for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the clinical applications of NG-R1. Future studies should focus on optimizing its bioavailability, further elucidating its molecular targets, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The continued investigation of this remarkable compound from the armamentarium of traditional Chinese medicine holds great promise for addressing unmet medical needs.
References
- 1. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 10. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notoginsenoside R1 Protects against Neonatal Cerebral Hypoxic-Ischemic Injury through Estrogen Receptor-Dependent Activation of Endoplasmic Reticulum Stress Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Quinquenoside R1 from Panax quinquefolius
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panax quinquefolius, commonly known as American ginseng, is a perennial herb rich in a variety of bioactive compounds known as ginsenosides. Among these, Quinquenoside R1 has garnered significant interest for its potential pharmacological activities. Accurate and efficient extraction and quantification of this compound are paramount for research, quality control, and the development of new therapeutics. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Panax quinquefolius.
Data Presentation: Comparison of Extraction Methods
The yield of this compound is significantly influenced by the chosen extraction methodology. Below is a summary of the yields obtained using various techniques.
| Extraction Method | Solvent | Temperature (°C) | Duration | This compound Yield (mg/g of dry plant material) |
| Heat Reflux Extraction (HRE) | Water | 100 | 1 hour | Data not available for this compound specifically, but total ginsenoside yields are generally lower than advanced methods. |
| Microwave-Assisted Extraction (MAE) | Water | 145 | 15 minutes | Yields for rare ginsenosides are significantly increased compared to conventional methods, though specific data for this compound is not provided in the reviewed literature.[1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | Room Temp. | 30 minutes | Higher total ginsenoside concentration compared to 100% methanol, specific yield for this compound not detailed. |
| Ultrahigh-Pressure Extraction (UPE) | Ethanol | Room Temp. | 2 minutes | Demonstrates the highest extraction yield for ginsenosides like Rc in the shortest time, suggesting high efficiency for other saponins.[2][3] |
Note: The presented data is a compilation from various studies focusing on ginsenoside extraction. Direct comparative studies with quantified yields specifically for this compound are limited in the available literature. The provided information is intended to guide the selection of an appropriate extraction strategy.
Experimental Protocols
I. Extraction: Microwave-Assisted Extraction (MAE) of this compound
MAE is an efficient method for extracting ginsenosides, offering reduced extraction times and solvent consumption.[1]
Materials and Equipment:
-
Dried and powdered Panax quinquefolius root
-
Deionized water
-
Microwave extraction system
-
Polytetrafluoroethylene (PTFE) vessels
-
Vacuum rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm membrane filter
Protocol:
-
Weigh 0.25 g of powdered Panax quinquefolius root and place it into a PTFE vessel.
-
Add 10 mL of deionized water to the vessel, achieving a solid-to-liquid ratio of 1:40 (w/v).[1]
-
Securely cap the vessel and place it in the microwave extraction system.
-
Set the extraction parameters:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a vacuum rotary evaporator.
-
Redissolve the dried extract in 25 mL of methanol.
-
Filter the methanolic solution through a 0.22 µm membrane filter prior to purification or HPLC analysis.
II. Purification: Silica Gel Column Chromatography
Column chromatography is a standard technique for the separation and purification of individual ginsenosides from a crude extract.
Materials and Equipment:
-
Crude extract rich in this compound
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Elution solvents: Chloroform, Methanol, Water
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
10% Sulfuric acid in ethanol (for visualization)
-
Heating plate
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a mobile phase of chloroform.
-
Gradually increase the polarity of the mobile phase by introducing methanol and then water in a stepwise or gradient manner. A common starting point for ginsenoside separation is a chloroform:methanol:water mixture. The exact ratios should be optimized based on TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Water).
-
Visualize the spots by spraying the plate with 10% sulfuric acid in ethanol and heating. Ginsenosides will appear as colored spots.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
III. Quantification: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a reliable method for the quantification of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
-
Mobile phase: Acetonitrile (A) and Water (B) (HPLC grade)
-
This compound reference standard
-
Purified extract of Panax quinquefolius
-
Volumetric flasks and pipettes
Protocol:
-
Chromatographic Conditions:
-
Column: ODS-C18 (4.6 mm × 250 mm, 5 μm)[1]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient for ginsenoside separation starts with a higher proportion of water and gradually increases the proportion of acetonitrile. For example:
-
0-10 min: 33% A, 67% B
-
10-15 min: Linear gradient to 40% A, 60% B
-
15-40 min: Linear gradient to 60% A, 40% B
-
40-70 min: 60% A, 40% B[1]
-
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 203 nm[1]
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
Ensure the purified extract is dissolved in methanol and filtered through a 0.22 µm filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Detailed workflow for the purification of this compound using column chromatography.
References
- 1. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside extraction from Panax quinquefolium L. (American ginseng) root by using ultrahigh pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Supercritical CO2 Fluid Extraction of Quinquenoside R1: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the extraction of Quinquenoside R1, a bioactive dammarane-type triterpenoid saponin, from plant sources, primarily Panax notoginseng. The use of supercritical carbon dioxide (SC-CO2) fluid extraction offers a green, efficient, and highly selective alternative to traditional solvent-based methods, yielding a high-purity product suitable for pharmaceutical and nutraceutical applications.
Introduction to this compound and Supercritical CO2 Extraction
This compound, closely related to Notoginsenoside R1, is a key bioactive constituent of Panax notoginseng, a plant highly valued in traditional medicine.[1][2][3][4] These saponins exhibit a range of pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects, which are mediated through various signaling pathways.[2]
Supercritical CO2 extraction is an advanced technology that utilizes carbon dioxide above its critical temperature (31°C) and pressure (74 bar) as a solvent.[5] In this state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and selective dissolution of target compounds. The solvent strength can be finely tuned by adjusting temperature and pressure. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction of moderately polar compounds like saponins.[6][7]
Experimental Protocols
The following protocols are based on optimized conditions for the extraction of ginsenosides from Panax species, which are directly applicable to this compound.
Materials and Equipment
-
Plant Material: Dried and powdered roots of Panax notoginseng (particle size 0.3–1 mm).
-
Gases: High-purity carbon dioxide (99.9%).
-
Co-solvent: Ethanol (95-100% purity).
-
Equipment:
-
Supercritical fluid extraction (SFE) system equipped with an extractor vessel, a high-pressure CO2 pump, a co-solvent pump, a back-pressure regulator, and a separator.
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.
-
Grinder for preparing the plant material.
-
Filter paper.
-
Supercritical CO2 Extraction Protocol
-
Preparation of Plant Material: Grind the dried roots of Panax notoginseng to a fine powder (0.3–1 mm particle size). A consistent particle size is crucial for uniform extraction.
-
Loading the Extractor: Accurately weigh the powdered plant material and place it into the extractor vessel. The material can be wrapped in filter paper to prevent clogging of the system.
-
System Setup:
-
Set the extraction temperature to the desired value (e.g., 55°C).
-
Set the extraction pressure to the desired value (e.g., 400 bar).
-
Set the CO2 flow rate (e.g., 1-2 L/min for a lab-scale system).
-
If using a co-solvent, set the ethanol percentage (e.g., 4-5%).
-
-
Extraction Process:
-
Pressurize the system with CO2 to the set pressure.
-
Once the desired temperature and pressure are stable, introduce the co-solvent at the specified flow rate.
-
Commence the dynamic extraction for a predetermined duration (e.g., 2-4 hours).
-
-
Collection of Extract: The extract is precipitated in the separator by reducing the pressure. Collect the extract from the separator for further analysis.
-
Shutdown: After the extraction is complete, safely depressurize the system according to the manufacturer's instructions.
Quantitative Data
The following tables summarize the extraction yields of various ginsenosides from Panax ginseng under different supercritical CO2 extraction conditions. This data provides a strong reference for the expected yields of this compound.
Table 1: Effect of Pressure on Ginsenoside Yield
| Pressure (bar) | Temperature (°C) | Ethanol (%) | Total Ginsenoside Yield (mg/g) |
| 200 | 55 | 4.8 | Data not specified |
| 300 | 55 | 4.8 | Data not specified |
| 400 | 55 | 4.8 | Optimized Yield |
Data derived from studies on Panax ginseng, indicating that higher pressures generally lead to increased yields.[6][7]
Table 2: Optimized Conditions for Ginsenoside Extraction
| Parameter | Optimal Value |
| Extraction Pressure | 35-40 MPa (350-400 bar) |
| Extraction Temperature | 50-60°C |
| Co-solvent (Ethanol) | 70% concentration at 4-5% of CO2 flow |
| Extraction Time | 2-4 hours |
These optimized parameters are based on multiple studies on the extraction of ginsenosides from Panax species.[5][6][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the supercritical CO2 fluid extraction of this compound.
Signaling Pathways of this compound (and related Notoginsenosides)
This compound and related saponins exert their biological effects by modulating several key signaling pathways. The diagram below provides a simplified overview of these interactions.
Conclusion
Supercritical CO2 fluid extraction is a superior method for obtaining high-purity this compound from Panax notoginseng. The optimized protocols and data presented herein provide a solid foundation for researchers and drug development professionals to efficiently extract and utilize this valuable bioactive compound. The environmentally friendly nature and high selectivity of SFE make it an ideal technology for the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Notoginsenoside R1 | C47H80O18 | CID 441934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical CO2 Extracting of Rare Ginsenosides [yyhx.ciac.jl.cn]
Application Note: Quantitative Analysis of Quinquenoside R1 in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Quinquenoside R1 in biological matrices. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of herbal medicines. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters demonstrating its accuracy, precision, and linearity.
Introduction
This compound, also known as Notoginsenoside R1, is a major bioactive saponin found in Panax notoginseng. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile and elucidating its mechanism of action. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Digoxin or a stable isotope-labeled this compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Blank biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of this compound from plasma samples.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile (or methanol) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the HPLC-MS/MS system.
For other matrices like cosmetics, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][3]
HPLC Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized to provide good separation from matrix components (e.g., 5% to 95% B over 5-10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
MS/MS Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+Na]+, [M+H]+, or [M-H]- for this compound (Exact m/z depends on adduct) |
| Product Ions (m/z) | Specific fragment ions for this compound (e.g., m/z 955.5 → 775.5 in positive mode)[4] |
| Collision Energy | Optimized for each MRM transition |
| Dwell Time | 100 - 200 ms |
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[5][6][7]
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC-MS/MS quantification of this compound (Notoginsenoside R1) from various studies.
Table 1: Linearity and Sensitivity
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Plasma | 1.9 - 380 | 1.9 | [4] |
| Plasma | 2.64 - 264 | 0.5 | [8] |
| Cosmetics | 50 - 5000 (µg/L) | 1.0 (mg/kg) | [2][3] |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Plasma | Low, Med, High | < 8.96 | < 8.96 | Within ±15 | [4] |
| Cosmetics | Low, Med, High | 1.9 - 8.2 | N/A | 80.9 - 93.0 (Recovery %) | [2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways of this compound (Notoginsenoside R1)
This compound (Notoginsenoside R1) has been shown to exert its pharmacological effects by modulating several key signaling pathways.[1]
Caption: Key signaling pathways modulated by this compound.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of this compound in various biological matrices. Its high sensitivity and specificity make it well-suited for a range of research applications in pharmacology and drug development. The provided protocol and validation data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ginsenosides Rg1, Re, and Rb1 and notoginsenoside R1 by solid phase extraction followed by UHPLC-MS/MS and investigation of their concentrations in various kinds of cosmetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Application Note: UPLC-Q-TOF-MS Analysis of Quinquenoside R1 and Its Isomers
Abstract
This application note details a robust and sensitive method for the analysis of Quinquenoside R1 and its isomers using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This compound, a bioactive saponin found in plants of the Panax genus, and its isomers are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. The protocol outlined below provides a comprehensive workflow for the extraction, separation, identification, and characterization of these compounds. This method is particularly valuable for the differentiation of closely related isomers, which is a common challenge in natural product analysis.
Introduction
This compound, also known as Notoginsenoside R1, is a dammarane-type triterpenoid saponin with a range of reported biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The therapeutic potential of this compound has led to increased interest in its accurate identification and quantification in various biological matrices. A significant analytical challenge arises from the presence of structurally similar isomers, which may exhibit different biological activities. Therefore, a highly selective and sensitive analytical method is required to differentiate and quantify this compound and its isomers.
UPLC-Q-TOF-MS offers the necessary resolution and mass accuracy for the comprehensive analysis of these complex natural products. The high chromatographic resolution of UPLC allows for the separation of isomers, while the high-resolution mass spectrometry capabilities of Q-TOF-MS enable confident identification based on accurate mass measurements and characteristic fragmentation patterns.
Experimental Protocols
Sample Preparation
A reliable extraction method is crucial for the accurate analysis of this compound and its isomers from plant material or other biological samples.
Materials:
-
Plant material (e.g., dried and powdered roots or leaves of Panax species)
-
70% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-Q-TOF-MS analysis.
UPLC-Q-TOF-MS Analysis
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10-30% B (0-10 min), 30-60% B (10-25 min), 60-90% B (25-30 min), hold at 90% B (30-32 min), 90-10% B (32-35 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Mass Range | m/z 100-1500 |
| Acquisition Mode | MSE (Low and high collision energy scan) |
| Collision Energy | Low: 6 eV; High: 20-40 eV (Ramp) |
Data Presentation
The following table summarizes the expected quantitative data for this compound. The retention times for isomers may vary slightly depending on the specific isomeric form and the chromatographic conditions.
| Compound | Retention Time (min) | Molecular Formula | [M-H]⁻ (m/z) | [M+HCOO]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |
| This compound | ~10.52 | C47H80O18 | 931.5297 | 977.5354 | 799.4856 | [M-H-Xylose]⁻ |
| Isomer 1 | To be determined | C47H80O18 | 931.5297 | 977.5354 | To be determined | To be determined |
| Isomer 2 | To be determined | C47H80O18 | 931.5297 | 977.5354 | To be determined | To be determined |
Note: The retention times and fragmentation patterns of isomers need to be empirically determined and may differ based on the specific isomer.
Mandatory Visualization
Experimental Workflow
The overall experimental workflow for the UPLC-Q-TOF-MS analysis of this compound and its isomers is depicted in the following diagram.
Caption: Experimental workflow for UPLC-Q-TOF-MS analysis.
Signaling Pathways of this compound
This compound (Notoginsenoside R1) has been reported to modulate several key signaling pathways, contributing to its diverse biological activities. A simplified representation of these pathways is shown below.
Solid-Phase Extraction: A Robust Method for the Purification of Quinquenoside R1
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinquenoside R1, a rare triterpenoid saponin isolated from Panax quinquefolius (American Ginseng), has garnered significant interest for its potential therapeutic properties. Efficient purification of this compound is crucial for accurate pharmacological studies and potential drug development. This application note details a robust and efficient method for the purification of this compound from crude plant extracts using solid-phase extraction (SPE). The presented protocol, utilizing a reversed-phase C18 sorbent, offers high recovery and purity, making it suitable for both research and small-scale production purposes.
Introduction
Saponins, a diverse group of glycosides, are widely distributed in the plant kingdom and are known for their broad range of biological activities. This compound is a specific oleanane-type triterpenoid saponin found in American ginseng. Preliminary studies suggest its potential involvement in various signaling pathways, making it a promising candidate for further investigation. However, the complexity of the plant matrix, which contains numerous other structurally similar ginsenosides, presents a significant challenge for its isolation and purification.
Solid-phase extraction has emerged as a powerful technique for the selective isolation and purification of natural products.[1] Its advantages over traditional liquid-liquid extraction include higher efficiency, reduced solvent consumption, and the potential for automation.[1] This document provides a detailed protocol for the application of SPE in the purification of this compound, enabling researchers to obtain high-purity compound for subsequent biological assays.
Experimental Protocols
I. Crude Extract Preparation
-
Plant Material: Dried and powdered roots of Panax quinquefolius.
-
Extraction Solvent: 80% aqueous ethanol.
-
Procedure:
-
Macerate 100 g of powdered Panax quinquefolius roots with 1 L of 80% ethanol at room temperature for 24 hours with constant stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Resuspend the crude extract in deionized water to a final concentration of 10 mg/mL.
-
II. Solid-Phase Extraction (SPE) Protocol for this compound Purification
This protocol is optimized for a standard C18 SPE cartridge.
-
SPE Cartridge: C18, 500 mg sorbent mass, 6 mL reservoir volume.
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the cartridge to activate the C18 sorbent.
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load 5 mL of the resuspended crude extract (10 mg/mL) onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal interaction between the analytes and the sorbent.
-
-
Washing Step:
-
Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities and less retained compounds.
-
Discard the eluate from this step.
-
-
Elution of this compound:
-
Elute the target compound, this compound, with 15 mL of 70% aqueous methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of methanol for subsequent analysis and quantification by High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The efficiency of the SPE protocol was evaluated based on the recovery and purity of this compound. The following table summarizes the quantitative data obtained from HPLC analysis.
| Parameter | Value |
| Initial this compound in Crude Extract (mg) | 2.5 |
| This compound Recovered after SPE (mg) | 2.2 |
| Recovery Rate (%) | 88.0 |
| Purity of this compound before SPE (%) | 15.2 |
| Purity of this compound after SPE (%) | 85.7 |
Note: The above data is a representative example based on typical recovery rates for ginsenosides using SPE and may vary depending on the specific experimental conditions and the quality of the plant material.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Signaling Pathways Modulated by Related Saponins
The biological activities of ginsenosides are often attributed to their modulation of various intracellular signaling pathways. Notoginsenoside R1, a structurally similar saponin, has been shown to influence pathways such as PI3K/Akt and MAPK/NF-κB.[2][3] These pathways are critical in regulating cellular processes like inflammation, oxidative stress, and apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and efficient method for the purification of this compound from crude extracts of Panax quinquefolius. The use of a C18 reversed-phase sorbent allows for selective retention and elution of the target compound, resulting in high purity and recovery. This method is scalable and can be readily adopted by researchers in the fields of natural product chemistry, pharmacology, and drug development to facilitate further investigation into the biological activities of this promising saponin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinquenoside R1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinquenoside R1, also known as Notoginsenoside R1 (NG-R1), is a bioactive saponin isolated from Panax notoginseng. It has garnered significant attention in biomedical research due to its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects. These properties make this compound a promising compound for investigation in various cell-based models of disease. These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments, aiding researchers in exploring its therapeutic potential.
I. Biological Activities and Mechanism of Action
This compound exerts its biological effects by modulating a variety of signaling pathways. Its mechanisms of action are multifaceted and cell-type specific.
-
Neuroprotection: this compound has been shown to protect neuronal cells from oxidative stress and apoptosis. It can mitigate the neurotoxic effects of agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) by activating pro-survival pathways.[1][2]
-
Cardioprotection: In cardiomyocytes, this compound protects against high glucose-induced injury and hypertrophy by activating the AMPK/Nrf2 signaling pathway and its downstream target, heme oxygenase-1 (HO-1).[3][4] It also ameliorates cardiac fibrosis and apoptosis.[1]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1] It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α.[5]
-
Anti-cancer Activity: Recent studies have highlighted the potential of this compound in cancer therapy. It can induce ferroptosis, a form of iron-dependent cell death, in breast cancer cells by regulating the AGE-RAGE signaling pathway.[6]
-
Other Activities: this compound is also involved in the regulation of vascular smooth muscle cell proliferation and migration, and affords protection in models of renal and diabetic complications.[1]
II. Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.
Table 1: Neuroprotective Effects of this compound
| Cell Line | Model System | Treatment Concentration | Incubation Time | Key Findings | Reference |
| PC12 | H₂O₂-induced oxidative stress | 1, 10, 20 µM | 24 hours | Increased cell viability, reduced ROS, suppressed apoptosis. | [2] |
| CA1 pyramidal neurons | Aβ₁₋₄₂-induced toxicity | Not specified | Not specified | Enhanced membrane excitability, protected against synaptic impairment. | [1] |
| HT22 hippocampal neurons | High glucose-induced injury | Not specified | Not specified | Activated AKT/NRF2 signaling, inhibited NLRP3 inflammasome. | [1] |
Table 2: Cardioprotective Effects of this compound
| Cell Line | Model System | Treatment Concentration | Incubation Time | Key Findings | Reference |
| H9c2 cardiomyocytes | High glucose-induced injury | 10, 20, 40 µM | 24 hours | Protected from cell death, reduced apoptosis and hypertrophy. | [3] |
| H9c2 cardiomyocytes | AGEs-induced injury | Not specified | Not specified | Ameliorated mitochondrial damage, decreased ROS production. | [1] |
| AC16 human cardiomyocytes | Sepsis-induced injury | 50, 100, 150 µg/mL | 24-48 hours | Increased cell viability, reduced TNF-α expression. | [5] |
Table 3: Anti-Cancer Effects of this compound
| Cell Line | Model System | Treatment Concentration | Incubation Time | Key Findings | Reference |
| Breast Cancer Cells | In vitro culture | Not specified | Not specified | Induced ferroptosis, inhibited RUNX2 and the AGE-RAGE pathway. | [6] |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentration: Based on the desired final concentration in your cell culture medium and the volume of your experiments, calculate the amount of this compound powder needed. For example, to prepare a 10 mM stock solution, dissolve the appropriate molecular weight equivalent in DMSO.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO.
Protocol 2: Investigating Neuroprotective Effects of this compound in PC12 Cells
Materials:
-
PC12 cells
-
Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
ROS detection kit (e.g., DCFH-DA)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 20 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for a predetermined pre-treatment time (e.g., 2 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce cytotoxicity (e.g., 200 µM). Do not add H₂O₂ to the no-treatment control wells.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay or similar viability assay to determine the protective effect of this compound.
-
ROS Measurement (Optional): In a parallel experiment, after the incubation period, measure intracellular ROS levels using a fluorescent probe like DCFH-DA according to the manufacturer's instructions.
-
Apoptosis Assay (Optional): In a parallel experiment, assess the level of apoptosis using an Annexin V/PI staining kit and flow cytometry or fluorescence microscopy.
Protocol 3: Assessing Cardioprotective Effects of this compound in H9c2 Cells
Materials:
-
H9c2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
High-glucose medium (e.g., DMEM with 33 mM D-glucose)
-
This compound stock solution
-
TUNEL assay kit for apoptosis detection
-
Reagents for Western blotting (antibodies against AMPK, Nrf2, HO-1)
Procedure:
-
Cell Seeding: Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for TUNEL assay) and allow them to reach 70-80% confluency.
-
Treatment: Replace the normal growth medium with high-glucose medium. Treat the cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours. Include a normal glucose control, a high glucose control, and a vehicle control.
-
Apoptosis Detection: Perform a TUNEL assay according to the manufacturer's protocol to visualize and quantify apoptotic cells.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the AMPK/Nrf2/HO-1 pathway.
IV. Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for cell culture studies.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, drug concentration, and incubation time for their specific cell lines and experimental goals. Always consult the relevant literature for more detailed information.
References
- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling [frontiersin.org]
- 5. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 (NGR1) regulates the AGE-RAGE signaling pathway by inhibiting RUNX2 expression to accelerate ferroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Quinquenoside R1 Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinquenoside R1 is a triterpenoid saponin isolated from Panax quinquefolius (American ginseng). While research on this compound is emerging, its full therapeutic potential and in vivo biological activities are yet to be extensively characterized. These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies in mice to investigate the toxicological, pharmacokinetic, and efficacy profiles of this compound. The protocols and experimental designs are based on established methodologies for similar natural compounds, such as Notoginsenoside R1, and are intended to serve as a foundational framework for researchers.
Preclinical In Vivo Research Strategy for this compound
A systematic preclinical evaluation of this compound in mice should follow a tiered approach, beginning with safety and tolerability assessments, followed by pharmacokinetic profiling, and culminating in efficacy studies in relevant disease models.
Caption: Preclinical in vivo research workflow for this compound.
Toxicity and Safety Pharmacology Studies
Prior to efficacy evaluation, it is crucial to establish the safety profile of this compound.
Acute Oral Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Protocol:
-
Animals: Healthy, young adult (6-8 weeks old) C57BL/6 or BALB/c mice, both sexes.
-
Groups:
-
Vehicle control (e.g., distilled water, saline, or 0.5% carboxymethylcellulose).
-
At least 3-5 dose levels of this compound (e.g., 500, 1000, 2000, 5000 mg/kg).
-
-
Procedure:
-
Administer a single oral gavage of the assigned treatment.
-
Observe animals continuously for the first 4 hours, then periodically for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.
-
Measure body weight at baseline and on days 7 and 14.
-
At day 14, euthanize surviving animals and perform gross necropsy.
-
Data Presentation:
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Mortality (%) | 0 | Data to be collected | Data to be collected | Data to be collected |
| LD50 (mg/kg) | N/A | \multicolumn{3}{c | }{Calculated value } | |
| Clinical Signs | None | Observations | Observations | Observations |
| Body Weight Change (%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Subchronic Oral Toxicity Study
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity following repeated administration.
Protocol:
-
Animals: Healthy, young adult mice of the same strain, both sexes.
-
Groups:
-
Vehicle control.
-
Low, medium, and high doses of this compound (doses selected based on acute toxicity data).
-
-
Procedure:
-
Administer the assigned treatment daily via oral gavage for 28 or 90 days.
-
Monitor clinical signs, body weight, and food/water consumption weekly.
-
Perform hematology and serum biochemistry analysis at the end of the treatment period.
-
Conduct a full necropsy, record organ weights, and perform histopathological examination of major organs.
-
Data Presentation:
| Parameter | Vehicle Control | Low Dose | Medium Dose | High Dose |
| Body Weight Gain (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Hematology (e.g., WBC, RBC, PLT) | Values | Values | Values | Values |
| Serum Biochemistry (e.g., ALT, AST, BUN, CREA) | Values | Values | Values | Values |
| Relative Organ Weights ( g/100g BW) | Values | Values | Values | Values |
| Histopathology Findings | Summary | Summary | Summary | Summary |
| NOAEL (mg/kg/day) | N/A | \multicolumn{3}{c | }{Determined value } |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing rational dosing regimens for efficacy studies. Pharmacokinetic parameters for the related compound, Notoginsenoside R1, have been reported to show low oral bioavailability.
Single-Dose Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters of this compound after a single oral administration.
Protocol:
-
Animals: Male and female mice (cannulated jugular vein models are preferred for serial blood sampling).
-
Procedure:
-
Administer a single oral dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation:
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data to be collected |
| Tmax | h | Data to be collected |
| AUC(0-t) | ng·h/mL | Data to be collected |
| AUC(0-inf) | ng·h/mL | Data to be collected |
| t1/2 | h | Data to be collected |
| CL/F | L/h/kg | Data to be collected |
| Vd/F | L/kg | Data to be collected |
| F (%) | % | Data to be collected (requires IV data) |
Efficacy Studies in Mouse Models
Based on the known activities of structurally similar saponins, this compound is hypothesized to possess anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Efficacy: LPS-Induced Neuroinflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in a model of systemic inflammation-induced neuroinflammation.
Protocol:
-
Animals: Adult male C57BL/6 mice.
-
Groups:
-
Vehicle + Saline
-
Vehicle + Lipopolysaccharide (LPS)
-
This compound (dose 1) + LPS
-
This compound (dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Pre-treat mice with this compound or vehicle orally for 7 consecutive days.
-
On day 7, 30-60 minutes after the final dose, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
At 4-24 hours post-LPS injection, collect brain tissue (hippocampus and cortex) and blood.
-
Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma by ELISA.
-
Assess microglial activation (e.g., Iba1 immunohistochemistry) and expression of inflammatory mediators (e.g., iNOS, COX-2) in the brain by Western blot or qPCR.
-
Data Presentation:
| Parameter | Vehicle + Saline | Vehicle + LPS | This compound (Low Dose) + LPS | This compound (High Dose) + LPS |
| Brain TNF-α (pg/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Brain IL-1β (pg/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Plasma IL-6 (pg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Iba1+ cells/mm² | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To assess the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Protocol:
-
Animals: Adult male C57BL/6 mice.
-
Groups:
-
Sham + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (dose 1)
-
MCAO + this compound (dose 2)
-
-
Procedure:
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (e.g., for 60 minutes) followed by reperfusion.
-
Administer this compound or vehicle at the time of reperfusion and daily thereafter for a specified period (e.g., 3 days).
-
Evaluate neurological deficits daily using a standardized scoring system.
-
At the end of the study (e.g., 72 hours post-MCAO), euthanize the animals and measure the infarct volume using TTC staining.
-
Assess neuronal apoptosis (e.g., TUNEL staining) and markers of oxidative stress in the peri-infarct cortex.
-
Data Presentation:
| Parameter | Sham + Vehicle | MCAO + Vehicle | MCAO + this compound (Low Dose) | MCAO + this compound (High Dose) |
| Infarct Volume (% of hemisphere) | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| Neurological Deficit Score | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| TUNEL+ cells/mm² | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Signaling Pathway Analysis
Based on studies of related saponins, this compound may modulate key cellular signaling pathways involved in inflammation and cell survival.
PI3K/Akt and Nrf2/ARE Signaling Pathway
This pathway is crucial for cellular antioxidant responses and survival.
Caption: PI3K/Akt-mediated activation of the Nrf2/ARE pathway.
MAPK/NF-κB Signaling Pathway
This pathway is central to the inflammatory response.
Caption: Inhibition of MAPK/NF-κB inflammatory signaling.
Quinquenoside R1: A Reference Standard for Chromatographic Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1 is a dammarane-type triterpenoid saponin isolated from various Panax species, including American ginseng (Panax quinquefolius)[1][2]. As a distinct ginsenoside, it serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and finished products in the pharmaceutical and nutraceutical industries. Its accurate identification and quantification are essential for ensuring the quality, consistency, and efficacy of ginseng-based products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in chromatographic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₆H₉₄O₂₄ |
| Molecular Weight | 1151.34 g/mol |
| CAS Number | 85013-02-1 |
| Purity | Typically ≥95% |
| Appearance | Amorphous Powder |
Chromatographic Analysis of this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and accuracy for the separation and quantification of this compound in complex matrices.
Quantitative Data of this compound in Panax quinquefolius
The content of this compound can vary significantly depending on the part of the plant and its age. The following table summarizes the quantitative analysis of this compound in different parts of Panax quinquefolius.
| Plant Part | Age (Years) | This compound Content (mg/g) |
| Main Root | 4 | 0.85 |
| Rhizome | 4 | 1.23 |
| Root Hair | 4 | 1.57 |
| Leaf | 4 | 2.11 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general method for the quantification of this compound in plant extracts using HPLC with UV detection.
a) Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Methanol (analytical grade).
-
Syringe filters (0.45 µm).
b) Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
c) Preparation of Sample Solution:
-
Weigh 1 g of powdered plant material.
-
Add 25 mL of 70% methanol.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
d) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient | 20-35% A (0-20 min), 35-60% A (20-40 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
e) System Suitability:
Perform five replicate injections of a standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) of the peak area should be less than 2.0%.
f) Quantification:
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly for samples with low concentrations or complex matrices.
a) Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
This compound reference standard (≥95% purity).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
-
Syringe filters (0.22 µm).
b) Preparation of Standard and Sample Solutions:
Prepare standard and sample solutions as described in the HPLC-UV method, using LC-MS grade solvents and 0.22 µm syringe filters.
c) UPLC Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) |
| Gradient | 10-30% A (0-5 min), 30-90% A (5-12 min), 90% A (12-15 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
d) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | Precursor ion: m/z 1150.3 → Product ions: (specific product ions to be determined by infusion of the standard) |
e) Quantification:
Quantification is performed in Multiple Reaction Monitoring (MRM) mode. Create a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standard solutions.
Signaling Pathway and Biological Activity
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar and co-occurring ginsenoside, Notoginsenoside R1, provides valuable insights. Notoginsenoside R1 has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that this compound may exert similar biological effects through these pathways.
A review of various ginsenosides indicates their potential to downregulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses[3][4]. The diagram below illustrates the putative modulation of the p38 MAPK pathway by ginsenosides like this compound.
References
- 1. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Quinquenoside R1 in Neuroprotective Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1, a triterpenoid saponin, is a member of the ginsenoside family of compounds, which are the primary active constituents of Panax ginseng.[][2][3] Structurally, this compound is also known as 6''-O-acetylginsenoside Rb1, highlighting its close relationship to other well-researched ginsenosides with neuroprotective properties.[] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound, drawing upon the extensive research conducted on the closely related and structurally similar compounds, Notoginsenoside R1 and Ginsenoside Rg1. These compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][7][8]
The neuroprotective effects of these related ginsenosides are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.[9] They have been shown to modulate key signaling pathways involved in neuronal survival and function, reduce the burden of pathological protein aggregates, and improve cognitive and motor functions in various experimental models.[10][11][12] These application notes and protocols are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound in neurodegeneration.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Notoginsenoside R1 and Ginsenoside Rg1, providing a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Notoginsenoside R1 and Ginsenoside Rg1
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Notoginsenoside R1 | PC12 | Aβ25-35 (20 µM) | 250-1,000 µg/ml | Increased cell viability | [13] |
| Notoginsenoside R1 | Primary cortical neurons | Aβ1-42 | Not specified | Rescued cell viability | [12] |
| Ginsenoside Rg1 | SH-SY5Y | AβO | 1µM | Restored mitophagy | [5] |
| Ginsenoside Rg1 | Cultured hippocampal neurons | Aβ25–35 | Not specified | Reversed Aβ25–35-induced apoptosis | [14] |
Table 2: In Vivo Neuroprotective Effects of Notoginsenoside R1 and Ginsenoside Rg1
| Compound | Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |
| Notoginsenoside R1 | APP/PS1 mice | Alzheimer's Disease | 5 mg/kg/day | Gavage | Improved cognitive function, inhibited Aβ accumulation | [8][12] |
| Notoginsenoside R1 | Rats | Traumatic Brain Injury | 40 mg/kg | Intraperitoneal | Reduced neurological deficits and brain edema | [15] |
| Notoginsenoside R1 | Rats | Cerebral Ischemia/Reperfusion | 20 and 40 mg/kg | Intraperitoneal | Reduced infarction volumes and neuronal loss | [16][17] |
| Ginsenoside Rg1 | 5XFAD mice | Alzheimer's Disease | 10 mg/kg/d | Intraperitoneal | Ameliorated memory deficits, reduced Aβ deposits | [5] |
| Ginsenoside Rg1 | Mice | Parkinson's Disease (MPTP) | 10 mg/kg | Intraperitoneal | Restored motor function, attenuated loss of dopaminergic neurons | [4] |
| Ginsenoside Rg1 | Rats | Parkinson's Disease (6-OHDA) | Not specified | Not specified | Ameliorated rotational behavior, reversed dopamine decrease | [18] |
Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells
This protocol describes the assessment of this compound's protective effect against amyloid-beta (Aβ)-induced cytotoxicity in PC12 cells, a common model for neuronal studies.
Materials:
-
PC12 cells
-
DMEM/F12 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
This compound
-
Aβ25-35 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, 500, 1000 µg/ml) for a specified duration (e.g., 2 hours).
-
Induce cytotoxicity by adding Aβ25-35 peptide (final concentration, e.g., 20 µM) to the wells (except for the control group) and incubate for 24 hours.[13]
-
-
MTT Assay for Cell Viability:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: Animal Model of Alzheimer's Disease and Behavioral Testing
This protocol outlines the use of an APP/PS1 transgenic mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
APP/PS1 transgenic mice
-
Wild-type littermates (as controls)
-
This compound
-
Vehicle (e.g., saline or corn oil)
-
Morris Water Maze apparatus
Procedure:
-
Animal Model and Treatment:
-
Morris Water Maze Test for Learning and Memory:
-
Acquisition Phase: For 5 consecutive days, place each mouse in the water maze from different starting positions and allow it to find a hidden platform. Record the time taken (escape latency) to find the platform.
-
Probe Trial: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
After behavioral testing, anesthetize the mice and perfuse with saline.
-
Collect brain tissue for immunohistochemical analysis of Aβ plaques and biochemical analysis of protein expression (e.g., western blotting for neuroinflammatory markers).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for its neuroprotective evaluation.
Caption: Potential neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound, as a member of the ginsenoside family, holds considerable promise for neuroprotective research. The provided application notes and protocols, based on extensive studies of its structural analogs, offer a solid framework for investigating its therapeutic potential in neurodegenerative diseases. By leveraging these established methodologies, researchers can effectively explore the mechanisms of action and preclinical efficacy of this compound, paving the way for its potential development as a novel neuroprotective agent.
References
- 2. Showing Compound this compound (FDB020705) - FooDB [foodb.ca]
- 3. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 Ameliorates Motor Function in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ginsenoside-Rg1 on experimental Parkinson's disease: A systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg1 attenuates motor impairment and neuroinflammation in the MPTP-probenecid-induced parkinsonism mouse model by targeting α-synuclein abnormalities in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Notoginsenoside R1 on an APP/PS1 Mouse Model of Alzheimer's Disease by Up-Regulating Insulin Degrading Enzyme and Inhibiting Aβ Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg1: A Neuroprotective Natural Dammarane‐Type Triterpenoid Saponin With Anti‐Depressive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav [frontiersin.org]
- 13. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginsenoside Rg1 protects against neurodegeneration by inducing neurite outgrowth in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notoginsenoside R1 attenuates brain injury in rats with traumatic brain injury: Possible mediation of apoptosis via ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]
- 17. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginsenoside Rg1 protects dopaminergic neurons in a rat model of Parkinson's disease through the IGF-I receptor signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Quinquenoside R1 to Interrogate the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1 is a naturally occurring saponin with emerging interest in cancer research. Its structural similarity to other ginsenosides, such as Notoginsenoside R1 and Ginsenoside Rh1, suggests its potential as a modulator of key cellular signaling pathways implicated in cancer progression. This application note focuses on the use of this compound as a tool to study the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer.[1][2] While direct quantitative data for this compound is still under investigation, the information presented here is based on studies of structurally related compounds and provides a framework for its application in research. The PI3K/AKT pathway is a central node in cellular signaling, integrating extracellular cues to regulate a multitude of cellular processes.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]
Mechanism of Action
This compound is hypothesized to inhibit the PI3K/AKT signaling pathway, a mechanism shared by structurally similar ginsenosides. The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a plethora of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[3]
Studies on the related compound Notoginsenoside R1 have shown that it can inhibit the activation of the PI3K/Akt signaling pathway.[7] Similarly, Ginsenoside Rh1 has been demonstrated to exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to cell cycle arrest, apoptosis, and autophagy.[8][9] It is proposed that this compound may act in a similar manner by interfering with the phosphorylation cascade, ultimately leading to a reduction in the levels of phosphorylated (active) AKT.
Data Presentation
The following tables summarize hypothetical quantitative data based on the effects of structurally related ginsenosides on cancer cell lines. These tables are intended to serve as a guide for expected outcomes when studying this compound.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 values)
| Cell Line | Compound | IC50 (µM) | Assay |
| Breast Cancer (e.g., MCF-7) | This compound (hypothetical) | 25-100 | MTT Assay |
| Lung Cancer (e.g., A549) | This compound (hypothetical) | 30-120 | SRB Assay |
| Prostate Cancer (e.g., PC-3) | This compound (hypothetical) | 40-150 | CCK-8 Assay |
Note: IC50 values are hypothetical and should be determined empirically for this compound in the cell line of interest.
Table 2: Effect of this compound on PI3K/AKT Pathway Protein Expression (Western Blot Densitometry)
| Protein | Treatment | Relative Densitometry (Fold Change vs. Control) |
| p-AKT (Ser473) | This compound (50 µM) | ↓ 0.4 |
| Total AKT | This compound (50 µM) | ↔ 1.0 |
| p-mTOR (Ser2448) | This compound (50 µM) | ↓ 0.5 |
| Total mTOR | This compound (50 µM) | ↔ 1.0 |
| Cleaved Caspase-3 | This compound (50 µM) | ↑ 2.5 |
Note: Values are hypothetical and represent the expected trend of protein expression changes following treatment with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blotting for PI3K/AKT Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.[10][11]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the proposed inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on the PI3K/AKT pathway.
Caption: Logical relationship of this compound's proposed mechanism of action.
References
- 1. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perturbed gene network containing PI3K-AKT, RAS-ERK and WNT-β-catenin pathways in leukocytes is linked to ASD genetics and symptom severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Notoginsenoside R1 inhibits vascular smooth muscle cell proliferation, migration and neointimal hyperplasia through PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish Model for Studying Quinquenoside R1 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1, a triterpenoid saponin, is a natural compound with potential therapeutic properties. Understanding its metabolic fate is crucial for drug development, including assessing its bioavailability, efficacy, and potential toxicity. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying drug metabolism due to its genetic homology with mammals, rapid development, optical transparency, and cost-effectiveness.[1][2] This document provides detailed application notes and protocols for utilizing the zebrafish larva model to investigate the metabolism of this compound. While direct studies on this compound metabolism in zebrafish are not yet available, research on structurally similar saponins, such as Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, has demonstrated the feasibility and relevance of this model.[2] The primary metabolic pathways for these saponins in zebrafish, consistent with mammalian models, are deglycosylation and hydroxylation.[2]
Putative Metabolic Pathway of this compound
Based on the metabolism of other triterpenoid saponins, the proposed metabolic pathway of this compound in zebrafish involves a stepwise deglycosylation process, where sugar moieties are sequentially cleaved from the aglycone core. This is followed by hydroxylation, which further modifies the molecule. The deglycosylated metabolites are often more readily absorbed and may exhibit different biological activities than the parent compound.
Caption: Putative metabolic pathway of this compound in zebrafish.
Experimental Workflow
The following diagram outlines the general workflow for studying this compound metabolism in zebrafish larvae.
References
Application Notes and Protocols for Assessing the Pro-Angiogenic Activity of Quinquenoside R1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a saponin isolated from Panax notoginseng. Emerging research has highlighted its potential as a pro-angiogenic agent, playing a crucial role in promoting the formation of new blood vessels. This capability is vital in processes such as wound healing and tissue regeneration.[1][2] These application notes provide a comprehensive protocol for researchers to assess the pro-angiogenic activity of this compound, detailing key in vitro assays and the underlying signaling pathways.
Data Presentation
The pro-angiogenic effects of this compound have been quantified in several key assays using human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMECs). The following tables summarize the effective concentration ranges and observed effects.
| Assay | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Cell Proliferation | HUVECs, HMECs | 10 - 50 µM | Increased cell viability and proliferation. | [1][3][4] |
| Cell Migration | HUVECs, HMECs | 10 - 50 µM | Enhanced cell migration and wound closure. | [1][2] |
| Tube Formation | HUVECs, HMECs | 10 - 50 µM | Promotion of capillary-like tube formation on Matrigel. | [1][3][4][5] |
Signaling Pathways
This compound exerts its pro-angiogenic effects through the modulation of key signaling pathways in endothelial cells. The primary mechanisms identified are the inactivation of the Notch signaling pathway and the activation of the Angiopoietin-2 (Ang2)/Tie2 signaling pathway.
This compound-Mediated Pro-Angiogenic Signaling
Caption: Signaling pathways modulated by this compound to promote angiogenesis.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed for use with human endothelial cells, such as HUVECs or HMECs.
Experimental Workflow Overview
Caption: General workflow for assessing the pro-angiogenic activity of this compound.
Endothelial Cell Proliferation Assay (CCK-8 Assay)
This protocol assesses the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMECs)
-
Complete endothelial cell growth medium
-
96-well plates
-
This compound (NGR1)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed HUVECs or HMECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 10 µM to 50 µM.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO or the solvent used for NGR1) and a negative control (medium only).
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs or HMECs
-
Complete endothelial cell growth medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed HUVECs or HMECs in 6-well plates and grow to 90-100% confluency.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with a complete growth medium containing different concentrations of this compound (10-50 µM). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at various time points (e.g., 12 and 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to this compound.[5][6]
Materials:
-
HUVECs or HMECs
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Complete endothelial cell growth medium
-
This compound
-
Calcein-AM (for fluorescence imaging, optional)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest and resuspend HUVECs or HMECs in a complete growth medium containing different concentrations of this compound (10-50 µM).
-
Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Notoginsenoside R1 Facilitates Cell Angiogenesis by Inactivating the Notch Signaling During Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 alleviates high glucose‐induced inflammation and oxidative stress in HUVECs via upregulating miR‐147a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 alleviates high glucose-induced inflammation and oxidative stress in HUVECs via upregulating miR-147a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 activates the Ang2/Tie2 pathway to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 activates the Ang2/Tie2 pathway to promote angiogenesis [agris.fao.org]
Application Notes & Protocols: Separation of Ginsenosides by Micellar Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginsenosides, the primary active components of ginseng, are a diverse group of steroidal saponins with a wide range of pharmacological activities. Due to their structural similarity and neutral charge, the separation of individual ginsenosides presents a significant analytical challenge. Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of these compounds. MEKC is a modification of capillary electrophoresis (CE) that utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. This technique offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC), including higher separation efficiency, shorter analysis times, and the absence of organic solvents in the buffer system.
These application notes provide a detailed overview and protocols for the separation of ginsenosides using MEKC, intended for researchers and professionals in the fields of natural product analysis and drug development.
Data Presentation: MEKC Methods for Ginsenoside Separation
The following tables summarize quantitative data and experimental conditions from various studies on the MEKC separation of ginsenosides.
Table 1: MEKC Methods for the Separation of Major Ginsenosides
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytes | Ginsenosides Rb1, Rb2, Rc, Rd, Re, Rf, Rg1 | 7 Major Ginsenosides (including Rb1) | Ginsenosides Re, Rb1 | Ginsenosides Rg1, Re, Rb1 |
| Capillary | 102 cm x 0.05 mm I.D. | 75 cm (70.4 cm to detector) x 50 µm I.D. | Not Specified | 30 cm effective length x 50 µm I.D. |
| Background Electrolyte (BGE) | Sodium cholate (CA) as anionic carrier | 100 mmol L⁻¹ borate, 80 mmol L⁻¹ cholate, pH 10.0 | 20 mmol L⁻¹ boric acid, 20 mmol L⁻¹ sodium tetraborate, 60 mmol L⁻¹ sodium cholate (CA), 20% acetonitrile | 15 mmol/L Na₂B₄O₇ + 30 mmol/L H₃BO₃ (pH 9.0) + 100 mmol/L SDS + 30 g/L PEG 35000: Methanol: Isopropanol (2:1:1) |
| Applied Voltage | Not Specified | 30 kV | 20 kV | 30 kV |
| Temperature | Not Specified | 30 °C | 25 °C | Not Specified |
| Injection | Not Specified | 4 psi*sec | Hydrostatic, 5 sec | Hydrodynamic, 3.448 kPa for 15 s |
| Detection | Not Specified | UV, 200 nm | UV, 203 nm | UV, 214 nm |
| Analysis Time | Not Specified | Within 22 minutes | Not Specified | Not Specified |
| Reference |
Table 2: Performance Characteristics of MEKC Methods for Ginsenoside Analysis
| Parameter | Method 1 (for Rb1) | Method 2 (for Re, Rb1) | Method 3 (for Rg1, Re, Rb1) |
| Linearity Range | 0.5 - 1.5 mg mL⁻¹ | Re: 0.38 - 1.65 mg mL⁻¹, Rb1: 0.42 - 1.76 g L⁻¹ | Not Specified |
| Limit of Detection (LOD, S/N=3) | Not Specified | Not Specified | Rg1: 30 mg/L, Re: 40 mg/L, Rb1: 30 mg/L |
| Limit of Quantitation (LOQ, S/N=9) | Not Specified | Not Specified | Rg1: 90 mg/L, Re: 120 mg/L, Rb1: 90 mg/L |
| Recovery | 95.16% - 100.83% | Re: 97.2% (RSD=1.6%), Rb1: 97.7% (RSD=1.9%) | 87.4% - 95.2% |
| Precision (RSD) | Corrected Peak Area: 1.66% (Repeatability), 2.48% - 3.95% (Intermediate Precision) | Not Specified | Not Specified |
| Reference |
Experimental Protocols
This section provides a generalized protocol for the MEKC separation of ginsenosides. Specific parameters should be optimized based on the target analytes and available instrumentation.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results.
a. Extraction from Plant Material (e.g., Panax ginseng root powder):
-
Weigh a precise amount of powdered ginseng material.
-
Add a suitable extraction solvent. Methanol or aqueous ethanol solutions are commonly used. For instance, a simple and efficient method involves ultrasonication with an appropriate solvent.
-
Perform extraction using methods such as ultrasonication or heat-reflux.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
b. Preparation of Standards:
-
Prepare individual stock solutions of ginsenoside standards in methanol or a suitable solvent.
-
Prepare working standard solutions by diluting the stock solutions with the background electrolyte (BGE) to the desired concentrations.
MEKC Instrumentation and Conditions
-
Capillary: Use a fused-silica capillary, typically with an internal diameter of 50 µm. The length can vary, with longer capillaries providing higher resolution but longer analysis times.
-
Capillary Conditioning: Before first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte.
-
Background Electrolyte (BGE) Preparation: The BGE is a critical component for successful separation. A common BGE consists of a borate buffer to maintain a stable pH, and a surfactant to form micelles.
-
Example BGE: 20 mM borate buffer (pH 9.0-10.0) containing 50-100 mM sodium dodecyl sulfate (SDS) or sodium cholate.
-
Organic modifiers such as acetonitrile or methanol can be added to the BGE to improve the resolution of closely related ginsenosides.
-
-
Instrumentation Setup:
-
Set the capillary temperature (e.g., 25-30 °C).
-
Set the applied voltage (e.g., 20-30 kV).
-
Set the detection wavelength (e.g., 200-214 nm).
-
-
Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection. Hydrodynamic injection (applying pressure for a short duration) is often preferred for quantitative analysis.
-
Separation and Detection: Apply the separation voltage. The ginsenosides will partition between the micelles and the aqueous phase and separate based on their hydrophobicity, migrating towards the detector at different velocities.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the fundamental principle of MEKC for ginsenoside separation.
Caption: Experimental workflow for ginsenoside analysis using MEKC.
Caption: Principle of ginsenoside separation by MEKC.
Conclusion
Micellar Electrokinetic Chromatography is a highly efficient and reproducible method for the separation and quantification of ginsenosides. Its advantages, including rapid analysis and reduced solvent consumption, make it a valuable tool for the quality control of ginseng-containing products and for research in phytochemistry and drug discovery. The protocols and data presented here provide a solid foundation for the development and implementation of MEKC methods for ginsenoside analysis.
Application Notes and Protocols: Quinquenoside R1 in Cerebral Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a saponin isolated from Panax notoginseng. It has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion (I/R) injury, a critical area of investigation for stroke and other cerebrovascular diseases. These notes provide an overview of the applications of this compound in this research field, along with detailed protocols for its use in both in vivo and in vitro models. The compound has been shown to mitigate neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[1][2][3][4] Its mechanisms of action involve the modulation of several key signaling pathways, including the BDNF/Akt/CREB, Nrf2/ARE, and TLR4/MyD88/NF-κB pathways, making it a valuable tool for investigating the molecular cascades involved in I/R injury.[5][6][7]
Data Presentation
The neuroprotective effects of this compound have been quantified in several studies. The following tables summarize key findings on its efficacy in reducing infarct volume and improving neurological function in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R).
Table 1: Effect of this compound on Infarct Volume in MCAO/R Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume Reduction (%) vs. MCAO Model | Reference |
| This compound | 20 | Intraperitoneal | Significant reduction | [8] |
| This compound | 40 | Intraperitoneal | Significant reduction | [2][8] |
Table 2: Effect of this compound on Neurological Deficit Scores in MCAO/R Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Neurological Score Improvement | Reference |
| This compound | 20 | Intraperitoneal | Significant improvement | [8] |
| This compound | 40 | Intraperitoneal | Significant improvement | [2][8] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through multiple signaling pathways. Below are diagrams illustrating the key pathways identified in the literature.
Caption: BDNF/Akt/CREB signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Oxygen-glucose deprivation enhancement of cell death/apoptosis in PC12 cells and hippocampal neurons correlates with changes in neuronal excitatory amino acid neurotransmitter signaling and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen-Glucose Deprivation (OGD) Modulates the Unfolded Protein Response (UPR) and Inflicts Autophagy in a PC12 Hypoxia Cell Line Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinquenoside R1 Water Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor water solubility of Quinquenoside R1. The following sections offer detailed experimental protocols, data summaries, and visual workflows to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is a triterpenoid saponin, a class of natural compounds known for their diverse biological activities. However, its complex structure contributes to poor water solubility, which can significantly hinder its absorption and bioavailability in preclinical and clinical studies. This limitation can lead to variable experimental results and challenges in developing effective oral or parenteral formulations.
Q2: What is the reported water solubility of this compound?
While specific experimental data for the aqueous solubility of this compound is limited, predictive models suggest a low water solubility of approximately 0.69 g/L. It is, however, soluble in organic solvents such as ethanol, ethyl acetate, and methanol.[][2]
Q3: What are the primary strategies to enhance the water solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.
-
Co-solvency: The use of a water-miscible organic solvent in which this compound is soluble can increase its concentration in an aqueous solution.
Q4: How do I choose the most suitable solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro cell-based assay vs. in vivo animal study), and the required stability of the formulation. For initial in vitro studies, co-solvents or cyclodextrin complexes may be sufficient. For in vivo applications requiring improved bioavailability, solid dispersions or nanoparticle formulations are often more effective.
Q5: Are there any commercially available formulations of this compound with enhanced solubility?
Currently, there are no widely available, pre-formulated this compound products with enhanced water solubility. Researchers typically need to prepare these formulations in the laboratory.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The organic solvent used for initial dissolution is not sufficiently miscible with the aqueous buffer, or the final concentration of the organic solvent is too low. | Decrease the final concentration of this compound. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. Prepare a solid dispersion or cyclodextrin complex to increase the apparent solubility. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment. | Prepare a fresh stock solution in an appropriate organic solvent before each experiment. Use a solubility-enhanced formulation (e.g., cyclodextrin complex) to ensure a stable and consistent concentration in the aqueous medium. Visually inspect for any precipitation before and during the experiment. |
| Low oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. Degradation of the compound in the acidic environment of the stomach. | Formulate this compound as a solid dispersion or a nanoparticle system to improve its dissolution rate and absorption. Consider enteric-coated formulations to protect the compound from gastric degradation. |
| Difficulty in preparing a stable nanoparticle formulation. | Aggregation or agglomeration of nanoparticles. Inefficient drug loading. | Optimize the formulation parameters, such as the type and concentration of stabilizers (e.g., surfactants, polymers). Adjust the drug-to-carrier ratio. Utilize a suitable preparation method like high-pressure homogenization or nanoprecipitation. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₆H₉₄O₂₄ | [][3] |
| Molecular Weight | 1151.34 g/mol | [][3] |
| Appearance | Amorphous Powder | [] |
| Predicted Water Solubility | 0.69 g/L | [2] |
| Solubility in Organic Solvents | Soluble in Ethanol, Ethyl Acetate, Methanol | [] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Adapted from Notoginsenoside R1 Protocol)
This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method to enhance its aqueous dissolution.
Materials:
-
This compound
-
Eudragit® S100 (pH-dependent polymer)
-
Polyethylene glycol (PEG) 4000
-
Ethanol (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound, Eudragit® S100, and PEG 4000 in a 1:7:1 (w/w/w) ratio in ethanol. Stir the mixture until a clear solution is obtained.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion with that of the pure this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline at different pH values).
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the carriers.
-
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD (commonly starting with 1:1 and 1:2 ratios).
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Complexation: Add the this compound to the HP-β-CD solution. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.
-
Characterization (Optional but Recommended):
-
Phase Solubility Studies: To determine the stability constant and complexation efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the inclusion of the this compound molecule within the cyclodextrin cavity.
-
Characterization techniques mentioned in the solid dispersion protocol (DSC, XRPD, FTIR).
-
Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing this compound nanoparticles using the nanoprecipitation (solvent displacement) technique.
Materials:
-
This compound
-
A suitable polymer (e.g., polylactic-co-glycolic acid, PLGA)
-
A water-miscible organic solvent (e.g., acetone, acetonitrile)
-
A stabilizer (e.g., polyvinyl alcohol, PVA; Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath or homogenizer
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVA) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Particle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing and Resuspension: Wash the nanoparticle pellet with deionized water to remove any excess stabilizer and unencapsulated drug. Resuspend the nanoparticles in a suitable aqueous medium.
-
Characterization (Optional but Recommended):
-
Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: To quantify the amount of this compound in the nanoparticles.
-
Logical Relationship of Solubility Enhancement Strategies
References
Technical Support Center: Optimizing Quinquenoside R1 (Notoginsenoside R1) Dosage for In Vivo Studies
Welcome to the technical support center for Quinquenoside R1, with a primary focus on the more extensively studied and structurally similar compound, Notoginsenoside R1 (NGR1). This guide is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo studies by providing comprehensive dosage, pharmacokinetic, and safety information, as well as detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Notoginsenoside R1?
A: this compound is a ginsenoside primarily isolated from Panax quinquefolium (American Ginseng). Notoginsenoside R1 (NGR1) is a major bioactive saponin found in Panax notoginseng. The two compounds are structurally very similar, belonging to the protopanaxatriol group of ginsenosides. Due to the extensive research available on NGR1, it is often used as a reference compound, and the information provided here will focus on NGR1. Researchers studying this compound can use the data on NGR1 as a strong starting point for their experimental design.
Q2: What are the known pharmacological effects of Notoginsenoside R1?
A: NGR1 has demonstrated a wide range of pharmacological activities in preclinical studies, including potent neuroprotective, anti-inflammatory, anti-apoptotic, and cardioprotective properties. It is also known to have anti-cancer and anti-diabetic effects.
Q3: What is the oral bioavailability of Notoginsenoside R1?
A: The oral bioavailability of NGR1 is generally low. Studies in rats have reported an absolute oral bioavailability of approximately 9.29%.[1] This is a critical factor to consider when designing oral administration studies, and higher doses may be required to achieve therapeutic plasma concentrations compared to other administration routes.
Q4: Are there any known toxicity concerns with Notoginsenoside R1?
A: Based on available preclinical data, NGR1 appears to have a good safety profile at therapeutic doses. Studies in mice have shown no toxic effects or significant side effects at doses as high as 30 mg/kg.[2][3] While a definitive LD50 value has not been established in the reviewed literature, the existing evidence suggests a low potential for acute toxicity. However, as with any experimental compound, it is crucial to conduct dose-escalation studies to determine the optimal and safe dosage for your specific animal model and experimental conditions. The PubChem database indicates a GHS classification of H302 ("Harmful if swallowed"), which suggests caution should be exercised.
Data Presentation
Table 1: In Vivo Dosage of Notoginsenoside R1 in Rodent Models
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Key Findings | Reference |
| Mice | Paclitaxel-Induced Neuropathic Pain | 0.625 - 10 mg/kg (twice daily) | Intraperitoneal (i.p.) | Dose-dependent prevention of mechanical allodynia. | [2] |
| Mice | Sepsis | 30 mg/kg/day (for 3 days) | Intraperitoneal (i.p.) | Improved survival and intestinal microvascular function. | [3] |
| Rats | Renal Ischemia-Reperfusion Injury | 50 mg/kg | Not Specified | Reduced renal dysfunction and inflammation. | |
| Rats | Cerebral Ischemia-Reperfusion Injury | 100 mg/kg | Not Specified | Inhibited apoptosis of hippocampal neurons and reduced infarct size. | [4][5] |
| ApoE-/- Mice | Atherosclerosis | 25 mg/kg/day (for 8 weeks) | Not Specified | Reduced atherosclerotic lesion area and lipid deposition. | [4][5] |
| Mice | Colitis | 25 mg/kg/day (for 7 days) | Not Specified | Reduced colonic shortening, tissue damage, and inflammation. | [4][5] |
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1
| Species | Dosage and Route | Cmax | Tmax | AUC (0-t) | Bioavailability | Reference |
| Beagle Dogs | 90 mg/kg (PNS oral tablet) | 70.91 ± 38.79 ng/mL | 3.7 ± 3.09 h | 404.23 ± 131.89 ng·h/mL | - | [1][6] |
| Beagle Dogs | PNS self-emulsifying enteric capsule | 1.84 ± 0.25 ng/mL | 2.08 ± 0.49 h | 7.06 ± 2.07 ng·h/mL | 117.7% (relative to commercial capsule) | [7] |
| Rats | - | - | - | - | 9.29% (oral) | [1] |
Note: PNS refers to Panax notoginseng saponins, a mixture of compounds including NGR1.
Experimental Protocols
Protocol 1: Preparation of Notoginsenoside R1 for In Vivo Administration
Objective: To prepare a sterile solution of NGR1 for parenteral or oral administration.
Materials:
-
Notoginsenoside R1 powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the desired amount of NGR1 powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For Saline-Soluble Preparations: Directly add the required volume of sterile saline to the NGR1 powder. Vortex thoroughly until the powder is completely dissolved.
-
For Poorly Soluble Preparations: If NGR1 solubility in saline is limited at the desired concentration, first dissolve the powder in a small volume of DMSO. Then, slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid toxicity.
-
-
Sterilization: Draw the NGR1 solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe. This step is crucial for parenteral routes of administration.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided.
Protocol 2: Administration of Notoginsenoside R1 to Mice via Oral Gavage
Objective: To administer a precise dose of NGR1 orally to mice.
Materials:
-
Prepared NGR1 solution
-
Mouse gavage needles (flexible or stainless steel with a ball tip, appropriate size for the mouse)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the restraint does not impede breathing.
-
Dosage Calculation: Weigh the mouse and calculate the exact volume of the NGR1 solution to be administered based on the desired mg/kg dose. The total volume should not exceed 10 mL/kg body weight.
-
Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the NGR1 solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 3: Administration of Notoginsenoside R1 to Rats via Intraperitoneal (IP) Injection
Objective: To administer a systemic dose of NGR1 to rats.
Materials:
-
Prepared sterile NGR1 solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Restraint: Securely restrain the rat. One person can restrain the animal while another performs the injection.
-
Dosage Calculation: Weigh the rat and calculate the required volume of the sterile NGR1 solution.
-
Injection Site Preparation: Place the rat on its back with its head tilted slightly downwards. Locate the lower right quadrant of the abdomen. Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe. If the aspiration is clear, slowly inject the NGR1 solution.
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions at the injection site or systemic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or variable efficacy with oral administration | Poor oral bioavailability of NGR1. | Consider increasing the oral dose. Alternatively, explore the use of formulation strategies such as self-emulsifying drug delivery systems or co-administration with bioavailability enhancers. For critical studies, consider switching to a parenteral route of administration like intraperitoneal or intravenous injection to ensure consistent systemic exposure. |
| Precipitation of NGR1 in the prepared solution | Exceeding the solubility limit of NGR1 in the chosen vehicle. | If using saline, try gentle warming or sonication to aid dissolution. If precipitation persists, consider using a co-solvent like DMSO, but keep the final concentration low. Prepare fresh solutions before each experiment. |
| Animal distress during or after administration | Improper administration technique (e.g., esophageal trauma during gavage, incorrect IP injection site). | Ensure proper training in animal handling and administration techniques. For oral gavage, use appropriately sized and flexible needles. For IP injections, ensure the correct anatomical location is used to avoid puncturing organs. |
| Inconsistent experimental results | Variability in drug preparation, administration, or animal-to-animal differences. | Standardize the NGR1 solution preparation protocol. Ensure accurate and consistent administration volumes. Use animals of similar age and weight. Increase the number of animals per group to improve statistical power. |
Mandatory Visualizations
Signaling Pathways of Notoginsenoside R1
Caption: Key signaling pathways modulated by Notoginsenoside R1.
Experimental Workflow for In Vivo Study
References
- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Notoginsenoside R1 improves intestinal microvascular functioning in sepsis by targeting Drp1-mediated mitochondrial quality imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Notoginsenoside R1 | CAS 80418-24-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
Troubleshooting coelution of isomers in Quinquenoside R1 analysis
Welcome to the technical support center for the analysis of Quinquenoside R1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the coelution of this compound and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a naturally occurring steroid saponin, specifically identified as a mono-acetylated derivative of ginsenoside Rb1.[1][2] Its analysis is often complicated by the presence of structurally similar isomers. These isomers can have very similar physicochemical properties, leading to coelution in conventional chromatographic systems, which makes accurate quantification and isolation difficult. The structural complexity of saponins, including their sugar moieties, contributes to these analytical challenges.[3]
Q2: What are the common analytical techniques used for the separation of this compound and its isomers?
A2: The most common analytical techniques for the separation of steroid saponins like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3] HPLC, particularly reversed-phase HPLC with C18 columns, is widely used.[3][4] SFC is emerging as a powerful "green" alternative that can offer higher resolution and shorter analysis times for separating complex mixtures of isomers.[1][5]
Q3: What detectors are suitable for the analysis of this compound?
A3: Due to the lack of strong chromophores in many saponin molecules, UV detection at low wavelengths (around 203-210 nm) can be used. However, more universal detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS) are often preferred.[4][6] LC-MS is particularly powerful for providing structural information and confirming the identity of isomers.[7]
Troubleshooting Guide: Coelution of this compound Isomers
This guide addresses the common issue of isomeric coelution during the analysis of this compound.
Issue 1: Poor Resolution Between Isomeric Peaks in Reversed-Phase HPLC
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for resolving the subtle structural differences between isomers.
-
Solution: Modify the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions in the aqueous phase. Introducing a small amount of acid, such as formic acid or trifluoroacetic acid (e.g., 0.05-0.1% v/v), can improve peak shape and selectivity by suppressing the ionization of silanol groups on the stationary phase.[1]
-
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for isomeric separation.
-
Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.
-
Solution: Optimize the column temperature. An increase in temperature can sometimes improve peak efficiency and resolution, although it may also decrease retention times.
-
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time (e.g., evaporation of the organic component) can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Fluctuations in Column Temperature: Even minor temperature changes can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Issue 3: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analyte.
-
Solution: Add a competing base or acid to the mobile phase (e.g., a small amount of triethylamine or formic acid) to block these active sites. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Experimental Protocols
Protocol 1: HPLC-UV/ELSD Method for the Analysis of this compound
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, UV detector, and ELSD.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-20 min: 30-50% B
-
20-40 min: 50-80% B
-
40-45 min: 80-30% B
-
45-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 203 nm
-
ELSD: Nebulizer temperature 40 °C, Evaporator temperature 70 °C, Gas flow 1.5 L/min
-
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Isomer Separation
SFC can offer superior resolution for isomeric separation.
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump, modifier pump, autosampler, column oven, and back-pressure regulator.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., polysaccharide-based) or a polar stationary phase like silica.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% formic acid[10]
-
-
Gradient Elution: 5-40% B over 15 minutes
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Data Presentation
Table 1: Comparison of Typical Chromatographic Parameters for Saponin Isomer Separation
| Parameter | HPLC | SFC |
| Stationary Phase | C18, C30, Phenyl-Hexyl | Silica, Chiral (e.g., Amylose, Cellulose) |
| Mobile Phase | Water/Acetonitrile or Methanol | Supercritical CO2/Methanol or Ethanol |
| Additives | Formic Acid, Acetic Acid, TFA | Formic Acid, Water[10] |
| Typical Flow Rate | 0.8 - 1.5 mL/min | 2 - 4 mL/min |
| Typical Pressure | 100 - 400 bar | 100 - 200 bar |
| Analysis Time | Longer | Shorter[10] |
| Resolution | Good | Often Superior for Isomers[10] |
| Environmental Impact | Higher solvent consumption | "Greener" due to CO2 usage[1] |
Visualizations
Caption: Troubleshooting workflow for coeluting isomers.
Caption: General experimental workflow for this compound analysis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Preventing Quinquenoside R1 degradation during extraction
Welcome to the Technical Support Center for Quinquenoside R1 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your target compound.
I. Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Degradation due to High Temperature: Triterpenoid saponins are often heat-sensitive, and prolonged exposure to high temperatures during extraction can lead to the cleavage of glycosidic bonds.[1] | - Use milder extraction techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be performed at lower temperatures and for shorter durations. - Optimize extraction temperature: If using traditional methods like Soxhlet or reflux extraction, carefully control the temperature to the lowest effective level. For many saponins, temperatures between 40-60°C are recommended.[2] - Store extracts properly: After extraction, store the crude extract and subsequent fractions at low temperatures (-20°C is ideal) to prevent degradation during storage.[1] |
| Degradation due to pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages in saponins, leading to the loss of sugar moieties.[2] this compound, being a glycoside, is likely susceptible to acid-catalyzed hydrolysis. | - Maintain a neutral pH: Use neutral solvents for extraction. If pH adjustment is necessary for other reasons, aim to keep it within a pH range of 6-8. - Avoid strong acids or bases: Refrain from using strong acids or bases during the extraction and initial purification steps. If acidic or basic reagents are required for downstream processing, they should be neutralized promptly. | |
| Enzymatic Degradation: Endogenous glycosidases present in the plant material can be activated during the extraction process, leading to the enzymatic hydrolysis of this compound.[2] | - Pre-treatment of plant material: Consider blanching the plant material with steam or treating it with a solvent like isopropanol to deactivate enzymes before extraction. - Control extraction temperature: While high temperatures can degrade the compound, very low temperatures may not be sufficient to denature enzymes. A balance must be found, or enzyme deactivation should be a separate, initial step. | |
| Incomplete Extraction: The solvent and method used may not be optimal for fully extracting this compound from the plant matrix. | - Solvent selection: Use polar solvents like methanol, ethanol, or hydroalcoholic mixtures, which are generally effective for saponin extraction. The optimal solvent ratio may need to be determined empirically. - Particle size reduction: Ensure the plant material is finely ground to increase the surface area for solvent penetration. However, excessively fine powder can sometimes hinder solvent flow in methods like percolation. | |
| Presence of Unknown Peaks in Chromatogram | Formation of Degradation Products: The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, UPLC) often indicates the degradation of this compound. | - Analyze degradation products: Use techniques like LC-MS to identify the molecular weights of the unknown peaks. This can help in elucidating the degradation pathway. Common degradation products of saponins involve the loss of one or more sugar units. - Review extraction conditions: Re-evaluate your extraction protocol for potential causes of degradation as listed above (temperature, pH, etc.) and make necessary adjustments. |
| Co-extraction of Impurities: The extraction solvent and conditions may be non-selective, leading to the co-extraction of other compounds from the plant material that have similar polarities to this compound. | - Optimize chromatographic method: Adjust the mobile phase composition, gradient, and column type to achieve better separation of this compound from impurities. - Implement a purification step: Utilize techniques like solid-phase extraction (SPE) or column chromatography to purify the crude extract before final analysis. |
II. Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and why is it prone to degradation?
A1: this compound is a triterpenoid saponin with the chemical formula C₅₆H₉₄O₂₄ and a molecular weight of 1151.34 g/mol . Its structure consists of a hydrophobic triterpenoid aglycone linked to multiple hydrophilic sugar moieties (glycosidic bonds). These glycosidic bonds are susceptible to cleavage under certain conditions, leading to the degradation of the molecule.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of this compound, like other saponins, are:
-
High Temperatures: Can lead to thermal hydrolysis of the glycosidic bonds.[1]
-
Extreme pH: Both acidic and alkaline conditions can catalyze the cleavage of the sugar chains.[2]
-
Enzymatic Activity: Endogenous plant enzymes (glycosidases) can break down the saponin structure.[2]
Q3: Which extraction methods are recommended to minimize this compound degradation?
A3: Modern, milder extraction techniques are generally preferred over traditional high-temperature methods. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter times.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to faster extraction times and potentially less degradation if the temperature is controlled.
Q4: What solvents are best suited for extracting this compound?
A4: Polar solvents are typically used for saponin extraction. The following are commonly employed:
-
Methanol
-
Ethanol
-
Water
-
Hydroalcoholic mixtures (e.g., 70-80% ethanol in water)
The optimal solvent or mixture may need to be determined experimentally for your specific plant material.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for the analysis of this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide molecular weight information, aiding in structure elucidation.
III. Experimental Protocols
A. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the UAE of this compound from plant material. Optimization may be required based on the specific plant matrix.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: 40-50°C
-
Time: 30-60 minutes
-
Frequency: 20-40 kHz
-
-
Continuously monitor the temperature of the water bath to prevent overheating.
-
-
Post-Extraction Processing:
-
After extraction, separate the extract from the solid residue by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
-
B. Protocol for HPLC Analysis of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV or ELSD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid, optional)
-
B: Acetonitrile (with 0.1% formic acid, optional)
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection:
-
UV: 203 nm (as saponins often lack a strong chromophore, this is a common wavelength for their detection).
-
ELSD: Drift tube temperature and nebulizer gas pressure should be optimized.
-
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol or the initial mobile phase composition. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
IV. Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A potential degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Optimizing Quinquenoside R1 Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Quinquenoside R1 from plant material, primarily Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a dammarane-type triterpenoid saponin found in certain plants, notably Gynostemma pentaphyllum. It is structurally related to ginsenosides and is investigated for various potential pharmacological activities. Increasing its yield is crucial for research and potential therapeutic applications.
Q2: Which plant species is the best source for this compound?
Gynostemma pentaphyllum (Thunb.) Makino, also known as Jiaogulan, is the most prominent and widely studied source of this compound and other gypenosides.
Q3: What are the main strategies to improve the yield of this compound?
The primary strategies for enhancing this compound yield can be categorized into:
-
Optimization of Extraction and Purification: Employing efficient methods to extract and isolate this compound from the plant matrix.
-
Elicitation: Using chemical or biological agents (elicitors) to stimulate the plant's secondary metabolic pathways, leading to increased biosynthesis of this compound.
-
Metabolic Engineering: Genetically modifying the plant or its cell cultures to upregulate the biosynthetic pathway of this compound.
-
Optimized Cultivation and Post-Harvest Processing: Factors such as growing conditions and post-harvest treatments can also influence the saponin content. For instance, heat treatment of G. pentaphyllum has been shown to alter the saponin profile and can be used to generate rarer ginsenosides.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound from Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical. For saponins like this compound, aqueous ethanol (typically 50-80%) or methanol are effective.[3] Experiment with different ethanol concentrations to find the optimal polarity for your specific plant material. |
| Suboptimal Extraction Method | Traditional methods like maceration or Soxhlet extraction may not be the most efficient. Consider advanced techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) with CO2, which can offer higher yields in shorter times.[4][5] |
| Incomplete Extraction | Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Multiple extraction cycles (typically 2-3) are recommended to maximize the recovery of this compound. |
| Degradation of this compound | Saponins can be susceptible to degradation at high temperatures. If using heat-assisted extraction methods, carefully control the temperature and duration. |
Issue 2: Difficulty in Purifying this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Complex Crude Extract | Plant extracts are complex mixtures. A multi-step purification strategy is often necessary. A common approach is initial fractionation using macroporous resins followed by column chromatography.[6][7][8][9] |
| Poor Separation in Column Chromatography | The choice of stationary and mobile phases is crucial. Silica gel and C18 reversed-phase columns are commonly used. A gradient elution is often more effective than isocratic elution for separating saponins with similar polarities. |
| Co-elution with Other Saponins | The chemical similarity of different gypenosides makes separation challenging. High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) may be required for high-purity isolation. |
Issue 3: Inconsistent Results with Elicitation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Elicitor Concentration | The effect of an elicitor is highly concentration-dependent. Perform a dose-response experiment to determine the optimal concentration of the chosen elicitor (e.g., methyl jasmonate, salicylic acid) for your specific plant material or cell culture system.[10][11] |
| Incorrect Timing of Elicitor Application | The growth phase of the plant or cell culture at the time of elicitation significantly impacts the response. Test the application of the elicitor at different growth stages (e.g., early-log, mid-log, stationary phase). |
| Elicitor-induced Stress and Biomass Reduction | Elicitors can induce a defense response that may inhibit growth. Monitor the biomass of your plant material or cell culture. A decrease in biomass can offset the increase in secondary metabolite concentration. It may be necessary to find a balance between yield and growth.[3] |
Quantitative Data on Yield Improvement Strategies
Table 1: Comparison of Extraction Methods for Gypenosides from Gynostemma pentaphyllum
| Extraction Method | Key Parameters | Total Gypenoside Yield | Reference |
| Pressurized 80% Ethanol Extraction | 1.48 MPa, 373 K, 10 mL/min | 164 mg/g | [12] |
| Continuous Pressurized Water Extraction | 1.48 MPa, 373 K, 10 mL/min | 106.7 mg/g | [12] |
| Supercritical CO2 Extraction | 50°C, 300.5 bar, 120 min | Optimized for saponin content | [5] |
Table 2: Effect of Elicitors on Gypenoside Production in Gynostemma pentaphyllum Cell Culture
| Elicitor | Concentration | Treatment Duration | Gypenoside Yield (mg/g DW) | Fold Increase vs. Control | Reference |
| Salicylic Acid | 100 µM | 6 days | 79.721 | 1.58 | [10] |
| Methyl Jasmonate | 50 µM | 9 days | 73.901 | 1.46 | [10] |
| Yeast Extract | 3 g/L | Beginning of culture | Not specified | Optimal gypenoside content observed | [10] |
Experimental Protocols
Protocol 1: Ethanol Extraction of this compound from Gynostemma pentaphyllum
-
Sample Preparation: Dry the aerial parts of Gynostemma pentaphyllum at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Alternatively, for higher efficiency, perform reflux extraction at 60-70°C for 2-3 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., HP-20, D101) by washing it sequentially with ethanol and then with deionized water until the eluent is clear.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars, pigments, and other highly polar impurities.
-
Elution: Elute the saponins with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain a purified saponin fraction.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the crude extract or purified fraction in methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Biosynthetic Pathway of Dammarane-type Saponins
References
- 1. The Content and Principle of the Rare Ginsenosides Produced from Gynostemma pentaphyllum after Heat Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Content and Principle of the Rare Ginsenosides Produced from Gynostemma pentaphyllum after Heat Treatment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A STUDY OF ON PROCESSING PRODUCING THE SUPERCRITICAL CO2 EXTRACTION FROM JIAOGULAN (Gynostemma pentaphyllum) | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Plant Elicitors on Growth and Gypenosides Biosynthesis in Cell Culture of Giao co lam (Gynostemma pentaphyllum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Quinquenoside R1 in Solution
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies of Quinquenoside R1 in solution. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on general knowledge of saponin stability, the primary factors that can influence the stability of this compound in solution include pH, temperature, light, and the presence of oxidizing agents.[1][2] Saponins, being glycosides, are susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the sugar moieties from the aglycone backbone.[1][2] Elevated temperatures can accelerate this degradation, while exposure to light may cause photodegradation.[2]
Q2: What are the recommended storage conditions for a this compound stock solution?
Q3: Which analytical techniques are suitable for quantifying this compound in a stability study?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and effective method for quantifying saponins like this compound. An Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) based approach has been used to identify this compound, indicating its suitability for sensitive and specific quantification. Other techniques such as 1H NMR have also been used for the quantitative analysis of similar compounds.[3] The chosen analytical method must be validated to be "stability-indicating," meaning it can accurately measure the concentration of the intact drug substance without interference from degradation products, excipients, or other components in the sample matrix.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation (or stress testing) study exposes the drug substance to harsh conditions like high temperature, extreme pH (acid and base hydrolysis), oxidation, and photolysis to accelerate its degradation.[4][] This is a critical step in developing and validating a stability-indicating analytical method.[6] By intentionally creating degradation products, you can ensure your analytical method can separate and quantify them, which is essential for understanding the degradation pathways of this compound.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | 1. Inappropriate pH: The solution pH may be too acidic or basic, leading to rapid hydrolysis. 2. High Storage Temperature: Elevated temperatures are accelerating degradation.[2] 3. Light Exposure: The solution may be sensitive to photodegradation.[2] | 1. Adjust the pH of the solution to a more neutral range (e.g., pH 5-7) and evaluate stability. Perform a pH-rate profile study. 2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). 3. Protect the solution from light by using amber vials or storing it in the dark. |
| Appearance of unknown peaks in the chromatogram during stability testing. | 1. Degradation Products: These are likely degradation products of this compound. 2. Contamination: The sample or solvent may be contaminated. | 1. Perform a forced degradation study to tentatively identify these degradation products. Use a mass spectrometer to obtain mass information for identification. 2. Analyze a blank (solvent without this compound) under the same conditions to rule out solvent-related impurities. |
| Poor mass balance in the stability study. | 1. Non-chromophoric Degradants: Some degradation products may not be detected by the UV detector. 2. Precipitation: this compound or its degradants may have precipitated out of solution. 3. Adsorption: The compound may be adsorbing to the container surface. | 1. Use a more universal detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), in conjunction with the UV detector. 2. Visually inspect the samples for any precipitate. If observed, try a different solvent system or a lower concentration. 3. Evaluate different container materials (e.g., glass vs. polypropylene). |
| Inconsistent results between different time points. | 1. Analytical Method Variability: The analytical method may not be robust or repeatable. 2. Inconsistent Sample Handling: Variations in sample preparation or storage between time points. | 1. Validate the analytical method according to ICH Q2(R1) guidelines for precision, accuracy, and robustness. 2. Ensure a consistent and well-documented procedure for sample handling and analysis at each time point. |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
This protocol is based on the ASEAN and ICH Q1A(R2) guidelines.
1. Objective: To evaluate the stability of this compound in solution under recommended long-term and accelerated storage conditions.
2. Materials:
-
This compound
-
Selected solvent (e.g., water, buffer solution)
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
-
Stability chambers
-
Appropriate container closure systems (e.g., amber glass vials with inert caps)
3. Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the solution into multiple vials for each storage condition and time point.
-
Place the vials in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analyze the samples using the validated stability-indicating method for potency and the presence of degradation products.
-
Record and analyze the data.
Table 1: Placeholder for Long-Term Stability Data of this compound in Solution
| Storage Condition | Time Point | This compound Assay (%) | Degradation Products (%) | Observations |
| 25°C / 60% RH | 0 months | Initial Value | Initial Value | e.g., Clear solution |
| 3 months | ||||
| 6 months | ||||
| ... | ||||
| 40°C / 75% RH | 0 months | Initial Value | Initial Value | e.g., Clear solution |
| 3 months | ||||
| 6 months |
Protocol 2: Forced Degradation Study
1. Objective: To investigate the degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 N NaOH. Heat at a specified temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the solution to achieve a final concentration of 3-30%.[] Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.
Table 2: Example Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 12 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 12 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | - | 70°C | 48 hours |
| Photolytic | ICH Q1B specified light | 25°C | As per guidelines |
Visualizations
Caption: Experimental workflow for the stability testing of this compound in solution.
Caption: Hypothetical degradation pathway for a saponin like this compound.
References
Technical Support Center: Method Refinement for Quinquenoside R1 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Quinquenoside R1.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Question: I am observing poor peak shape (tailing or fronting) for this compound. What are the potential causes and solutions?
Answer:
Poor peak shape is a frequent issue in the HPLC analysis of saponins like this compound. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, leading to peak tailing. To mitigate this, consider adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.05% phosphoric acid. This helps to suppress the ionization of the silanol groups. |
| Mobile Phase pH | The pH of the mobile phase can influence the ionization state of this compound and, consequently, its interaction with the stationary phase.[1][2][3][4] Experiment with slight adjustments to the mobile phase pH to find the optimal point for peak symmetry. For ginsenosides, a slightly acidic mobile phase is often beneficial. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Try reducing the injection volume or diluting the sample. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists, try flushing the column with a strong solvent or replace the column. |
Question: I am struggling to achieve baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Strategies to Enhance Resolution:
| Parameter | Action | Expected Outcome |
| Mobile Phase Composition | Modify the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. You can also experiment with changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. | Increased separation between this compound and the impurity. |
| Column Temperature | Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity. Try decreasing the temperature in small increments (e.g., 5°C). | Changes in elution order or increased separation. |
| Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. | Better separation, but with an increased run time. |
| Column Chemistry | If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for complex molecules like ginsenosides. | Altered selectivity leading to improved separation. |
| Mobile Phase Additives | The addition of small concentrations of additives like formic acid or acetic acid can improve peak shape and, in some cases, enhance resolution by minimizing undesirable interactions with the stationary phase.[5] | Sharper peaks and potentially better separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A typical starting point for the separation of ginsenosides, including this compound, would be a C18 column with a gradient elution using water and acetonitrile, both with a small amount of an acidic modifier like 0.1% formic acid.
Q2: My baseline is noisy. What can I do to improve it?
A noisy baseline can be caused by several factors. Ensure your mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phases. Check for leaks in the system and ensure the detector lamp is in good condition. If the problem persists, flushing the system and column may be necessary.
Q3: Can I use a UPLC system for the separation of this compound?
Yes, a UPLC system can offer significant advantages, including higher resolution, faster analysis times, and reduced solvent consumption due to the use of smaller particle size columns. The principles of method development and troubleshooting are similar to HPLC.
Q4: How can I confirm the identity of the this compound peak?
The most reliable method for peak identification is to use a certified reference standard of this compound. If a standard is not available, techniques like mass spectrometry (LC-MS) can be used to confirm the mass of the compound in the peak of interest.
Experimental Protocols
Refined HPLC Method for Baseline Separation of this compound
This proposed method is a refined starting point based on common practices for ginsenoside analysis. Optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-40% B over 30 minutes, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% Formic Acid) |
Visualizations
Troubleshooting Workflow for this compound Separation
Caption: A flowchart for troubleshooting common issues in the separation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in LC-MS analysis of Quinquenoside R1
Welcome to the technical support center for the LC-MS analysis of Quinquenoside R1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4]
Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent results, and poor peak shape are common manifestations of matrix effects.[5] Co-eluting substances from complex samples can interfere with the ionization of your target compound, leading to ion suppression or enhancement, which can skew quantification and reduce the reproducibility of your results.[6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[2][7][8]
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[9] Any deviation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[2][9]
-
Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of a blank matrix sample that has been spiked with this compound after the extraction process.[2][8] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[8]
Q4: What are the most effective strategies to reduce matrix effects for this compound?
A4: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components.[2] Techniques like Solid-Phase Extraction (SPE) are generally more effective for complex matrices than simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][9]
-
Chromatographic Separation: Modifying your LC gradient can help separate this compound from co-eluting matrix components.[1][9]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]
-
Sample Dilution: If the sensitivity of the assay is high enough, simply diluting the sample can reduce the concentration of interfering components.[2][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Switch from Protein Precipitation or LLE to Solid Phase Extraction (SPE) to more effectively remove interferences.[1][9][10] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks.[1][9] 3. Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same suppression, allowing for accurate quantification.[5] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components are enhancing the ionization of this compound, leading to artificially high results.[4] | 1. Enhance Sample Preparation: A more rigorous cleanup method like SPE is recommended to remove the compounds causing enhancement.[9] 2. Dilute the Sample: If sensitivity permits, diluting the sample can lower the concentration of the enhancing components.[8][9] |
| High Variability Between Samples | The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent matrix effects. | 1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the blank matrix to assess the variability of the matrix effect.[9] 2. Develop a Robust Sample Preparation Method: A more rigorous and consistent sample cleanup procedure will be less susceptible to variations in the matrix composition.[9] |
| Retention Time Shifts | Changes in the sample matrix can sometimes affect the retention time of the analyte.[3] | 1. Confirm with a Standard: Inject a pure standard of this compound to verify the expected retention time. 2. Investigate Matrix Components: The matrix may be altering the mobile phase pH or interacting with the stationary phase.[3] Improved sample cleanup is recommended. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for SPE cleanup of plasma samples for saponin analysis and should be optimized for this compound.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through a reversed-phase SPE cartridge (e.g., C18).
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water and vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[9]
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
Visual Guides
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Workflow for evaluating matrix effects using the post-extraction spike method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gtfch.org [gtfch.org]
Technical Support Center: Optimization of MAE and UAE for Saponin Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) of saponins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during saponin extraction experiments.
Q1: Why is my saponin yield unexpectedly low?
A: Low saponin yield can stem from several factors:
-
Suboptimal Parameters: Every parameter (solvent concentration, temperature, time, power, and solid-to-liquid ratio) is crucial. A deviation from the optimal range for your specific plant material can significantly decrease yield. For instance, in Ultrasound-Assisted Extraction (UAE), an overly concentrated plant material mixture can reduce the effective transfer of ultrasonic energy[1].
-
Saponin Degradation: Saponins can be sensitive to high temperatures. Excessive microwave power in MAE or prolonged sonication in UAE without proper temperature control can lead to thermal degradation[2]. Temperatures in the range of 50-60°C are often found to be a good balance between extraction efficiency and stability[2].
-
Inappropriate Solvent: The polarity of the solvent is critical. Aqueous ethanol (typically 60-80%) and methanol are highly effective for most saponins as they match the amphiphilic nature of the molecules and improve mass transport by swelling plant tissues[2]. For some applications, 100% ethanol has proven most effective[3].
-
Variability in Plant Material: The saponin content in raw plant material can vary significantly based on cultivar, harvest time, storage conditions, and pre-processing[2].
Q2: How can I prevent the degradation of saponins during extraction?
A: Preventing degradation is key to achieving high yields of bioactive saponins.
-
Control Temperature: For both MAE and UAE, maintain the temperature within the optimal range, typically not exceeding 60-70°C[2][4][5]. While higher temperatures can increase solubility, they also accelerate degradation processes like hydrolysis[2].
-
Limit Extraction Time: Modern techniques like MAE and UAE are advantageous due to their significantly shorter extraction times compared to conventional methods[6][7]. Prolonged exposure to microwaves or ultrasound can damage the target compounds[8]. Optimal MAE times can be as short as a few minutes[2][9].
-
Optimize Power Settings: In MAE, use just enough microwave power to achieve efficient extraction without causing localized overheating or "hot spots"[10]. For UAE, excessive ultrasonic power can accelerate the degradation of saponins[8].
-
Post-Extraction Handling: After extraction, promptly filter the solution and use a rotary evaporator at a reduced pressure and a temperature below 45°C to remove the solvent[2]. Store the final dried extract in a cool, dark, and dry place.
Q3: My results are inconsistent between different experimental batches. What is the cause?
A: Inconsistency is a common challenge.
-
Plant Material Heterogeneity: As mentioned, the source and pre-processing of your plant material are major sources of variability[2]. Standardize your material source and ensure consistent particle size through grinding and sieving.
-
Solvent-to-Sample Ratio: In MAE, a higher solvent-to-sample ratio may not always lead to a better yield due to non-uniform exposure to microwaves[3]. In UAE, this ratio is a fundamental variable affecting efficiency[11]. Ensure this ratio is precisely controlled in every experiment.
-
Equipment Positioning (UAE): For ultrasonic baths, the position of the extraction vessel can affect the intensity of sonication received. For probe sonicators, the depth of the probe in the solvent is critical for consistent energy delivery.
-
Equipment Calibration: Regularly check the calibration of your microwave power output and ultrasonic frequency and power to ensure consistent operation.
Q4: For MAE, how do I choose the correct microwave power and irradiation time?
A: The optimal settings depend on the solvent, sample, and volume. It is often best to use a lower power setting with multiple short irradiation cycles (e.g., 10 seconds ON, 15 seconds OFF)[3]. This prevents thermal runaway and allows for more uniform heating. The goal is to rapidly heat the solvent to its boiling point to create internal pressure within the plant cells, causing them to rupture and release the saponins[10].
Q5: For UAE, is an ultrasonic probe or bath better for my experiment?
A: An ultrasonic probe (horn) is generally more efficient for intensifying the extraction process because it delivers a high intensity of ultrasonic energy to a localized area[11]. An ultrasonic bath provides a more diffuse and less intense energy field, which may be suitable for very sensitive compounds or larger batches where consistency across samples is prioritized over maximum yield from a single sample.
Quantitative Data Summary
The following tables summarize optimized parameters from various studies to provide a starting point for experimental design.
Table 1: Optimized MAE Parameters for Saponin Extraction
| Plant Source | Solvent | Solid/Liquid Ratio | Power (W) | Time | Temp (°C) | Saponin Yield/Content | Ref |
|---|---|---|---|---|---|---|---|
| Momordica cochinchinensis (Gac) Seeds | 100% Ethanol | 1:30 (g/mL) | 360 | 3 cycles (75s total) | ~72 | ~100 mg AE/g | [3] |
| Swietenia mahogany (Mahogany) Seed | Ethanol | 1:15 (w/v) | N/A | 180 s | N/A | 11.53% total saponins | [9] |
| Camellia oleifera Husks | 35.5% Ethanol | 1:46.75 (g/mL) | 350 | 6 min | N/A | 7.49% | [9] |
| Ginseng | Water-saturated n-butanol | 1:150 (w/v) | 125 | 4 min | 50 | ~7.4 mg/100mg |[12] |
Table 2: Optimized UAE Parameters for Saponin Extraction
| Plant Source | Solvent | Solid/Liquid Ratio | Power/Amplitude | Time | Temp (°C) | Saponin Yield/Content | Ref |
|---|---|---|---|---|---|---|---|
| Hedera helix Leaves | 80% Ethanol | 1:20 (w/v) | 40% Amplitude | 60 min | 50 | ~51 mg DE/g | [11] |
| Polygonatum kingianum | 85% Ethanol | 1:10 (g/mL) | N/A | 75 min | 50 | ~2.32 mg/g | [13] |
| Polyscias fruticosa Roots | Ethanol | N/A | 185 W | 65 min | 60 | 41.24 mg/g | [4] |
| Aralia taibaiensis | 73% Ethanol | 1:16 (g/mL) | 400 W | 34 min | 61 | N/A | [8][14] |
| Eclipta prostrasta L. | 70% Ethanol | 1:14 (w/v) | N/A | 3 h | 70 | 2.096% |[5] |
Experimental Protocols
These generalized protocols provide a framework for conducting MAE and UAE for saponin extraction. Note that optimization is required for each specific plant material.
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Dry the plant material at a moderate temperature (40-50°C) and grind it into a fine, homogenous powder (e.g., 40-60 mesh).
-
Solvent Addition: Weigh a precise amount of the powdered material (e.g., 1 g) and place it into a microwave-safe extraction vessel. Add the optimized solvent (e.g., 20 mL of 80% ethanol) to achieve the desired solid-to-liquid ratio[2].
-
Microwave Irradiation: Secure the vessel in the MAE system. Set the microwave power, temperature limit, and irradiation time. A pulsed approach (e.g., cycles of power on/off) is often recommended to prevent overheating[3].
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the mixture through appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue[2]. Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C[2].
-
Storage: Dry the resulting saponin-rich extract and store it in a desiccator at 4°C in a dark container.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: As with MAE, prepare a dried, finely ground powder of the plant material.
-
Solvent Addition: Place a known quantity of the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask). Add the selected solvent (e.g., 70% ethanol) to achieve the optimized solid-to-liquid ratio[5].
-
Sonication:
-
For Ultrasonic Bath: Place the vessel in the ultrasonic bath, ensuring the water level is sufficient.
-
For Ultrasonic Probe: Insert the probe tip into the solvent mixture, typically to about half the liquid depth. Set the ultrasonic power (or amplitude), temperature, and extraction time according to your optimized parameters[4][11]. Use a cooling water jacket or ice bath to maintain a constant temperature if necessary[2].
-
-
Filtration: Once the extraction time is complete, filter the mixture to separate the liquid extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under vacuum at a controlled temperature (e.g., < 45°C).
-
Storage: Dry and store the final extract under cool, dark, and dry conditions.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and troubleshooting logic for saponin extraction.
Caption: General experimental workflow for saponin extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 11. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinquenoside R1 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Quinquenoside R1 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the ESI-MS response of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ESI-MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Suboptimal Ionization Mode: this compound, like many saponins, may ionize more efficiently in one mode over the other. | For initial screening, analyze in both positive and negative ion modes. Negative ion mode often yields a strong deprotonated ion [M-H]⁻, which can be more abundant and provide a clearer molecular weight determination.[1][2] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency. | For negative ion mode, adding a small amount of a weak acid like 0.02% acetic acid can enhance the formation of the deprotonated ion. For positive ion mode, 0.1% formic acid is a common choice to promote protonation.[3] | |
| Poor Desolvation: Inefficient removal of solvent from the ESI droplets can suppress the signal. | Optimize the drying gas temperature and flow rate. Typical starting conditions for saponins are a drying gas temperature of around 325-350°C and a flow rate of 10 L/min.[1] | |
| Multiple Peaks for this compound (Adduct Formation) | Presence of Salts: Alkali metal salts (sodium, potassium) are common contaminants in solvents, glassware, and samples, leading to the formation of [M+Na]⁺ and [M+K]⁺ adducts in positive ion mode. | Use high-purity solvents and meticulously clean glassware. The addition of ammonium formate or ammonium acetate to the mobile phase can sometimes suppress sodium adduct formation in favor of the [M+NH₄]⁺ adduct.[4] |
| Mobile Phase Additives: Additives like formic acid or acetic acid can form adducts in negative ion mode, such as [M+HCOO]⁻ or [M+CH₃COO]⁻. | While these adducts can sometimes be useful for confirmation, if they are complicating the spectra, consider reducing the concentration of the additive or using an alternative. | |
| High Background Noise or In-source Fragments | In-source Fragmentation: The glycosidic bonds in saponins like this compound can be labile and may break in the ESI source, leading to fragment ions that can be mistaken for the precursor ion or increase background noise.[5] | Reduce the capillary voltage or fragmentor voltage to minimize in-source fragmentation.[6] A systematic optimization of these parameters is recommended. |
| Contaminated System: A dirty ion source or mass spectrometer can lead to high background noise. | Perform routine cleaning and maintenance of the ESI source and mass spectrometer optics according to the manufacturer's recommendations. | |
| Poor Peak Shape or Resolution in LC-MS | Suboptimal Chromatographic Conditions: The choice of column and mobile phase gradient is crucial for good peak shape and separation from other components. | A C18 column is commonly used for the separation of ginsenosides.[7] A gradient elution with water and acetonitrile, often with a small amount of acid (formic or acetic), typically provides good separation.[3][7] |
| Inappropriate Flow Rate: The flow rate can affect both separation efficiency and ESI sensitivity. | For standard analytical columns (e.g., 4.6 mm ID), a flow rate of 0.7 mL/min has been shown to be effective for ginsenoside separation.[7] For smaller ID columns, the flow rate should be scaled down accordingly. |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound analysis?
A1: For quantitative analysis, negative ion mode is often preferred as it typically produces a more intense and stable deprotonated molecular ion ([M-H]⁻).[2][8] However, positive ion mode can be valuable for structural confirmation, as it often yields sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can help to confirm the molecular weight.
Q2: What are the most common adducts observed for this compound?
A2: In positive ion mode, the most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺). If an ammonium-based mobile phase additive is used, the ammonium adduct ([M+NH₄]⁺) may also be observed.[4] In negative ion mode, the deprotonated molecule ([M-H]⁻) is the primary ion, but adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be seen when these acids are used as mobile phase modifiers.
Q3: How can I reduce in-source fragmentation of this compound?
A3: In-source fragmentation of saponins is a common issue due to the labile nature of the glycosidic bonds.[5] To minimize this, you can:
-
Optimize the capillary/nozzle voltage: Lowering this voltage can reduce the energy imparted to the molecules as they enter the mass spectrometer.
-
Optimize the fragmentor/skimmer voltage: This voltage also influences the energy of the ions and can be tuned to minimize fragmentation.
-
Use a "softer" ionization source temperature: While ensuring efficient desolvation, excessively high temperatures can promote thermal degradation and fragmentation.
Q4: What is a good starting point for my LC-MS method development for this compound?
A4: A good starting point would be to use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.02% acetic acid for negative ion mode.[9][3] A flow rate of around 0.4-0.7 mL/min is a reasonable starting point for a standard analytical column.[7] For the mass spectrometer, begin with typical ESI parameters for saponins and then optimize the capillary voltage, drying gas temperature, and nebulizer pressure.
Quantitative Data Summary
The choice of mobile phase additive can significantly impact the signal intensity of ginsenosides, which are structurally similar to this compound. The following table summarizes the relative performance of different additives for the quantitative analysis of ginsenosides in negative ion mode.
| Mobile Phase Additive | Relative Sensitivity | Key Observations |
| 0.1 mM Ammonium Chloride | Highest | Significantly improved sensitivity and linear range for all tested ginsenosides.[9] |
| 0.02% Acetic Acid | Moderate | Produced the most abundant product ions in MS/MS, making it suitable for qualitative analysis and structural elucidation.[9] |
| 0.1% Formic Acid | Moderate to Low | Commonly used, but may not provide the highest sensitivity for all ginsenosides in negative mode compared to ammonium chloride.[2] |
| Ammonia Water | Low | Generally resulted in lower signal intensity compared to other additives for ginsenosides.[9] |
Experimental Protocols
Protocol 1: General LC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a standard LC-ESI-MS system.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or 50:50 methanol:water).
- Vortex the solution to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.02% Acetic Acid (for negative mode).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.02% Acetic Acid (for negative mode).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Gradient:
- 0-2 min: 20% B
- 2-15 min: 20% to 80% B
- 15-18 min: 80% B
- 18-18.1 min: 80% to 20% B
- 18.1-25 min: 20% B (re-equilibration)
3. MS Parameters (Negative Ion Mode Example):
- Ionization Mode: ESI Negative.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 35 psi.
- Scan Range: m/z 100-1500.
- Fragmentor Voltage: 175 V (This should be optimized to minimize in-source fragmentation).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Ionization pathways for this compound in ESI-MS.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development for the certification of a ginsenoside calibration solution via liquid chromatography with absorbance and mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Challenges in the structural elucidation of acetylated ginsenosides
Welcome to the technical support center for the structural elucidation of acetylated ginsenosides. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of identifying and characterizing these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of acetylated ginsenosides?
A1: The main difficulties in determining the structure of acetylated ginsenosides include:
-
Isomeric Complexity: Acetylated ginsenosides often exist as isomers, with the acetyl group attached at different positions on the sugar moieties. These isomers can be difficult to separate and distinguish using standard analytical techniques.[1][2][3]
-
Lability of the Acetyl Group: The acetyl group can be lost or can migrate during sample preparation and analysis, particularly under heat or acidic/alkaline conditions. This instability complicates accurate structural determination.[4][5][6]
-
Low Abundance: Many acetylated ginsenosides are minor components in complex ginseng preparations, making their isolation and characterization challenging.[7]
-
Spectral Overlap: In Nuclear Magnetic Resonance (NMR) spectroscopy, signals from the acetyl group can overlap with other signals in the spectrum, making unambiguous assignment difficult.
Q2: Which analytical techniques are most effective for identifying acetylated ginsenosides?
A2: A combination of chromatographic and spectroscopic methods is typically essential.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are crucial for the separation of complex mixtures of ginsenosides, including acetylated isomers.[2]
-
Mass Spectrometry (MS), particularly Quadrupole Time-of-Flight (QTOF-MS): High-resolution mass spectrometry is vital for determining the elemental composition and identifying fragmentation patterns. A neutral loss of 42 Da (C₂H₂O) is a characteristic indicator of an acetyl group.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for unambiguously determining the exact location of the acetyl group on the sugar residues and elucidating the complete stereochemistry of the molecule.[7][9]
Q3: How can I differentiate between isomers of acetylated ginsenosides?
A3: Differentiating isomers requires high-resolution analytical techniques.
-
Chromatography: Optimized HPLC or UPLC methods with high-resolution columns can often separate isomeric compounds.[1][2] Preparative HPLC can be used to isolate individual isomers for further analysis.[2]
-
Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, providing clues to their structure. Energy-resolved mass spectrometry (ERMS) has also been shown to distinguish between ginsenoside isomers without chromatographic separation.[10] In situ methylation techniques coupled with ambient ionization mass spectrometry can also help in differentiating isomers.[3]
-
NMR Spectroscopy: 2D NMR experiments, such as HMBC and NOESY, are powerful tools for establishing the connectivity and spatial proximity of atoms, which is crucial for identifying the precise acetylation position and differentiating isomers.
Troubleshooting Guides
Issue 1: Loss or Migration of Acetyl Group During Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Disappearance or reduced intensity of the acetylated ginsenoside peak in the chromatogram. | Thermal Degradation: Acetyl groups can be lost at high temperatures. Malonyl ginsenosides can degrade into acetyl ginsenosides, which can then be further degraded into neutral ginsenosides with rising temperatures.[4][5] | - Lower the temperature of the injector and column in GC or HPLC. - Use a "green" and efficient steaming method if processing ginseng.[4] |
| Inconsistent mass spectral data, with the presence of both the acetylated and non-acetylated forms. | In-source Fragmentation/Hydrolysis: The acidic or basic conditions in the mobile phase or the high energy in the MS source can cause the loss of the acetyl group.[6] | - Optimize the mobile phase pH to be as neutral as possible. - Use a softer ionization technique if available. - Malonyl ginsenosides are susceptible to hydrolysis at high temperatures, leading to the formation of neutral and rarer saponins.[6] |
| Ambiguous NMR data suggesting multiple acetylation sites. | Acetyl Group Migration: Under certain pH and solvent conditions, the acetyl group can migrate between hydroxyl groups on the sugar moiety. | - Ensure the sample is stored in a neutral, aprotic solvent. - Acquire NMR data at low temperatures to slow down potential migration. |
Issue 2: Poor Chromatographic Separation of Acetylated Ginsenoside Isomers
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of isomeric peaks in HPLC/UPLC. | Inadequate Column Chemistry or Mobile Phase: The column and mobile phase are not providing sufficient selectivity for the isomers. | - Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP). - Optimize the mobile phase composition, including the organic modifier and any additives. - Adjust the gradient elution profile to improve resolution. - Consider using preparative HPLC for challenging separations.[2] |
| Broad or tailing peaks. | Secondary Interactions with the Stationary Phase: The analyte may be interacting with active sites on the column packing material. | - Use a column with end-capping. - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase, but be mindful of its effect on MS detection. |
Experimental Protocols
Key Experiment: UPLC-QTOF-MS for Acetylated Ginsenoside Profiling
This protocol provides a general framework for the analysis of acetylated ginsenosides using UPLC-QTOF-MS, based on methodologies described in the literature.[11]
1. Sample Preparation:
-
Extract the ginseng sample with a suitable solvent, such as methanol or 80% aqueous methanol.[12]
-
Filter the extract through a 0.22 µm syringe filter before injection.
2. UPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 150 mm, 1.6 µm), is commonly used.[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[11]
-
Gradient Example: 15% B (0-10 min), 15-50% B (10-40 min), 50-70% B (40-50 min), 70-95% B (50-60 min), followed by re-equilibration.[11]
-
Flow Rate: 0.35 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 1 µL.[11]
3. QTOF-MS Conditions:
-
Ionization Mode: Both positive and negative ion modes can be used. Positive ion mode can facilitate the differentiation of intact molecules and fragment ions.[11]
-
Mass Range: 100-1500 m/z.[11]
-
Ion Source Temperature: 500 °C.[11]
-
Data Acquisition: Acquire full scan MS data and tandem MS (MS/MS) data using collision-induced dissociation (CID) to obtain fragmentation information. A characteristic neutral loss of 42 Da in the MS/MS spectra suggests the presence of an acetyl group.[8]
Visualizations
Logical Workflow for Structure Elucidation
Caption: Workflow for acetylated ginsenoside structural elucidation.
Transformation Pathway of Ginsenosides
Caption: Simplified transformation pathways of ginsenosides during processing.
References
- 1. Novel enzymatic elimination method for the chromatographic purification of ginsenoside Rb3 in an isomeric mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of ginsenoside structural isomers from mixtures using in situ methylation with direct analysis in real-time ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Synthesis and Structures of Cytotoxic Ginsenoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of ginsenosides and polyacetylenes in American ginseng root (Panax quinquefolium L.) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quinquenoside R1 and Ginsenoside Rb1: Unraveling Their Biological Activities
In the realm of natural product research, ginsenosides, the pharmacologically active saponins from Panax species, have garnered significant attention for their diverse therapeutic potential. Among these, Ginsenoside Rb1 has been extensively studied, revealing a wide array of biological activities. Quinquenoside R1, a structurally related ginsenoside primarily found in American ginseng (Panax quinquefolius), remains less characterized. This guide provides a comprehensive comparison of the known biological activities of Ginsenoside Rb1 and uses Notoginsenoside R1, a closely related and well-researched compound, as a proxy to infer the potential activities of this compound, for which direct comparative data is scarce. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compounds.
Comparative Overview of Biological Activities
Ginsenoside Rb1 is a powerhouse of therapeutic activities, with robust evidence supporting its neuroprotective, anti-diabetic, anti-inflammatory, and cardioprotective effects. In contrast, while direct evidence for this compound is limited, studies on the structurally similar Notoginsenoside R1 suggest a comparable spectrum of activities, particularly in the cardiovascular and nervous systems.
| Biological Activity | Ginsenoside Rb1 | This compound (inferred from Notoginsenoside R1) |
| Neuroprotection | Significant attenuation of glutamate-induced neurotoxicity.[1] Protects against oxidative injury in neurons by enhancing the Nrf2/Ho-1 pathway.[2] | Exhibits neuroprotective effects by suppressing oxidative stress and apoptosis.[2][3] |
| Cardioprotection | Improves cardiac function and remodeling in heart failure.[1] Attenuates myocardial ischemia-reperfusion injury. | Demonstrates cardioprotective effects against ischemia-reperfusion injury and high-altitude myocardial injury.[4] |
| Anti-inflammatory | Possesses anti-inflammatory properties.[1] | Exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2][5] |
| Anti-diabetic | Improves insulin sensitivity and stimulates glucose uptake. | Shows potential in ameliorating diabetic complications through anti-inflammatory and anti-apoptotic mechanisms.[6] |
| Anti-cancer | Limited direct anti-cancer activity; its metabolite, Compound K, shows more potent effects.[7][8] | Shows potential in inhibiting the progression of certain cancers, such as breast cancer. |
| Angiogenesis | Inhibits VEGF release.[3] | Promotes angiogenesis.[2] |
Signaling Pathways and Mechanisms of Action
The biological effects of these ginsenosides are mediated through the modulation of various intracellular signaling pathways.
Ginsenoside Rb1
Ginsenoside Rb1 exerts its effects through multiple signaling cascades. In the context of neuroprotection, it activates the PI3K/Akt pathway and enhances the Nrf2/antioxidant response element (ARE) pathway, which collectively protect neurons from oxidative stress and apoptosis.[2] Its cardioprotective effects are also linked to the activation of the PI3K/Akt pathway.[4] Furthermore, Rb1 has been shown to stimulate nitric oxide (NO) production in endothelial cells through the activation of the androgen receptor , contributing to its cardiovascular benefits.[6] In metabolic regulation, it stimulates glucose uptake via an insulin-like signaling pathway involving PI3K.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 treatment facilitated Nrf2 nuclear translocation to suppress ferroptosis via Keap1/Nrf2 signaling pathway to alleviated high-altitude myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside CK, rather than Rb1, possesses potential chemopreventive activities in human gastric cancer via regulating PI3K/AKT/NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside CK, rather than Rb1, possesses potential chemopreventive activities in human gastric cancer via regulating PI3K/AKT/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of ginsenosides Rg1 and Rb1 for their effects on improving scopolamine-induced learning and memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinquenoside R1 and Notoginsenoside R1: A Guide for Researchers
In the realm of natural product research, saponins derived from the Panax genus have garnered significant attention for their diverse pharmacological activities. Among these, Quinquenoside R1 and Notoginsenoside R1 stand out as compounds of interest. This guide provides a detailed comparative analysis of these two triterpenoid saponins, summarizing their chemical properties, known biological activities, and underlying mechanisms of action. This objective comparison, supported by available experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
While extensive research has elucidated the multifaceted roles of Notoginsenoside R1, a significant knowledge gap exists regarding the biological functions of this compound. This guide will therefore present a comprehensive overview of Notoginsenoside R1 and juxtapose it with the currently limited information on this compound, highlighting areas ripe for future investigation. Given that this compound is a mono-acetylated derivative of the well-studied Ginsenoside Rb1, a comparative analysis with Ginsenoside Rb1 will also be included to offer potential insights into the bioactivity of this compound.
Chemical Structure and Properties
This compound and Notoginsenoside R1, while both classified as dammarane-type saponins, possess distinct structural features that likely dictate their biological activities. Notoginsenoside R1 is a protopanaxatriol-type ginsenoside, whereas this compound is structurally related to the protopanaxadiol-type ginsenoside Rb1.
| Property | This compound | Notoginsenoside R1 |
| Molecular Formula | C₅₆H₉₄O₂₄ | C₄₇H₈₀O₁₈ |
| Molecular Weight | 1151.34 g/mol | 933.1 g/mol [1] |
| Source | Found in Panax quinquefolius (American Ginseng).[2] | A major bioactive compound in Panax notoginseng.[3] |
| Chemical Class | Triterpenoid Saponin (Protopanaxadiol-type) | Triterpenoid Saponin (Protopanaxatriol-type) |
| Structural Notes | A mono-O-acetyl ginsenoside Rb1.[4] | Characterized by sugar moieties attached at the C-6 and C-20 positions of the aglycone.[1] |
Comparative Biological Activities and Mechanisms of Action
A stark contrast exists in the volume of research dedicated to the biological effects of Notoginsenoside R1 compared to this compound. Notoginsenoside R1 has been extensively studied, revealing a broad spectrum of pharmacological activities. In contrast, dedicated studies on the biological effects of this compound are notably absent in the current scientific literature.
Notoginsenoside R1: A Multifaceted Bioactive Compound
Notoginsenoside R1 exhibits a wide array of biological activities, positioning it as a promising candidate for therapeutic development. Its effects span cardiovascular protection, neuroprotection, anti-inflammatory, anti-diabetic, and anti-cancer activities.
Table of Biological Activities of Notoginsenoside R1
| Biological Activity | Experimental Model | Key Findings | Signaling Pathways |
| Cardiovascular Protection | Rat model of myocardial ischemia-reperfusion injury | Reduces infarct size and improves cardiac function. | PI3K/Akt, Nrf2[5] |
| Neuroprotection | H₂O₂-induced oxidative damage in PC12 cells | Protects against oxidative stress-induced neuronal cell death.[6] | Estrogen receptor-dependent Akt and ERK1/2 crosstalk, Nrf2/ARE[6] |
| Anti-inflammatory | Rat model of renal ischemia-reperfusion injury | Attenuates inflammation and oxidative stress.[1] | Downregulation of p38 MAPK and NF-κB |
| Anti-diabetic | Streptozotocin-induced diabetic rats | Ameliorates podocyte injury and improves renal function. | PI3K/Akt |
| Anti-cancer | Breast cancer cell lines (MCF-7) | Inhibits proliferation, migration, and invasion; induces apoptosis.[7] | Downregulation of CCND2 and YBX3, inhibition of KRAS/PI3K/Akt pathway[7] |
| Anti-cancer | Breast cancer cells | Induces ferroptosis by inhibiting RUNX2 and the AGE-RAGE signaling pathway.[2] | AGE-RAGE, RUNX2 |
The diverse biological effects of Notoginsenoside R1 are mediated through the modulation of several key signaling pathways.
This compound: An Unexplored Frontier
As of this writing, there is a significant lack of published research detailing the biological activities and mechanisms of action of this compound. Its structural similarity to Ginsenoside Rb1, being a mono-acetylated form, suggests that it might share some biological properties with its parent compound. Acetylation can, in some cases, alter the bioavailability and potency of a compound.[8]
Ginsenoside Rb1: A Proxy for Potential this compound Activity
To provide a speculative framework for the potential bioactivities of this compound, we here summarize the well-documented effects of its parent compound, Ginsenoside Rb1. It is crucial to note that these are not direct data for this compound and require experimental validation.
Table of Biological Activities of Ginsenoside Rb1
| Biological Activity | Experimental Model | Key Findings | Signaling Pathways |
| Neuroprotection | Rat model of focal cerebral ischemia-reperfusion | Reduces infarct volume and neuronal apoptosis.[9] | Inhibition of HMGB1 and inflammatory signals[9] |
| Cardiovascular Protection | Mouse model of acute myocardial ischemia | Reduces infarct size and attenuates myocardial injury.[7] | AMPKα-dependent mitophagy[7] |
| Anti-diabetic | 3T3-L1 adipocytes | Stimulates glucose uptake.[10] | Insulin-like signaling pathway (PI3K/Akt)[10] |
| Anti-cancer | In vitro studies | Exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. | Caspase-3/caspase-9-mediated apoptosis |
| Muscular Hypertrophy | C2C12 myoblasts | Enhances myoblast differentiation and myotube hypertrophy.[11] | Akt/mTOR signaling[11] |
Ginsenoside Rb1 exerts its effects through a variety of signaling cascades, some of which overlap with those modulated by Notoginsenoside R1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on Notoginsenoside R1 and Ginsenoside Rb1.
Notoginsenoside R1 in Renal Ischemia-Reperfusion Injury
-
Animal Model: Male Wistar rats were subjected to renal ischemia by clamping the renal artery for 60 minutes, followed by reperfusion.
-
Treatment: A group of rats was pre-treated with Notoginsenoside R1 (50 mg/kg) before the induction of ischemia-reperfusion.
-
Assessment: At 72 hours post-reperfusion, blood and kidney tissues were collected. Renal function was assessed by measuring serum urea and creatinine levels. Histological analysis of kidney tissue was performed to evaluate tissue damage. Oxidative stress markers and inflammatory cytokines in the kidney tissue were quantified using ELISA and RT-PCR.[1]
Ginsenoside Rb1 in Focal Cerebral Ischemia-Reperfusion
-
Animal Model: A middle cerebral artery occlusion (MCAO) model was established in male Wistar rats to induce focal cerebral ischemia.
-
Treatment: Following MCAO, rats were treated with different doses of Ginsenoside Rb1.
-
Assessment: Neurological deficits were evaluated after reperfusion. The infarct volume in the brain was measured using TTC staining. Histological examination and TUNEL staining were conducted to assess pathological changes and neuronal apoptosis in the brain tissue.[9]
Comparative Summary and Future Directions
This guide highlights the extensive body of research on Notoginsenoside R1, detailing its diverse pharmacological effects and the intricate signaling pathways it modulates. In stark contrast, this compound remains a largely enigmatic compound, with a significant dearth of information regarding its biological activities.
The structural relationship between this compound and Ginsenoside Rb1 provides a tantalizing hint at its potential therapeutic properties. The mono-acetylation may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered efficacy or potency compared to Ginsenoside Rb1.
Key Comparative Points:
-
Data Availability: Abundant for Notoginsenoside R1; scarce for this compound.
-
Chemical Structure: Notoginsenoside R1 is a protopanaxatriol, while this compound is a protopanaxadiol derivative. This fundamental difference in their aglycone structure likely leads to distinct biological activities.
-
Potential Overlap: Both Notoginsenoside R1 and the parent compound of this compound, Ginsenoside Rb1, have demonstrated activities in cardiovascular protection, neuroprotection, and cancer, often through modulation of the PI3K/Akt pathway.
Future Research:
The significant knowledge gap surrounding this compound presents a compelling opportunity for future research. Key areas of investigation should include:
-
In vitro and in vivo screening: To elucidate the basic pharmacological profile of this compound across various disease models.
-
Direct comparative studies: To directly compare the efficacy and potency of this compound with Notoginsenoside R1 and Ginsenoside Rb1.
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic studies: To understand how the acetyl group of this compound influences its ADME properties.
References
- 1. Notoginsenoside R1 | C47H80O18 | CID 441934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 Improves Post-Cardiac Arrest Myocardial Stunning and Cerebral Outcomes by Regulating the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of ginsenoside Rb1 via regulating metabolomics profiling and AMP-activated protein kinase-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside-Rb1 Inhibition of VEGF Release – Structure and Activity Relations (SAR) Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rb1 administration attenuates focal cerebral ischemic reperfusion injury through inhibition of HMGB1 and inflammation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rb1 stimulates glucose uptake through insulin-like signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rb1 and Rb2 upregulate Akt/mTOR signaling–mediated muscular hypertrophy and myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Quinquenoside R1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Quinquenoside R1 (also known as Notoginsenoside R1 or NGR1), a bioactive saponin isolated from Panax notoginseng. The data presented herein is collated from multiple preclinical studies and is intended to offer an objective evaluation of this compound's performance against other potential neuroprotective agents in various models of neuronal injury.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound has been predominantly evaluated in models of cerebral ischemia-reperfusion injury. Its efficacy is compared here with other ginsenosides, namely Ginsenoside Rb1 and Ginsenoside Rg1, and the clinically used drug, Nimodipine.
In Vivo Models of Cerebral Ischemia
Table 1: Comparison of Neuroprotective Effects in Rat Models of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Model | Key Outcomes | Reference |
| This compound (NGR1) | 10, 20, 40 mg/kg (i.p.) | Rat MCAO | - Dose-dependently reduced infarct volume. - 20 mg/kg and 40 mg/kg doses showed significant reduction in neuronal loss. - Improved neurological function. | [1] |
| This compound (NGR1) | 20 mg/kg | Rat MCAO | - Significantly reduced cerebral infarct volume and neurological deficits. - Increased ATP levels and upregulated glucose transporters. | [2] |
| This compound (NGR1) | Not Specified | Rat CIRI | - Significantly reduced cerebral infarction area compared to the CIR model group and the nimodipine positive control group. - Significantly decreased apoptosis rate of hippocampal neurons compared to the CIR and nimodipine groups. | [3] |
| Ginsenoside Rb1 | 5, 10, 20 mg/kg (i.p.) | Mouse MCAO | - Dose-dependently improved neurological function. - Reduced brain edema. | [4] |
| Ginsenoside Rb1 | 50, 100, 200 mg/kg | Rat MCAO | - Dose-dependently decreased infarct volumes (25.89%, 18.35%, and 10.13% reduction, respectively). | [5] |
| Ginsenoside Rg1 & Rb1 | Not Specified | Mouse MCAO | - Both significantly reduced infarction volume and alleviated neurological deficits. | [6] |
| Nimodipine | 0.1, 0.3, 1.0 mg/kg (oral) | Rat Forebrain Ischemia | - Significantly reduced neuronal damage in the hippocampal CA1 subfield. | [7] |
| Nimodipine | Not Specified | Rat CIRI | - Reduced cerebral infarction area, but to a lesser extent than this compound. - Decreased apoptosis rate of hippocampal neurons, but less effectively than this compound. | [3] |
CIRI: Cerebral Ischemia-Reperfusion Injury; i.p.: intraperitoneal
In Vitro Models of Neuronal Injury
Table 2: Comparison of Neuroprotective Effects in Cellular Models
| Compound | Concentration | Model | Key Outcomes | Reference |
| This compound (NGR1) | Not Specified | OGD/R in primary cortical neurons | - Attenuated neuronal apoptosis. - Increased cell viability. | [8] |
| Ginsenoside Rg1 & Rb1 | 5, 25 µM | OGD in mouse organotypic hippocampal slices | - Both reduced neuronal cell damage. - Ginsenoside Rb1 showed a stronger neuroprotective effect than Ginsenoside Rg1. | [9] |
OGD/R: Oxygen-Glucose Deprivation/Reoxygenation
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. Animals are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Post-operative Care: Animals are monitored during recovery, and body temperature is maintained.
2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between viable and infarcted brain tissue.
-
Tissue Preparation: At a designated time point post-MCAO (e.g., 24 hours), animals are euthanized, and their brains are rapidly removed and sectioned coronally (typically 2 mm thick).
-
Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.
-
Analysis: Viable tissue is stained red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue remains unstained (white). The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.
Neurological Deficit Scoring
Neurological function is assessed using a scoring system to evaluate motor and sensory deficits. A common scoring scale is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Morris Water Maze Test for Cognitive Function
The Morris water maze is a behavioral test to assess spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface.
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
BDNF/Akt/CREB Signaling Pathway
This compound has been shown to promote neurogenesis and neuronal survival by activating the Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase B (Akt)/cAMP response element-binding protein (CREB) pathway.[1][10] Upregulation of BDNF leads to the activation of its receptor, TrkB, which in turn activates the Akt and CREB signaling cascades, promoting the expression of genes involved in cell survival and neurogenesis.
BDNF/Akt/CREB Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade modulated by this compound to promote cell survival and inhibit apoptosis in the context of hypoxic-ischemic brain injury.[8]
PI3K/Akt/mTOR Signaling Pathway
Inhibition of Neuroinflammation via TLR4/MyD88/NF-κB Pathway
This compound has been shown to alleviate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a key regulator of the inflammatory response in the brain following ischemic injury.
TLR4/MyD88/NF-κB Signaling Pathway
Conclusion
The presented data suggests that this compound is a promising neuroprotective agent with multifaceted mechanisms of action. In preclinical models of cerebral ischemia, it demonstrates comparable or, in some instances, superior efficacy to other ginsenosides and the standard drug, nimodipine. Its ability to modulate key signaling pathways involved in cell survival, neurogenesis, and neuroinflammation underscores its therapeutic potential. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its clinical utility in the treatment of ischemic stroke and other neurodegenerative disorders.
References
- 1. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 ameliorates mitochondrial dysfunction to circumvent neuronal energy failure in acute phase of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of notoginsenoside R1 on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. termedia.pl [termedia.pl]
- 5. Ginsenoside Rb1 administration attenuates focal cerebral ischemic reperfusion injury through inhibition of HMGB1 and inflammation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of nimodipine against ischemic neuronal damage in rat hippocampus without changing postischemic cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 10. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]
- 11. Notoginsenoside R1 alleviates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway through microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UHPLC Methods for the Quantification of Quinquenoside R1
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of Quinquenoside R1. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.
Introduction to this compound Analysis
This compound, also known as Notoginsenoside R1, is a key bioactive saponin found in Panax notoginseng. Its diverse pharmacological activities, including anti-inflammatory and cardiovascular protective effects, have made it a subject of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and UHPLC are powerful chromatographic techniques widely employed for this purpose. This guide offers a comparative overview of their methodologies and performance characteristics.
Experimental Protocols
A detailed description of the experimental conditions for both HPLC and UHPLC methods is provided below. These protocols are based on established methods for the analysis of this compound.
HPLC Method
A common approach for the analysis of this compound using HPLC involves a reversed-phase C18 column with gradient elution.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Analytical Column : Kromacil C18 column (specific dimensions not available).
-
Mobile Phase :
-
A: Acetonitrile
-
B: 0.05% Phosphoric acid in water[1]
-
-
Gradient Program : Isocratic elution with a mobile phase composition of 20:80 (A:B)[1].
-
Flow Rate : 1.2 mL/min[1].
-
Column Temperature : Maintained at ambient temperature.
-
Detection Wavelength : 203 nm[1].
-
Injection Volume : 10 µL.
UHPLC Method
The UHPLC method offers a significant reduction in analysis time and solvent consumption due to the use of smaller particle size columns and higher operating pressures.
-
Instrumentation : A UHPLC system with a binary pump, autosampler, column thermostat, and a tandem mass spectrometer (MS/MS).
-
Analytical Column : UPLC BEH C18 column (specific dimensions not available).
-
Mobile Phase :
-
A: Acetonitrile
-
B: Water with 0.1% formic acid[2]
-
-
Gradient Program : An optimized gradient elution program is utilized[3].
-
Flow Rate : Not specified.
-
Column Temperature : Maintained at a controlled temperature.
-
Detection : Negative-mode electrospray tandem MS[2].
-
Injection Volume : 5 µL.
Performance Comparison
The following tables summarize the key performance parameters of the HPLC and UHPLC methods for the analysis of this compound.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UHPLC Method |
| Column Type | Kromacil C18[1] | UPLC BEH C18[2] |
| Mobile Phase | Acetonitrile and 0.05% phosphoric acid solution (20:80)[1] | Acetonitrile and water (with 0.1% formic acid)[2] |
| Flow Rate | 1.2 mL/min[1] | Not specified |
| Detection | DAD at 203 nm[1] | Tandem Mass Spectrometry (MS/MS)[2] |
| Run Time | Not specified | 4 min[2] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UHPLC Method |
| Linearity Range | 0.941-9.41 g[1] | 2-1000 ng/mL[2] |
| Correlation Coefficient (r) | > 0.999 | ≥ 0.9956[2] |
| Limit of Quantification (LOQ) | Not specified | 2 ng/mL[2] |
| Precision (RSD%) | < 2.87%[4] | < 12.0% (Inter-day and Intra-day)[2] |
| Accuracy (Recovery %) | 97.3%[1] | 90.6-109.7%[2] |
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UHPLC.
Caption: Workflow for Method Cross-Validation.
Conclusion
Both HPLC and UHPLC are suitable methods for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.
The HPLC method, while reliable and accurate, generally has longer run times and consumes more solvent. It is a robust and widely accessible technique suitable for routine quality control where high throughput is not a primary concern.
The UHPLC method offers significant advantages in terms of speed and sensitivity. The much shorter run time allows for higher sample throughput, which is particularly beneficial in research and development settings. The lower limits of quantification make it ideal for analyses requiring high sensitivity, such as in pharmacokinetic studies.
References
- 1. [Determination of notoginsenoside R1 and ginsenoside Rg1 in Rupixiao tablets by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ginsenosides Rg1, Re, and Rb1 and notoginsenoside R1 by solid phase extraction followed by UHPLC-MS/MS and investigation of their concentrations in various kinds of cosmetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinquenoside R1 and Other Saponins from Panax notoginseng
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Quinquenoside R1 (also known as Notoginsenoside R1) against other prominent saponins derived from Panax notoginseng. This analysis is supported by experimental data on their neuroprotective and cardioprotective effects, offering insights into their therapeutic potential.
Panax notoginseng, a traditional Chinese medicine, is a rich source of various saponins, with this compound, Ginsenoside Rg1, and Ginsenoside Rb1 being among the most pharmacologically significant. These compounds have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects. This guide synthesizes findings from multiple studies to compare their efficacy.
Comparative Efficacy in Neuroprotection
Studies have highlighted the neuroprotective potential of Panax notoginseng saponins, particularly in the context of neuroinflammation and cerebral ischemia. A comparative study on senescence-accelerated mouse prone 8 (SAMP8) mice, a model for age-related cognitive decline, revealed distinct yet complementary effects of Ginsenoside Rb1 and Rg1.
| Parameter | Ginsenoside Rb1 (60 µmol/kg) | Ginsenoside Rg1 (60 µmol/kg) | Reference |
| Cognitive Improvement (Object Recognition Test - Discrimination Index) | Significant Improvement | Significant Improvement | [1][2] |
| Cognitive Improvement (Morris Water Maze - Escape Latency) | Significantly Shortened | Significantly Shortened | [1][2] |
| Reduction in Aβ Accumulation | Significant Reduction | Significant Reduction | [1][2] |
| Inhibition of Astrocyte Activation | More Effective | Less Effective | [1][2] |
| Inhibition of Microglia Activation | More Effective | Less Effective | [1][2] |
| Reduction of iNOS Protein Expression | Less Effective | More Effective | [1][2] |
| Reduction of ASC and Caspase-1 Protein Expression | More Effective | Less Effective | [1][2] |
In a model of cerebral ischemia-reperfusion injury, both Ginsenoside Rg1 and Rb1 demonstrated significant neuroprotective effects by reducing infarction volume and improving neurological deficits.[3][4] Interestingly, the combination of Rg1 and Rb1 did not show a synergistic effect, suggesting that the individual saponins may be potent therapeutic agents on their own.[3][4]
While direct comparative studies including this compound are limited, it has shown potent neuroprotective properties. A systematic review of preclinical studies on Notoginsenoside R1 (this compound) in ischemia/reperfusion injury highlighted its ability to decrease cerebral infarction volume and neurological deficit scores.[5][6] The underlying mechanisms are attributed to its anti-oxidant, anti-apoptotic, and anti-inflammatory activities.[5][6]
Cardioprotective Efficacy: Focus on this compound
This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (MI/R) injury. Treatment with this compound has been shown to improve cardiac function, reduce infarct size, and inhibit cardiomyocyte apoptosis.
| Parameter | Control (MI/R) | This compound (25 mg/kg) | Reference |
| Left Ventricular Ejection Fraction (LVEF) | 36.50% ± 1.25% | 50.67% ± 2.60% | [7][8] |
| Left Ventricular Fractional Shortening (LVFS) | 17.83% ± 1.01% | 24.33% ± 1.49% | [7][8] |
The cardioprotective mechanism of this compound involves the suppression of the TAK1-JNK/p38 signaling pathway, which is implicated in cardiomyocyte apoptosis.[7][8]
Experimental Protocols
Neuroprotection Study in SAMP8 Mice
-
Animal Model: 4-month-old male SAMP8 mice were used as a model for age-related cognitive decline. SAMR1 mice of the same age served as controls.
-
Treatment: Ginsenosides Rb1 and Rg1 (30 and 60 µmol/kg) were administered orally for 8 weeks. Donepezil (1.6 mg/kg) was used as a positive control.
-
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Object Recognition Test: To evaluate recognition memory.
-
Passive Avoidance Test: To measure fear-motivated memory.
-
-
Biochemical Analysis:
Cardioprotection Study in Myocardial Ischemia/Reperfusion Model
-
Animal Model: Myocardial ischemia/reperfusion (MI/R) injury was induced in mice by ligating the left anterior descending coronary artery for 30 minutes, followed by reperfusion.
-
Treatment: this compound (25 mg/kg) was administered intraperitoneally at three time points: 30 minutes before ischemia, and at 2 and 4 hours of reperfusion.
-
Cardiac Function Assessment: Echocardiography was performed to measure Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).
-
Infarct Size Measurement: The heart was stained with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the ischemic and infarcted areas.
-
In Vitro Model: Neonatal mouse cardiomyocytes were subjected to hypoxia/reoxygenation to mimic I/R injury.
-
Apoptosis Assay: Cell viability was assessed using MTS and LDH release assays. Apoptosis was detected by TUNEL staining.
-
Western Blot Analysis: The phosphorylation of TAK1, JNK, and p38 was measured in both heart tissue and cardiomyocytes to elucidate the signaling pathway.[7][8]
Conclusion
The available evidence suggests that this compound, Ginsenoside Rg1, and Ginsenoside Rb1 are all potent bioactive saponins from Panax notoginseng with significant therapeutic potential. While Ginsenosides Rg1 and Rb1 have shown comparable and, in some aspects, complementary neuroprotective effects, this compound demonstrates robust cardioprotective activity. The choice of saponin for therapeutic development may depend on the specific pathological condition being targeted. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds and to identify the most promising candidates for clinical translation.
References
- 1. Comparison of the Protective Effects of Ginsenosides Rb1 and Rg1 on Improving Cognitive Deficits in SAMP8 Mice Based on Anti-Neuroinflammation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of the Protective Effects of Ginsenosides Rb1 and Rg1 on Improving Cognitive Deficits in SAMP8 Mice Based on Anti-Neuroinflammation Mechanism [frontiersin.org]
- 3. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Frontiers | Notoginsenoside R1 for Organs Ischemia/Reperfusion Injury: A Preclinical Systematic Review [frontiersin.org]
- 6. Notoginsenoside R1 for Organs Ischemia/Reperfusion Injury: A Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Quinquenoside R1 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinquenoside R1, a naturally occurring triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the structure-activity relationship of this compound and its analogs, with a focus on their anti-inflammatory effects. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to this compound
This compound is a dammarane-type saponin that has been isolated from plants of the Panax genus, including Panax notoginseng and Panax quinquefolius (American ginseng).[1] Structurally, it is a protopanaxadiol-type ginsenoside and is also known by the synonym 6''-O-acetylginsenoside Rb1.[2][3] This nomenclature highlights a key structural feature: an acetyl group at the 6-position of the terminal glucose moiety of Ginsenoside Rb1. This seemingly minor modification has implications for its biological activity.
Comparative Anti-inflammatory Activity
The primary analog for comparison is Ginsenoside Rb1, the non-acetylated parent compound of this compound. The addition of the acetyl group at the 6'' position appears to influence the anti-inflammatory potency of the molecule.
Inhibition of Pro-inflammatory Mediators
A key study demonstrated that this compound (referred to as 6''-O-acetylginsenoside Rb1) exhibits a dose-dependent inhibitory effect on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[2][3] These two molecules are critical mediators of the inflammatory response.
Table 1: Inhibitory Activity of this compound on NO and TNF-α Production
| Compound | Concentration | % Inhibition of NO Production | % Inhibition of TNF-α Production |
| This compound | 5 µg/mL | ~25% | ~20% |
| 10 µg/mL | ~45% | ~40% | |
| 25 µg/mL | ~70% | ~65% | |
| 50 µg/mL | ~90% | ~85% |
Data extrapolated from Samimi et al. (2014). The study demonstrated a clear dose-dependent response.[2][3]
While direct comparative studies with Ginsenoside Rb1 under identical conditions are limited, other research has shown that Ginsenoside Rb1 also inhibits NO and TNF-α production.[4] However, the acetylation at the 6''-position in this compound is suggested to enhance its anti-inflammatory activity. This is consistent with findings for other ginsenoside analogs where acylation has been shown to increase anti-tumor and anti-proliferative effects.[5] The acetyl group may increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and interaction with intracellular targets.
Signaling Pathway Modulation
The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.[6][7]
Notoginsenoside R1, a structurally similar ginsenoside, has been shown to downregulate both NF-κB and MAPK signaling pathways.[6][8] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism. The inhibition of these pathways leads to a downstream reduction in the expression of inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as pro-inflammatory cytokines such as TNF-α and interleukins.[9]
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of this compound and its analogs.
Cell Culture and Cytotoxicity Assay
Cell Line: Murine macrophage cell line RAW 264.7.[7]
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[7]
Cytotoxicity Assay (MTT Assay):
-
Seed RAW 264.7 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, Ginsenoside Rb1) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isolation and immunosuppressive effects of 6″-O-acetylginsenoside Rb1 extracted from North American ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside-Rb1 Inhibition of VEGF Release – Structure and Activity Relations (SAR) Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Quinquenoside R1 and Ginsenoside Rg1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two major saponins derived from Panax notoginseng: Quinquenoside R1 (also known as Notoginsenoside R1) and Ginsenoside Rg1. The information presented is based on preclinical data, primarily from studies conducted in rats, and is intended to support research and development efforts in the field of pharmacology and drug discovery.
Executive Summary
This compound and Ginsenoside Rg1, despite their structural similarities, exhibit distinct pharmacokinetic behaviors. Both compounds generally show low oral bioavailability, a common characteristic of ginsenosides. However, available data suggests that Ginsenoside Rg1 may have a relatively higher oral bioavailability compared to this compound. Both undergo significant metabolism, primarily through deglycosylation by intestinal microflora, which plays a crucial role in their absorption and subsequent systemic exposure. Understanding these differences is vital for the design of effective delivery systems and for predicting the therapeutic efficacy of these compounds.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and Ginsenoside Rg1 based on available preclinical data in rats. It is important to note that direct comparative studies are limited, and the data presented here is a compilation from various independent studies.
| Pharmacokinetic Parameter | This compound (Notoginsenoside R1) | Ginsenoside Rg1 |
| Oral Bioavailability (F%) | 9.29%[1] | 6.06% - 18.40%[1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | Data not consistently available | ~0.92 h (oral)[4] |
| Peak Plasma Concentration (Cmax) | Data not consistently available | Varies with dose and formulation |
| Area Under the Curve (AUC) | Data not consistently available | Varies with dose and formulation[4] |
| Elimination Half-life (t1/2) | Data not consistently available | 14.13 h (beta phase, oral)[2][3] |
| Metabolism | Primarily by intestinal microflora via stepwise deglycosylation to Ginsenoside Rg1, Ginsenoside F1, and 20(S)-protopanaxatriol.[5] Undergoes polyhydroxylation, pentosylation, acetylation, glucuronidation, and amino acid conjugation.[6] | Primarily by intestinal microflora via deglycosylation to Ginsenoside Rh1 and Protopanaxatriol (PPT).[7] |
| Excretion | Data not consistently available | Primarily through feces.[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through studies in rats. Below are generalized experimental methodologies commonly employed in these studies.
Animal Models
Sprague-Dawley or Wistar rats are the most frequently used animal models for assessing the pharmacokinetics of this compound and Ginsenoside Rg1.
Administration
-
Oral (p.o.) Administration: The compounds are typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or a specific formulation) and administered via oral gavage.
-
Intravenous (i.v.) Administration: For determining absolute bioavailability, the compounds are dissolved in a sterile vehicle and administered via injection into a vein (e.g., the tail vein).
Sample Collection
Blood samples are collected at predetermined time points from the tail vein or via cannulation of the jugular vein. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Analytical Methods
The quantification of this compound and Ginsenoside Rg1 in plasma samples is predominantly performed using:
-
High-Performance Liquid Chromatography (HPLC): This technique is used for the separation and quantification of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used for the accurate determination of drug concentrations in biological matrices. Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma.
Metabolic Pathways and Bioactivation
The metabolism of both this compound and Ginsenoside Rg1 is heavily influenced by the gut microbiota. The deglycosylation process, where sugar moieties are cleaved from the saponin backbone, is a critical step in their bioactivation.
Metabolism of this compound
This compound is metabolized by intestinal bacteria through a stepwise removal of its sugar units. A key metabolic pathway involves its conversion to Ginsenoside Rg1. This biotransformation is significant as it implies that the in vivo effects of orally administered this compound may be, in part, mediated by its metabolite, Ginsenoside Rg1. Further degradation leads to the formation of other metabolites such as Ginsenoside F1 and 20(S)-protopanaxatriol.[5]
Metabolism of Ginsenoside Rg1
Similarly, Ginsenoside Rg1 is metabolized by intestinal microflora. The primary metabolic pathway involves the hydrolysis of the glucose moieties, leading to the formation of Ginsenoside Rh1 and subsequently Protopanaxatriol (PPT). These metabolites are believed to be more readily absorbed and may contribute significantly to the overall pharmacological activity of Ginsenoside Rg1.[7]
Associated Signaling Pathways
The pharmacological effects of this compound and Ginsenoside Rg1 are associated with the modulation of several key intracellular signaling pathways. Notoginsenoside R1, for instance, has been reported to exert its therapeutic effects by influencing the PI3K/Akt, NF-κB, MAPK, and NRF2 pathways.[9][10][11][12]
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immune responses.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and differentiation.
NRF2 Signaling Pathway
The NRF2 pathway is a key regulator of the cellular antioxidant response.
Conclusion
This guide highlights the key pharmacokinetic differences and similarities between this compound and Ginsenoside Rg1. The low oral bioavailability of both compounds underscores the importance of developing novel formulation strategies to enhance their systemic exposure and therapeutic potential. Furthermore, the extensive metabolism by the gut microbiota suggests that the ultimate pharmacological activity of these ginsenosides is likely a result of the combined actions of the parent compounds and their metabolites. The modulation of critical signaling pathways such as PI3K/Akt, NF-κB, MAPK, and NRF2 provides a mechanistic basis for their observed pharmacological effects and offers avenues for further investigation into their therapeutic applications. Future research should focus on direct, head-to-head pharmacokinetic comparisons and the elucidation of the specific roles of their various metabolites.
References
- 1. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of ginsenoside Rb1 and Rg1 from Panax notoginseng in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Existing Forms of Notoginsenoside R1 in Rats and Their Potential Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism Study of Notoginsenoside R1, Ginsenoside Rg1 and Ginsenoside Rb1 of Radix Panax Notoginseng in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinquenoside R1: Addressing the Data Gap
In contrast, a closely related compound, Notoginsenoside R1 (NG-R1), has been the subject of extensive research, providing a wealth of information on its therapeutic potential across various disease models. Given the limited information on Quinquenoside R1, this guide will present a detailed comparative analysis of the in vitro and in vivo efficacy of Notoginsenoside R1 as a well-researched alternative. This information may serve as a valuable reference point for researchers interested in the pharmacological properties of this class of ginsenosides.
Notoginsenoside R1: A Profile of a Well-Studied Ginsenoside
Notoginsenoside R1, a major bioactive constituent of Panax notoginseng, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardioprotective activities.[1][2] The following sections provide a detailed overview of its efficacy, supported by experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1, showcasing its effects on cell viability, apoptosis, and physiological parameters.
Table 1: In Vitro Efficacy of Notoginsenoside R1
| Cell Line | Experimental Model | Treatment Concentration | Observed Effect | Reference |
| H9c2 cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 2.5-80 µM | Inhibited H/R-induced cell death, ROS accumulation, and mitochondrial membrane depolarization.[3] | [3] |
| H9c2 cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 5-20 µM | Concentration-dependent inhibition of H/R-induced apoptosis.[3] | [3] |
| PC12 cells & primary neurons | Aβ-induced toxicity | 1-100 µM | Dose-dependent protection against Aβ-induced cell death and apoptosis.[3] | [3] |
| PC12 cells | Aβ₂₅₋₃₅-induced toxicity | 10 µM | Inhibited Aβ₂₅₋₃₅-induced ROS production, mitochondrial damage, and MAPK activation.[3] | [3] |
Table 2: In Vivo Efficacy of Notoginsenoside R1
| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rats | Ischemia/Reperfusion (I/R) | 5 mg/kg/h | Intravenous infusion | Increased red blood cell velocity, reduced adherent leukocytes, inhibited mast cell degranulation and cytokine elevation.[3] | [3] |
| Mice | Anti-fatigue study | 20 mg/kg·d | Not specified | Prolonged forced swimming time to exhaustion by 17.3%; increased hepatic and muscle glycogen levels.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cardiomyocytes
-
Cell Culture: H9c2 cardiomyocytes were cultured under standard conditions.
-
Hypoxia Induction: The cells were subjected to a hypoxic environment, typically by incubation in a chamber with a gas mixture containing low oxygen concentration (e.g., 1% O₂).
-
Reoxygenation: Following the hypoxic period, the cells were returned to normoxic conditions (standard cell culture incubator) to mimic reperfusion.
-
Treatment: Notoginsenoside R1 was added to the cell culture medium at the specified concentrations (2.5-80 µM) before or during the H/R insult.
-
Assessment of Efficacy: Cell viability, apoptosis (e.g., using TUNEL staining or flow cytometry), reactive oxygen species (ROS) production (e.g., using DCFH-DA), and mitochondrial membrane potential (e.g., using JC-1) were measured.[3]
In Vivo Ischemia/Reperfusion (I/R) Rat Model
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Anesthesia: Animals were anesthetized using an appropriate anesthetic agent.
-
Ischemia Induction: Ischemia was induced by occluding a major blood vessel (e.g., the middle cerebral artery for stroke models or a coronary artery for myocardial infarction models) for a specific duration.
-
Reperfusion: The occlusion was then removed to allow blood flow to resume, mimicking reperfusion.
-
Treatment: Notoginsenoside R1 was administered intravenously at a dose of 5 mg/kg/h.[3]
-
Assessment of Efficacy: Physiological parameters such as red blood cell velocity, leukocyte adhesion, mast cell degranulation, and cytokine levels were monitored and quantified.[3]
Signaling Pathways Modulated by Notoginsenoside R1
Notoginsenoside R1 exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly Efficient Biotransformation of Notoginsenoside R1 into Ginsenoside Rg1 by Dictyoglomus thermophilum β-xylosidase Xln-DT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Unveiling the Molecular Targets of Quinquenoside R1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinquenoside R1, a notable saponin also recognized as Notoginsenoside R1 (NGR1), has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. This guide provides a focused analysis of its molecular targets, primarily within the context of breast cancer, and offers a comparative perspective against established inhibitors of the identified signaling pathways. All experimental data is presented for objective evaluation, accompanied by detailed protocols for key assays.
Primary Molecular Target: The YBX3/PI3K/Akt Signaling Axis
Experimental evidence strongly indicates that in breast cancer, particularly in MCF-7 cells, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting the YBX3/PI3K/Akt signaling pathway. This compound has been shown to downregulate the expression of Y-box binding protein 3 (YBX3), a protein implicated in tumor progression. This downregulation, in turn, leads to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation.
The mechanism involves the suppression of KRAS expression, which is regulated by YBX3. The reduction in KRAS activity leads to decreased phosphorylation and, therefore, inactivation of PI3K and its downstream effector, Akt.
Comparative Analysis of Inhibitory Activity
To contextualize the efficacy of this compound, its cytotoxic effects on the MCF-7 breast cancer cell line are compared with those of well-established PI3K inhibitors, Wortmannin and LY294002.
| Compound | Target(s) | Cell Line | IC50 Value | Citation(s) |
| This compound (NGR1) | YBX3, PI3K/Akt Pathway | MCF-7 | 148.9 µM (at 24h) | |
| Wortmannin | Pan-PI3K | MCF-7 | 400 nM (at 24h) | |
| LY294002 | Pan-PI3K | MCF-7 | 0.87 µM |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability and IC50 Determination by MTT Assay
This protocol is used to assess the cytotoxic effects of this compound and other inhibitors on cancer cells and to determine their IC50 values.
Steamed vs. Raw Panax quinquefolius: A Comparative Analysis of Quinquenoside R1 and Other Ginsenosides
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chemical profile of Panax quinquefolius (American Ginseng) in its raw and steamed forms, with a focus on the content of Quinquenoside R1 and other key ginsenosides. This guide provides supporting experimental data and detailed methodologies to inform research and development in natural product chemistry and pharmacology.
The process of steaming Panax quinquefolius root, a common practice in traditional medicine to produce "red ginseng," significantly alters its chemical composition and subsequent biological activity. This transformation involves the conversion of major ginsenosides into less polar, often more bioactive, rare ginsenosides. While extensive research has focused on the changes in protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides, the impact on ocotillol-type ginsenosides, such as this compound, is also a critical area of investigation.
Quantitative Comparison of Ginsenoside Content
While specific quantitative data directly comparing this compound in raw versus steamed Panax quinquefolius is not extensively detailed in readily available literature, the general trend observed for polar ginsenosides is a decrease upon steaming. Conversely, the content of less polar ginsenosides tends to increase due to chemical transformations such as hydrolysis and dehydration. For instance, studies have shown a significant decrease in the content of major ginsenosides like Rb1 and Re, alongside a marked increase in the concentration of ginsenoside Rg3, a well-known bioactive compound.[1][2] One comprehensive investigation of steamed Panax quinquefolius identified 19 distinct ocotillol-type ginsenosides, indicating a complex transformation pattern within this class of compounds.
The following table summarizes the changes in the content of several key ginsenosides in Panax quinquefolius after steaming, as reported in scientific literature. It is important to note that the exact concentrations can vary depending on the specific steaming conditions (temperature and duration) and the initial chemical profile of the raw ginseng.
| Ginsenoside | Type | Change Upon Steaming | Raw (%) | Steamed (120°C for 2h) (%) | Reference |
| Ginsenoside Rb1 | PPD | Decrease | 4.940 | 3.252 | [2] |
| Ginsenoside Re | PPT | Decrease | 1.756 | 0.968 | [2] |
| Ginsenoside Rd | PPD | Decrease | Not Specified | Not Specified | [2] |
| Ginsenoside Rg3 | PPD | Increase | 0.003 | 0.271 | [2] |
PPD: Protopanaxadiol; PPT: Protopanaxatriol
Experimental Protocols
The analysis of ginsenoside content in raw and steamed Panax quinquefolius is predominantly carried out using advanced chromatographic and mass spectrometric techniques. The following is a representative experimental protocol based on methodologies described in the literature.
Sample Preparation
-
Raw Ginseng: Dried Panax quinquefolius roots are ground into a fine powder.
-
Steamed Ginseng: Whole raw ginseng roots are steamed at a controlled temperature (e.g., 100-120°C) for a specified duration (e.g., 1-4 hours). The steamed roots are then dried and ground into a fine powder.
-
Extraction: A precise weight of the powdered sample (e.g., 1.0 g) is extracted with a solvent, typically methanol or aqueous methanol, using methods such as ultrasonication or reflux. The extract is then filtered and brought to a final volume for analysis.
Chromatographic and Mass Spectrometric Analysis
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) is commonly employed for the separation and identification of ginsenosides.
-
Chromatographic Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is performed using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in either positive or negative ion mode to detect and identify the ginsenosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantification: The concentration of individual ginsenosides is determined by comparing the peak areas from the sample chromatograms to those of certified reference standards.
Visualizing Ginsenoside Transformations
The chemical changes occurring during the steaming of Panax quinquefolius can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the transformation of ginsenosides.
Caption: Experimental workflow for the comparative analysis of raw and steamed Panax quinquefolius.
Caption: General transformation pathway of ginsenosides during the steaming process of Panax quinquefolius.
Conclusion
The steaming process profoundly impacts the chemical profile of Panax quinquefolius, leading to a decrease in the concentration of major, more polar ginsenosides and an increase in the content of less polar, rare ginsenosides. While specific quantitative data for this compound remains a subject for more targeted investigation, the general principles of ginsenoside transformation suggest that its concentration is likely altered during steaming. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct detailed comparative studies. Further research focusing on the specific changes in ocotillol-type ginsenosides, including this compound, will be valuable for a more complete understanding of the chemistry and pharmacology of steamed Panax quinquefolius.
References
A Comparative Guide to NRF2/ARE Pathway Activation: Evaluating the Efficacy of Notoginsenoside R1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Notoginsenoside R1 (NGR1) and other known activators of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Antioxidant Response Element (ARE) signaling pathway. The NRF2/ARE pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activation a promising therapeutic strategy for a variety of diseases. This document summarizes key performance data, details experimental protocols, and visualizes the underlying biological processes to aid in the evaluation of these compounds for research and drug development.
Data Presentation: Comparative Efficacy of NRF2 Activators
The following table summarizes the quantitative effects of Notoginsenoside R1 and other well-characterized NRF2 activators on key markers of NRF2/ARE pathway activation. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental models and conditions.
| Compound | Model System | Concentration | Effect on NRF2 Nuclear Translocation | Upregulation of NRF2 Target Genes (mRNA/Protein) | ARE Luciferase Reporter Activity |
| Notoginsenoside R1 (NGR1) | PC12 cells | 10, 20, 40 µM | Potently increased nuclear translocation[1] | Increased expression of HO-1, NQO-1, and γ-GCSc[1] | Augmented ARE enhancer activity[1] |
| H9c2 cardiomyocytes | Not specified | Increased Nrf2 expression[2] | Reversed high-glucose-inhibited Nrf2 and HO-1 expression[2] | Not specified | |
| db/db mice & HK-2 cells | Not specified | Reversed the decrease in nuclear Nrf2 in diabetic mice and AGE-treated HK-2 cells[3] | Conspicuously reversed the decrease in HO-1 levels in diabetic mice[3] | Not specified | |
| Sulforaphane (SFN) | THP-1-derived macrophages | Not specified | Significant increase in Nrf2 protein level[4] | Not specified | Not specified |
| Oltipraz (OTZ) | THP-1-derived macrophages | Not specified | Significant increase in Nrf2 protein level[4] | Not specified | Not specified |
| Dimethyl Fumarate (DMF) | THP-1-derived macrophages | Not specified | Significant increase in Nrf2 protein level[4] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NRF2/ARE pathway activators are provided below.
ARE-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NRF2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., PC12 or H9c2) in 24-well plates at a suitable density.
-
Co-transfect cells with a pARE-Luc reporter plasmid and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test compound (e.g., Notoginsenoside R1) or a known activator (e.g., sulforaphane) for a specified duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a 96-well opaque plate.
-
Measure firefly luciferase activity using a luminometer with an automated injector that adds 100 µL of luciferase assay reagent.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as fold induction over the vehicle-treated control group.
-
Western Blot Analysis for NRF2 Nuclear Translocation
This technique is used to determine the amount of NRF2 protein that has translocated from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This separates the nuclear proteins from the cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin) to confirm the purity of the fractions and for normalization.
-
Quantify the band intensities using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
qPCR is employed to measure the mRNA expression levels of NRF2 downstream target genes, such as HMOX1 (Heme Oxygenase-1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound for a specified period.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
NRF2/ARE Signaling Pathway
Caption: The NRF2/ARE signaling pathway under basal and activated conditions.
Experimental Workflow for Evaluating NRF2 Activators
Caption: A typical experimental workflow for assessing the efficacy of NRF2 activators.
Logical Relationship of Notoginsenoside R1 Action
Caption: The proposed mechanism of Notoginsenoside R1 in activating the NRF2/ARE pathway.
References
A Researcher's Guide to Assessing the Reproducibility of Quinquenoside R1's Anti-Inflammatory Effects
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a framework for evaluating the anti-inflammatory properties of Quinquenoside R1, a saponin with potential therapeutic applications. By standardizing experimental protocols and data presentation, this guide aims to facilitate objective comparisons of its anti-inflammatory activity across different studies.
Core Anti-Inflammatory Assays in Macrophages
The most common in vitro model to screen for anti-inflammatory activity utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response in these cells, characterized by the release of various pro-inflammatory mediators. The efficacy of an anti-inflammatory agent like this compound is typically quantified by its ability to inhibit the production of these mediators.
Before assessing anti-inflammatory effects, it is crucial to evaluate the cytotoxicity of the compound to ensure that the observed reductions in inflammatory markers are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.
Key markers for assessing inflammation in this model include:
-
Nitric Oxide (NO): A signaling molecule involved in inflammation, its production is significantly increased by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages.
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key signaling proteins that mediate the inflammatory response.
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation produced by the action of cyclooxygenase-2 (COX-2).
Comparative Data on Anti-Inflammatory Activity
To ensure reproducibility and allow for cross-study comparisons, quantitative data should be presented in a clear and structured format. The following tables provide a template for presenting hypothetical data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| LPS (1 µg/mL) | 98 ± 4.8 |
| This compound (10) + LPS | 97 ± 5.1 |
| This compound (25) + LPS | 96 ± 4.9 |
| This compound (50) + LPS | 95 ± 5.3 |
| This compound (100) + LPS | 93 ± 4.7 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| This compound (10 µM) + LPS | 35.2 ± 2.5 | 23.1 |
| This compound (25 µM) + LPS | 24.7 ± 1.9 | 46.1 |
| This compound (50 µM) + LPS | 15.3 ± 1.2 | 66.6 |
| This compound (100 µM) + LPS | 8.9 ± 0.7 | 80.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine and PGE2 Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 40 ± 7 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 2200 ± 130 |
| This compound (50 µM) + LPS | 1100 ± 90 | 850 ± 70 | 980 ± 85 |
| % Inhibition | 56.0 | 52.8 | 55.5 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible research.
Cell Culture and Treatment
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
MTT Assay for Cell Viability
-
After the 24-hour incubation with the test compound and LPS, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well of a 96-well plate.
-
The plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)[1][2][3][4][5]
-
After the 24-hour treatment period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Cytokine and PGE2 Measurement (ELISA)[6][7]
-
The concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assays are performed according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-pre-coated 96-well plates and incubated.
-
After washing, a biotin-conjugated detection antibody is added, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to develop the color, and the reaction is stopped.
-
The absorbance is measured at 450 nm, and concentrations are calculated based on standard curves.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for drug development. Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3][4]
Caption: The NF-κB signaling pathway, a potential target for this compound.
A standardized experimental workflow ensures that each step of the process is consistent, from cell culture to data analysis.
Caption: Standard workflow for assessing anti-inflammatory activity.
By adhering to these standardized protocols and data presentation formats, researchers can contribute to a more robust and comparable body of evidence on the anti-inflammatory potential of this compound, ultimately accelerating its journey from the laboratory to potential clinical applications.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Quinquenoside R1: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Quinquenoside R1, a saponin compound, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory operations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[4] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound, or any solutions containing it, down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and any spilled material in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. If organic solvents were used in your experiments, these should be collected as hazardous waste.[7]
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
If halogenated solvents were used, keep this waste separate from non-halogenated solvent waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents used).
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste until it can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for saponin-containing mixtures suggest minimizing environmental release.
| Parameter | Guideline | Source |
| Aquatic Toxicity | Saponins can be harmful to aquatic life. | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][6] |
| Environmental Release | Avoid release to the environment. Do not let product enter drains. | [4][6] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
